molecular formula C6H11F2NO B1403139 (4,4-Difluoropiperidin-3-yl)methanol CAS No. 1331823-62-1

(4,4-Difluoropiperidin-3-yl)methanol

Cat. No.: B1403139
CAS No.: 1331823-62-1
M. Wt: 151.15 g/mol
InChI Key: XTGWMTQKEVTLQD-UHFFFAOYSA-N
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Description

(4,4-Difluoropiperidin-3-yl)methanol is a useful research compound. Its molecular formula is C6H11F2NO and its molecular weight is 151.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4,4-difluoropiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c7-6(8)1-2-9-3-5(6)4-10/h5,9-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGWMTQKEVTLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331823-62-1
Record name (4,4-difluoropiperidin-3-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (4,4-Difluoropiperidin-3-yl)methanol (CAS 1331823-62-1), a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical attributes, synthesis, strategic applications, and safety protocols, offering field-proven insights into its role in modern pharmaceutical research.

Introduction: The Strategic Value of Fluorinated Scaffolds

This compound is a rationally designed heterocyclic building block that has gained significant traction in medicinal chemistry. Its structure combines the privileged piperidine scaffold, a motif prevalent in numerous centrally active pharmaceuticals, with the unique physicochemical properties imparted by geminal fluorine substitution. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, basicity (pKa), lipophilicity, and binding affinity to biological targets.[1] This guide serves to elucidate the multifaceted utility of this compound, providing a foundational understanding for its effective application in drug discovery programs.

Physicochemical Properties and Structural Features

The efficacy of this compound as a synthetic intermediate stems from its distinct structural and chemical characteristics.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1331823-62-1[2][3]
Molecular Formula C₆H₁₁F₂NO[2]
Molecular Weight 151.15 g/mol [2]
Appearance Solid, often white to light yellow[4][5]
Purity Typically ≥95%[5]
Storage Conditions 2-8 °C, under inert atmosphere[5]
Key Structural Elements:
  • Piperidine Ring: This saturated heterocycle is a cornerstone of CNS drug design, known for conferring favorable pharmacokinetic properties.

  • Gem-Difluoro Group (C4): The two fluorine atoms at the 4-position are the molecule's defining feature. This substitution serves multiple purposes:

    • Metabolic Shield: It blocks a potential site of oxidative metabolism by cytochrome P450 enzymes, thereby enhancing the metabolic stability and half-life of derivative compounds.[1]

    • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen. This reduction in pKa can be critical for improving oral bioavailability, increasing cell permeability, and mitigating off-target effects such as hERG channel binding.

    • Conformational Lock: The difluoro group can influence the conformational preference of the piperidine ring, which can be exploited to optimize ligand-receptor binding interactions.

  • Hydroxymethyl Group (C3): This primary alcohol provides a versatile synthetic handle for elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic displacement, or used in ether and ester linkages to connect to other molecular fragments.

Synthesis_Workflow cluster_0 Core Synthesis Start N-Boc-4-Piperidone Fluorination Gem-Difluorination Start->Fluorination Intermediate1 N-Boc-4,4-difluoropiperidone Fluorination->Intermediate1 Functionalization Hydroxymethylation at C3 Intermediate1->Functionalization Intermediate2 N-Boc-(4,4-difluoropiperidin-3-yl)methanol Functionalization->Intermediate2 Deprotection Boc Deprotection (Acid-mediated) Intermediate2->Deprotection Product This compound Deprotection->Product

Figure 2: Generalized synthetic workflow.
Representative Synthetic Protocol

The following protocol is a representative, self-validating system based on established chemical transformations for similar scaffolds. Causality behind choices is noted in italics.

Step 1: Gem-Difluorination of N-Boc-4-piperidone Causality: The Boc protecting group is chosen for its stability under fluorination conditions and its facile, orthogonal removal. Diethylaminosulfur trifluoride (DAST) is a common fluorinating agent, though safer alternatives are now available.

  • In a fume hood, charge a dry flask equipped with a nitrogen inlet and a magnetic stirrer with N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (2.2 eq) dropwise, maintaining the internal temperature below -60 °C. This exothermic reaction requires careful temperature control to minimize side products.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The quench must be performed slowly to safely neutralize excess reagent and acidic byproducts.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-4,4-difluoropiperidone, which can be purified by column chromatography.

Step 2: α-Hydroxymethylation Causality: This step is challenging. A directed approach involves forming a thermodynamic enolate followed by reaction with an electrophilic formaldehyde source. This provides regiocontrol.

  • Dissolve the purified N-Boc-4,4-difluoropiperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to generate the enolate.

  • After stirring for 1 hour at -78 °C, add anhydrous paraformaldehyde (1.5 eq).

  • Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • The resulting keto-alcohol is then reduced. Dissolve the crude product in methanol, cool to 0 °C, and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. This mild reducing agent selectively reduces the ketone without affecting the Boc group.

  • Stir for 2 hours, then concentrate the mixture and partition between water and ethyl acetate. Dry and concentrate the organic phase to yield the protected alcohol intermediate.

Step 3: Acid-Mediated Boc Deprotection Causality: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent provides clean and efficient removal of the Boc group.

  • Dissolve the N-Boc protected intermediate (1.0 eq) in DCM. [6]2. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. [6]3. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. [6]4. Concentrate the reaction mixture in vacuo. [6]5. Redissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid and isolate the free base. [6]6. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the final product, this compound.

Applications in Drug Discovery and Medicinal Chemistry

This building block is a valuable starting point for synthesizing a range of pharmacologically active agents, primarily targeting the central nervous system.

Figure 3: Applications in drug discovery.
  • Central Nervous System (CNS) Agents: The scaffold is extensively used to develop novel therapeutics for neurological and psychiatric conditions, including antidepressants and antipsychotics. [1]The difluoro-piperidine motif helps in fine-tuning the necessary physicochemical properties for blood-brain barrier penetration and target engagement.

  • Dopamine D4 Receptor Antagonists: Research has identified the 4,4-difluoropiperidine ether scaffold as a potent and highly selective antagonist for the dopamine D4 receptor. [7]Such compounds are invaluable as in vitro tool compounds for studying the signaling pathways implicated in conditions like L-DOPA-induced dyskinesias in Parkinson's disease. [8]* GPCR Ligands and Enzyme Inhibitors: The inherent functionality and conformational rigidity make this compound an excellent starting point for creating ligands for various G-protein coupled receptors (GPCRs) and enzyme inhibitors. [1]The hydroxymethyl group allows for the introduction of diverse pharmacophores to target specific binding pockets.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound and its parent scaffold are classified with several hazards. [5][9] Table 2: Hazard Identification and Precautionary Measures

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity / Irritation Exclamation MarkWarning H302: Harmful if swallowed.<[5][9]br>H315: Causes skin irritation.<[5][9]br>H319: Causes serious eye irritation.<[5][9]br>H335: May cause respiratory irritation. [5][9]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.<[5][10]br>P280: Wear protective gloves/eye protection/face protection.<[5][10]br>P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.<[10]br>P302+P352: IF ON SKIN: Wash with plenty of water.<[5]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5]
Handling and Storage Protocol:
  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood. [11]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [10]* Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended between 2-8 °C. [5][11]* Spill & Disposal: In case of a spill, collect the material using an absorbent binder and dispose of it as hazardous chemical waste in accordance with local regulations. Avoid generating dust.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. The introduction of the gem-difluoro group provides a validated method for enhancing metabolic stability and modulating the physicochemical properties of the piperidine scaffold. Its versatile hydroxymethyl handle allows for broad derivatization, enabling the exploration of extensive chemical space. For research teams focused on developing next-generation therapeutics, particularly in the challenging arena of CNS disorders, a thorough understanding and proficient application of this building block can provide a significant competitive advantage.

References

  • Alachem Co., Ltd. This compound. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Retrieved from [Link]

  • MySkinRecipes. (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]

  • Lithofin. (2022). Safety Data Sheet Lithofin FVE. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information for benzovindiflupyr (ISO). Available at: [Link]

  • MDPI. (2023). Application of L-FDM Technology to the Printing of Tablets That Release Active Substances—Preliminary Research. Available at: [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-32. Available at: [Link]

  • National Center for Biotechnology Information (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Available at: [Link]

  • Google Patents. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • National Institutes of Health (NIH). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55300414, (4-Fluoropiperidin-4-YL)methanol. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

  • ChemRxiv. (2025). 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. Available at: [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • Purdue University. Fluoroorganic Chemistry. Ramachandran Research Group. Available at: [Link]

Sources

The Strategic Role of (4,4-Difluoropiperidin-3-yl)methanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Piperidine Scaffolds

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When integrated into privileged scaffolds like the piperidine ring, these effects are amplified, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities. The piperidine moiety itself is a prevalent structural motif in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS). This guide focuses on a specific and highly valuable building block, (4,4-Difluoropiperidin-3-yl)methanol , detailing its synthesis, characterization, and application as a key intermediate in the development of next-generation therapeutics. The gem-difluoro group at the 4-position of the piperidine ring introduces a conformational bias and modulates the pKa of the piperidine nitrogen, which can be critical for optimizing target engagement and minimizing off-target effects.

Synthesis and Chemical Architecture

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. A common and effective strategy involves the synthesis of an N-protected precursor, typically the N-Boc derivative, which can then be deprotected in the final step. This approach allows for greater control over the reactivity of the piperidine nitrogen during the synthetic sequence.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound is outlined below. This pathway begins with the protection of a suitable piperidine precursor, followed by fluorination, and subsequent reduction of a carboxylic acid or ester functionality to the primary alcohol.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Fluorination cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A Piperidine-3-carboxylic acid B N-Boc-piperidine-3-carboxylic acid A->B (Boc)2O, Base C N-Boc-4-oxopiperidine-3-carboxylic acid B->C Oxidation D N-Boc-4,4-difluoropiperidine-3-carboxylic acid C->D DAST or Deoxofluor E tert-Butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate D->E LiAlH4 or NaBH4/Lewis Acid F This compound E->F TFA/DCM or HCl/Dioxane

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (Precursor)

A robust method for the synthesis of the N-Boc protected precursor involves the reduction of the corresponding carboxylic acid or ester. The following is a generalized protocol based on established chemical transformations.

  • Fluorination of N-Boc-4-oxopiperidine-3-carboxylic acid: The keto-ester is dissolved in an anhydrous, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to -78 °C. A fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxofluor, is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Reduction of the Carboxylic Acid/Ester: The resulting N-Boc-4,4-difluoropiperidine-3-carboxylic acid (or its corresponding ester) is dissolved in an anhydrous ether solvent like tetrahydrofuran (THF). To this solution, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C.[1] The reaction mixture is then stirred at room temperature overnight. The choice of reducing agent is critical; while sodium borohydride (NaBH₄) is generally considered milder, it is often less effective for the reduction of esters and carboxylic acids unless used in combination with a Lewis acid or at elevated temperatures.[2]

  • Work-up and Purification: The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Deprotection to Yield this compound

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

  • Acid-mediated Deprotection: The N-Boc protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, is added.[3][4]

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure. The residue is then neutralized with a base, such as saturated sodium bicarbonate solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the final product, this compound.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques.

PropertyValueSource
Molecular Formula C₆H₁₁F₂NO-
Molecular Weight 151.16 g/mol -
Appearance Off-white to pale yellow solid-
Solubility Soluble in methanol, chloroform, and DMSO-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons, with characteristic splitting patterns due to fluorine-proton coupling. The hydroxymethyl protons would likely appear as a doublet of doublets or a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will be distinguished by the carbon atom bearing the gem-difluoro group, which will appear as a triplet due to carbon-fluorine coupling. The other carbon signals of the piperidine ring and the hydroxymethyl group will also be present in their expected regions.

Mass Spectrometry (MS):

Mass spectral analysis provides confirmation of the molecular weight and fragmentation pattern of the molecule.

  • Expected [M+H]⁺: 152.0881

Applications in Drug Discovery and Development

This compound is a highly valuable building block for the synthesis of a diverse range of biologically active molecules, particularly those targeting the central nervous system. The presence of the gem-difluoro group at the 4-position can enhance metabolic stability by blocking potential sites of oxidation, a common metabolic pathway for piperidine rings. Furthermore, the conformational constraints imposed by the fluorine atoms can lead to higher binding affinities and selectivities for specific receptor subtypes.

Case Study: Dopamine D4 Receptor Antagonists

A significant application of this scaffold is in the development of selective Dopamine D4 (D4R) receptor antagonists.[3][5] The D4 receptor is a key target for the treatment of various neurological and psychiatric disorders, including schizophrenia and Parkinson's disease-related dyskinesias.

In a notable study, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were synthesized and evaluated for their D4R binding affinity and selectivity.[3][5] The synthesis of these compounds commenced with the commercially available tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate. This key intermediate was converted to a mesylate, which then underwent nucleophilic substitution with various phenols to introduce the phenoxymethyl side chain. Subsequent deprotection of the Boc group and N-alkylation or reductive amination yielded a library of D4R antagonists.

G cluster_0 Core Scaffold Synthesis cluster_1 Derivatization cluster_2 Final Compound Synthesis A tert-Butyl 4,4-difluoro-3- (hydroxymethyl)piperidine-1-carboxylate B Mesylated Intermediate A->B MsCl, Et3N C N-Boc-4,4-difluoro-3- (phenoxymethyl)piperidine B->C ArOH, Base D 4,4-Difluoro-3-(phenoxymethyl)piperidine C->D TFA or HCl E Dopamine D4 Receptor Antagonists D->E N-Alkylation or Reductive Amination

Caption: Synthetic pathway to Dopamine D4 Receptor Antagonists.

Structure-activity relationship (SAR) studies revealed that the 4,4-difluoropiperidine scaffold conferred improved potency and selectivity for the D4 receptor compared to other dopamine receptor subtypes.[3][5] This highlights the critical role of the gem-difluoro moiety in optimizing the pharmacological profile of these compounds.

Other Potential Applications

The unique structural and electronic properties of this compound make it an attractive building block for a variety of other therapeutic targets, including:

  • Orexin Receptor Antagonists: The orexin system is involved in regulating wakefulness, and antagonists of orexin receptors are being investigated for the treatment of insomnia.[6]

  • Other CNS Receptor Modulators: The fluorinated piperidine scaffold is broadly applicable to the development of ligands for other G-protein coupled receptors (GPCRs) and ion channels in the CNS.[7]

  • Enzyme Inhibitors: The conformational rigidity and altered basicity of the piperidine nitrogen can be exploited in the design of potent and selective enzyme inhibitors.

Conclusion and Future Perspectives

This compound represents a strategically important building block in contemporary drug discovery. Its synthesis, while requiring careful execution, provides access to a scaffold with demonstrably advantageous properties for modulating biological targets, particularly within the central nervous system. The strategic introduction of gem-difluoro substitution on the piperidine ring offers a powerful tactic to enhance metabolic stability and fine-tune receptor affinity and selectivity. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the utilization of such precisely engineered chemical scaffolds will undoubtedly play an increasingly pivotal role in the successful development of new medicines. Further exploration of the chemical space around this fluorinated piperidine core is likely to yield a new generation of drug candidates for a wide range of challenging diseases.

References

  • To be populated with relevant citations
  • Saulsberry, A. et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • Saulsberry, A. et al. (Year not available). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]

  • MySkinRecipes. (n.d.). (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. Retrieved from [Link]

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  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Reddit. (n.d.). NaBH4 reduction of ester. r/Chempros. Retrieved from [Link]

  • To be populated with relevant citations
  • Google Patents. (n.d.). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
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  • To be populated with relevant citations
  • To be populated with relevant citations
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

Sources

A Researcher's Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol: Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and medicinal chemistry, the strategic incorporation of fluorinated building blocks is a cornerstone of modern molecular design. The piperidine scaffold, a ubiquitous feature in numerous FDA-approved drugs, is frequently modified to fine-tune physicochemical and pharmacokinetic properties. The introduction of gem-difluoro groups, in particular, offers a powerful tool to modulate basicity (pKa), enhance metabolic stability, and introduce unique conformational constraints that can improve binding affinity and selectivity.

This guide provides an in-depth technical overview of (4,4-Difluoropiperidin-3-yl)methanol, a valuable and increasingly utilized building block. We will move beyond a simple catalog listing to offer a practical analysis of its commercial availability, explore plausible synthetic strategies, and highlight its proven applications in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Properties

This compound is most commonly supplied commercially as its hydrochloride salt to improve shelf-life and handling characteristics. The gem-difluoro substitution at the 4-position is critical; it significantly lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog by withdrawing electron density, a modification that can drastically alter a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Identifier Value
Chemical Name This compound hydrochloride
CAS Number 1331775-99-5[1]
Molecular Formula C₆H₁₂ClF₂NO[1]
Molecular Weight 187.62 g/mol [1]
SMILES Code OCC1CNCCC1(F)F.[H]Cl[1]
MDL Number MFCD21602015[1]

Commercial Availability and Procurement

Acquiring specialized building blocks like this compound requires navigating a landscape of specialty chemical suppliers. While not a bulk commodity, it is readily accessible in research quantities (mg to g scale) from several vendors. The following table summarizes known suppliers for the hydrochloride salt (CAS: 1331775-99-5). Researchers should note that lead times and stock levels can vary, and it is always advisable to confirm availability directly with the supplier.

Supplier Product Name CAS No. Purity/Specification
BLD Pharm This compound hydrochloride1331775-99-5[1]Not specified

Note: The regioisomer, (3,3-Difluoropiperidin-4-yl)methanol hydrochloride (CAS: 1783945-29-8), is also commercially available and should not be confused with the 4,4-difluoro isomer.[2][3]

The procurement process for such a specialized reagent typically follows a standard workflow for research and development organizations.

G cluster_procurement Procurement Workflow Identify Identify Need: This compound Search Search Databases & Supplier Catalogs (e.g., BLD Pharm) Identify->Search Project Requirement Verify Verify CAS Number (1331775-99-5) Search->Verify Find Potential Suppliers Quote Request Quotation (Price, Purity, Availability) Verify->Quote Confirm Correct Isomer Purchase Issue Purchase Order Quote->Purchase Select Vendor Receive Receive & Log Material (Verify COA) Purchase->Receive Complete Transaction G cluster_synthesis Plausible Synthetic Pathway Start Protected Piperidone Precursor Fluorination Fluorination at C4 (e.g., DAST, Deoxofluor) Start->Fluorination Functionalize Introduce C3 Functionality (e.g., Ester Group) Fluorination->Functionalize Reduce Reduction of C3 Ester (e.g., LiAlH4, DIBAL-H) Functionalize->Reduce Deprotect N-Deprotection (e.g., TFA, HCl) Reduce->Deprotect Final This compound Deprotect->Final

Caption: A conceptual synthetic route to the target compound from a piperidone precursor.

This multi-step process, requiring specialized fluorinating reagents and purification techniques, contributes to the higher cost of this building block compared to simpler amines. The expertise required for safe and efficient fluorination reactions is a key factor in its commercial production.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a scaffold in drug design. The strategic placement of the gem-difluoro group imparts beneficial properties that medicinal chemists leverage to overcome common drug development challenges.

Key Applications:

  • Dopamine D4 Receptor (D4R) Antagonists: A significant application of the 4,4-difluoropiperidine scaffold is in the development of highly potent and selective D4R antagonists. [4][5]Researchers have demonstrated that incorporating this moiety leads to compounds with exceptional binding affinity (Ki values in the low nanomolar and even sub-nanomolar range) and remarkable selectivity over other dopamine receptor subtypes. [4][5]These compounds are valuable as in-vitro tools for studying the role of D4R in conditions like L-DOPA-induced dyskinesias in Parkinson's disease. [4][5]* Orexin Receptor Antagonists: Patent literature discloses the use of 4,4-difluoro-piperidine compounds as orexin receptor antagonists. [6]The orexin system is a critical regulator of the sleep-wake cycle, making its antagonists promising therapeutic agents for treating insomnia and other sleep disorders. [6]The fluorine atoms are incorporated to enhance metabolic stability and binding characteristics.

  • General CNS Agents: The difluoropiperidine motif is broadly employed in the design of CNS-active agents. [2]The ability to fine-tune the piperidine nitrogen's basicity helps optimize a molecule's ability to cross the blood-brain barrier while minimizing off-target effects, such as hERG channel inhibition. Its use is explored in programs targeting antidepressants, antipsychotics, and treatments for other neurological disorders. [2][6] The core advantage stems from the fluorine atoms' ability to lower the pKa of the piperidine nitrogen. This reduces the proportion of the compound that is protonated at physiological pH (7.4), which can improve cell permeability and reduce interactions with acid-sensitive off-targets, a crucial consideration for CNS drug design.

Safety, Handling, and Storage Protocols

As with any laboratory chemical, proper handling of this compound hydrochloride is essential. The compound is classified with several hazard statements, requiring stringent safety protocols.

GHS Hazard Information: [1]* H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors. [7][8]2. Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Nitrile gloves (or other chemically resistant gloves).

    • Safety glasses with side shields or chemical splash goggles.

    • A properly buttoned laboratory coat.

  • Dispensing:

    • To avoid creating dust, do not pour the dry powder. Use a spatula or scoop to carefully transfer the solid.

    • If preparing a solution, add the solid to the solvent slowly.

  • Storage:

    • Store the compound in a tightly sealed container. [7] * Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. [7]Recommended storage conditions are often between 2-8°C under an inert atmosphere. [3]5. Spill & Disposal:

    • In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal. [9] * Dispose of all waste materials in accordance with local, state, and federal regulations.

References

  • MySkinRecipes. (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. [Link]

  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • ResearchGate. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • PubMed Central (PMC). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • PubChem. (4-Fluoropiperidin-4-YL)methanol. [Link]

  • Lead Sciences. (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol D4. [Link]

  • Methanol Safety Data Sheet. Methanol Safety Data Sheet. [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • The Good Scents Company. ppg-3 methyl ether [2-(2-methoxymethylethoxy)methylethoxy]propanol. [Link]

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A-Technical-Guide-to-(4,4-Difluoropiperidin-3-yl)methanol:-Synthesis,-Properties,-and-Applications-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of (4,4-Difluoropiperidin-3-yl)methanol, a key building block in modern medicinal chemistry. We will explore its precise IUPAC nomenclature, physicochemical properties, validated synthetic protocols, and critical applications in drug development. The strategic incorporation of the gem-difluoro motif on the piperidine ring significantly modulates basicity, lipophilicity, and metabolic stability, making this scaffold highly valuable for designing novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated piperidines in their discovery programs.

The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceutical agents due to its ability to impart aqueous solubility and serve as a versatile pharmacophoric element.[1] However, the unfunctionalized piperidine core can be susceptible to metabolic oxidation and may possess a basicity (pKa) that is suboptimal for specific biological targets or pharmacokinetic profiles.

The introduction of fluorine atoms onto the piperidine ring is a well-established strategy to overcome these limitations.[2] Specifically, the gem-difluorination at the C4 position offers several distinct advantages:

  • Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen through an inductive effect.[3] This reduction in basicity can be crucial for mitigating off-target effects, such as hERG channel affinity, and for optimizing ligand-receptor interactions.[2]

  • Increased Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group acts as a metabolic shield, preventing oxidative metabolism at the C4 position, a common liability for piperidine-containing compounds.[4]

  • Conformational Control: The steric and electronic properties of the CF₂ group can influence the conformational preference of the piperidine ring, which can be exploited to lock a bioactive molecule into a more favorable binding conformation.

  • Lipophilicity Tuning: While fluorination often increases lipophilicity, the effect of a gem-difluoro group can be complex, influenced by the overall molecular context.[3] This allows for fine-tuning of a drug candidate's solubility and permeability profile.

The subject of this guide, this compound, combines these benefits with a synthetically versatile hydroxymethyl handle at the adjacent C3 position, making it an exceptionally valuable building block for creating novel chemical entities.[5][6]

Nomenclature and Physicochemical Properties

IUPAC Nomenclature

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

  • Parent Structure: The core is a "piperidine" ring.

  • Substituents:

    • Two fluorine atoms are located at position 4, designated as "4,4-Difluoro".

    • A methanol group (-CH₂OH) is attached at position 3. Since this group is the basis for the suffix, the piperidine ring is treated as a substituent, hence "(...-3-yl)".

  • Principal Functional Group: The alcohol ("-methanol") is the principal functional group determining the suffix of the name.

The structure is often handled in its hydrochloride salt form for improved stability and handling, which is named This compound hydrochloride .[7]

Key Physicochemical Properties

A summary of the key computed and experimental properties of the parent compound and its common precursor, 4,4-Difluoropiperidine, are presented below. These properties are critical for predicting the behavior of the molecule in biological systems.

PropertyThis compound4,4-DifluoropiperidineSource
Molecular Formula C₆H₁₁F₂NOC₅H₉F₂N[8][9]
Molecular Weight 151.15 g/mol 121.13 g/mol [8][9]
Monoisotopic Mass 151.08087 Da121.07030 Da[8][9]
pKa (Piperidine N) Predicted ~8.2-8.5~8.5 (experimental)[9][10]
XlogP (Predicted) 0.20.7[8][9]
Appearance Oil or SolidOil[10]

Note: The pKa of the target compound is predicted based on the experimentally determined value for the parent 4,4-difluoropiperidine scaffold. The presence of the C3-methanol group is expected to have a minor effect.

The gem-difluoro group's influence is evident in the pKa. The basicity of 4,4-difluoropiperidine (~8.5) is significantly lower than that of piperidine itself (~11.2), a direct consequence of the inductive electron withdrawal by the fluorine atoms.[3][9]

Synthesis and Characterization

The synthesis of this compound typically involves multi-step sequences starting from commercially available piperidine derivatives. The key challenge lies in the controlled introduction of the hydroxymethyl group adjacent to the difluorinated carbon.

Synthetic Workflow Overview

A common synthetic strategy involves the construction of a suitably protected and functionalized piperidine ring, followed by reduction of a carboxylic acid or ester at the C3 position.

G A N-Protected 4-Piperidone B α-Functionalization (e.g., Carboxylation) A->B 1. Base, CO2 or Chloroformate C Fluorination at C4 (e.g., DAST, Deoxofluor) B->C 2. Fluorinating Agent D Reduction of C3-Ester/Acid (e.g., LiAlH4, BH3) C->D 3. Reducing Agent E Deprotection D->E 4. Acidic or Hydrogenolysis F This compound E->F

Caption: A generalized synthetic workflow for this compound.

Example Experimental Protocol: Reduction Step

This protocol details the reduction of a protected ester intermediate, a crucial step in the synthesis. This is a representative procedure adapted from common laboratory practices for similar transformations.

Reaction: Reduction of tert-butyl 4,4-difluoro-3-(methoxycarbonyl)piperidine-1-carboxylate to tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate.

  • System Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Carefully add lithium aluminum hydride (LiAlH₄, 1.2 equivalents) portion-wise to the stirred THF.

    • Causality: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester to the primary alcohol. The reaction is highly exothermic and reactive with moisture, necessitating an inert atmosphere and controlled addition at low temperature.

  • Substrate Addition: Dissolve tert-butyl 4,4-difluoro-3-(methoxycarbonyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is critical for safely neutralizing the excess hydride and precipitating aluminum salts into a filterable solid.

  • Workup and Isolation: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate. Concentrate the filtrate in vacuo to yield the crude product, which can be purified by silica gel column chromatography.

  • Final Deprotection: The resulting Boc-protected alcohol is then deprotected under acidic conditions (e.g., 4M HCl in Dioxane or TFA in DCM) to yield the final product, typically isolated as its hydrochloride salt.[6]

Spectroscopic Characterization
  • ¹H NMR: The proton spectrum will show characteristic signals for the piperidine ring protons and the methylene protons of the hydroxymethyl group (-CH₂OH). The signals for protons on C3 and C5 will be complex due to coupling with adjacent protons and the fluorine atoms.

  • ¹³C NMR: The carbon spectrum is distinguished by the C4 signal, which appears as a triplet due to one-bond coupling with the two fluorine atoms.

  • ¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) will typically show the [M+H]⁺ ion at m/z 152.0881.[8]

Applications in Drug Discovery

The this compound scaffold is a valuable building block for synthesizing more complex molecules, particularly those targeting the central nervous system. The hydroxymethyl group serves as a versatile handle for elaboration into ethers, esters, or for displacement to form carbon-carbon or carbon-nitrogen bonds.

Case Study: Dopamine D4 Receptor Antagonists

Research into novel antagonists for the Dopamine D4 receptor (D4R), a target for neurological disorders like Parkinson's disease, has utilized this scaffold.[6][11] In one study, the this compound core was used to synthesize a series of 4,4-difluoropiperidine ether-based antagonists.[11]

The synthesis involved converting the alcohol to a better leaving group (e.g., a mesylate) and then displacing it with various phenols to generate a library of ether analogs.[6] This work demonstrated that the 4,4-difluoropiperidine ether series was a viable scaffold for potent D4R binding, with some compounds exhibiting exceptional affinity (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes.[11]

G P4 P4 Target Potent & Selective Drug Candidate P4->Target P1 P1 P1->Target P2 P2 P2->Target P3 P3 P3->Target

Caption: The relationship between scaffold features and drug properties.

Bioisosteric Replacement and 3D Shape

In fragment-based drug discovery, there is a growing need for three-dimensional (3D) fragments to better explore the complexities of biological targets.[12] Saturated heterocycles like fluorinated piperidines are ideal for this purpose. The this compound scaffold provides a rigid, well-defined 3D exit vector from the piperidine ring, allowing for precise probing of protein binding pockets.

The CF₂ group can act as a bioisostere for a carbonyl group or a hydrated ketone (gem-diol), offering a non-hydrolyzable and metabolically robust alternative while mimicking some of the electronic properties.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its defining feature—the gem-difluoro group at the C4 position—imparts a unique combination of physicochemical properties that are highly desirable in drug design. By lowering basicity, blocking metabolic oxidation, and providing a scaffold for 3D diversification, it enables the development of safer, more effective, and more "drug-like" molecules. As the demand for novel therapeutics with optimized pharmacokinetic profiles continues to grow, the utility of this and related fluorinated building blocks is set to expand, solidifying their role in the future of drug discovery.

References

  • Al-Atrash, J., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectra (methanol-d4, 500 MHz) of isolated compound. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Available at: [Link]

  • ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758351, 4,4-Difluoropiperidine hydrochloride. Available at: [Link]

  • MySkinRecipes. (n.d.). (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C6H11F2NO). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129598006, ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]

  • P. Obrien, et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of all-cis-(multi)fluorinated piperidines by the.... Available at: [Link]

  • N. G. W. Rose, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • N. G. W. Rose, et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • K. Kiec-Kononowicz, et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • P. O'Brien, et al. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

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The Strategic Incorporation of Gem-Difluorination: A Technical Guide to (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Within this context, the (4,4-Difluoropiperidin-3-yl)methanol motif has emerged as a particularly valuable building block. The geminal difluoro substitution at the 4-position of the piperidine ring imparts unique conformational constraints and electronic properties, significantly influencing metabolic stability, pKa, and binding affinity. This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol, and an in-depth discussion of its applications in drug discovery, with a focus on the development of agents targeting the central nervous system.

Chemical Identity and Physicochemical Properties

The foundational step in understanding the utility of this compound is to establish its precise chemical identity and key physicochemical properties.

Canonical SMILES: C1CNCC(C1(F)F)CO

CAS Number: 1331823-62-1[1]

Molecular Formula: C₆H₁₁F₂NO

Molecular Weight: 151.15 g/mol

PropertyValueSource
Molecular Weight 151.15 g/mol Calculated
XlogP3 0.2PubChemLite[2]
Hydrogen Bond Donor Count 2PubChemLite[2]
Hydrogen Bond Acceptor Count 3PubChemLite[2]
Rotatable Bond Count 1PubChemLite[2]
Exact Mass 151.080872 g/mol PubChemLite[2]
Topological Polar Surface Area 41.5 ŲPubChemLite[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with good yield and purity. A common and effective strategy involves the reduction of a protected piperidine-3-carboxylate precursor. The following protocol is a representative synthesis, adapted from established methodologies for related fluorinated piperidines.

Experimental Protocol: Synthesis of Racemic this compound

This protocol outlines a three-step synthesis starting from a commercially available N-protected piperidone.

Step 1: Synthesis of tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate

  • Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a fluorinating agent. A common choice is N-fluorobenzenesulfonimide (NFSI) (2.2 equivalents).

  • Reaction Conditions: The reaction is typically carried out at room temperature and stirred for 24-48 hours, or until reaction completion is observed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate.

Step 2: Reduction to tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate

  • Reaction Setup: The keto-ester from Step 1 (1 equivalent) is dissolved in a suitable solvent, typically methanol or ethanol, and cooled to 0 °C in an ice bath.

  • Reduction: A reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise to the solution.

  • Reaction Conditions: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate.

Step 3: Deprotection to this compound

  • Reaction Setup: The Boc-protected alcohol from Step 2 (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Deprotection: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to the solution.

  • Reaction Conditions: The reaction is stirred at room temperature for 1-4 hours, or until the deprotection is complete as indicated by TLC or LC-MS.

  • Work-up and Isolation: The solvent and excess acid are removed under reduced pressure. The residue is then basified with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield this compound. The final product may be further purified by crystallization or chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection start tert-butyl 4-oxopiperidine-1-carboxylate product1 tert-butyl 4,4-difluoro-3-oxopiperidine-1-carboxylate start->product1 THF/DCM reagent1 NFSI reagent1->product1 product2 tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate product1->product2 Methanol/Ethanol reagent2 NaBH4 reagent2->product2 final_product This compound product2->final_product DCM/Dioxane reagent3 TFA or HCl reagent3->final_product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

While a comprehensive, publicly available dataset for the parent compound is limited, the expected spectroscopic features can be inferred from the analysis of its derivatives and general principles of NMR and mass spectrometry.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the piperidine ring protons due to geminal and vicinal couplings, which are further complicated by fluorine-proton couplings. The hydroxymethyl protons would likely appear as a doublet of doublets or a more complex multiplet.

  • ¹³C NMR: The carbon spectrum will be characterized by the C-F coupling constants. The carbon bearing the two fluorine atoms (C4) will appear as a triplet. The adjacent carbons (C3 and C5) will also show coupling to the fluorine atoms.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (151.080872 g/mol ).

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a privileged motif in medicinal chemistry, primarily due to the advantageous properties conferred by the geminal difluoro group.

Modulation of Physicochemical Properties

The introduction of the C-F bond, the most polarized single bond in organic chemistry, has profound effects on the molecule's properties:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The gem-difluoro group at the 4-position effectively blocks a potential site of metabolism on the piperidine ring, thereby increasing the metabolic stability and half-life of drug candidates.[3]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be beneficial for several reasons, including improved oral bioavailability, reduced off-target activity at aminergic GPCRs, and a lower potential for hERG channel inhibition.[4]

  • Conformational Restriction: The bulky fluorine atoms can restrict the conformational flexibility of the piperidine ring, which can lead to a more favorable pre-organization for binding to a biological target, thus enhancing potency and selectivity.

A Key Scaffold for CNS Drug Discovery

The piperidine ring is a common feature in many centrally acting drugs. The incorporation of the 4,4-difluoro moiety has been particularly successful in the development of novel therapeutics for neurological and psychiatric disorders.

  • Dopamine D4 Receptor Antagonists: A significant application of the this compound scaffold is in the design of potent and selective dopamine D4 receptor antagonists.[3][5] These compounds are being investigated for the treatment of various conditions, including schizophrenia and other psychotic disorders. The difluoropiperidine moiety often serves as a key recognition element for the receptor, and the hydroxymethyl group provides a handle for further derivatization to optimize the structure-activity relationship (SAR).[3][5]

SAR_Concept cluster_properties Physicochemical & Pharmacokinetic Properties cluster_applications Therapeutic Applications scaffold This compound Scaffold p1 Increased Metabolic Stability scaffold->p1 p2 Lowered pKa scaffold->p2 p3 Conformational Rigidity scaffold->p3 a1 Dopamine D4 Receptor Antagonists p1->a1 a2 Other CNS Targets p1->a2 p2->a1 p2->a2 p3->a1 p3->a2

Caption: Structure-Property-Application relationship for the scaffold.

Conclusion

This compound is a strategically important building block for the development of novel therapeutics, particularly for CNS disorders. Its unique combination of a conformationally restricted, metabolically stable core with a versatile functional handle for further chemical elaboration makes it an attractive starting point for medicinal chemistry campaigns. The synthetic accessibility of this scaffold, coupled with the predictable and beneficial effects of the gem-difluoro substitution, ensures its continued relevance in the pursuit of safer and more effective medicines. Researchers and drug development professionals are encouraged to consider the incorporation of this valuable motif in their discovery programs.

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • This compound (C6H11F2NO). PubChemLite. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • This compound (C6H11F2NO). PubChemLite. Available at: [Link]

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safety and handling of (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (4,4-Difluoropiperidin-3-yl)methanol

Authored by: A Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data from structurally related compounds to establish a robust framework for risk assessment and mitigation. The causality behind each recommendation is explained, grounding the protocols in established principles of chemical safety and toxicological insight. This guide emphasizes self-validating systems of safety to ensure the well-being of laboratory personnel and the integrity of research.

Introduction and Compound Profile

This compound is a specialized heterocyclic building block of significant interest in medicinal chemistry. The piperidine scaffold is a common motif in pharmaceuticals, and the strategic placement of gem-difluoro groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of the hydroxymethyl group offers a key point for further chemical modification.

While a specific, comprehensive safety data sheet for this compound is not widely available, a rigorous safety assessment can be constructed by examining its constituent parts and structurally analogous compounds. This guide is predicated on the principle of "structure-activity relationship" as it applies to toxicology. The core hazards are derived from the piperidine ring, the difluoro substitution, and the methanol functional group.

Compound Feature Associated Analogue/Precedent Anticipated Safety Implication
Piperidine Core PiperidineFlammability, Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation.[3][4]
Gem-Difluoro Group 4,4-DifluoropiperidinePotential for skin, eye, and respiratory irritation; possible acute toxicity.[5]
Hydroxymethyl Group MethanolWhile covalently bound and not free methanol, this group imparts polarity and is a metabolite of the toxic compound methanol. This warrants caution regarding potential metabolic pathways and systemic effects.[6][7]

Hazard Identification and Risk Assessment

Based on aggregated data from related compounds, this compound should be treated as a hazardous substance. The following GHS classifications are anticipated and should be adopted as a precautionary measure.

Anticipated GHS Hazard Classification
Hazard Class Hazard Statement Rationale / Supporting Evidence
Acute Toxicity (Oral) H302: Harmful if swallowed Based on data for Piperidine and 4,4-Difluoropiperidine.[5]
Acute Toxicity (Dermal) H312: Harmful in contact with skin Based on data for Piperidine and 4,4-Difluoropiperidine.[5]
Acute Toxicity (Inhalation) H332: Harmful if inhaled Based on data for Piperidine and 4,4-Difluoropiperidine.[5]
Skin Corrosion/Irritation H315: Causes skin irritation A common hazard for piperidine derivatives.[5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation A common hazard for piperidine derivatives.[5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation Based on data for 4,4-Difluoropiperidine.[5]
Risk Assessment Workflow

A systematic risk assessment is mandatory before any new experimental protocol involving this compound is initiated. The causality is clear: understanding the potential routes of exposure and their consequences allows for the implementation of targeted and effective control measures.

RiskAssessmentWorkflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Implementation cluster_emergency Phase 3: Emergency Preparedness A Identify Procedure: Handling this compound B Review Hazards: - Acute Toxicity (Oral, Dermal, Inhal.) - Skin/Eye Irritation - Respiratory Irritation A->B Consult SDS of analogues C Assess Exposure Routes: - Inhalation (vapors/aerosols) - Skin Contact (spills) - Ingestion (contamination) B->C Consider physical form D Evaluate Quantities & Frequency C->D E Select Engineering Controls: - Certified Chemical Fume Hood - Local Exhaust Ventilation D->E Based on scale F Determine PPE: - Nitrile/Neoprene Gloves - Safety Goggles/Face Shield - Lab Coat D->F Based on exposure risk G Establish Safe Work Practices: - No eating/drinking - Grounding for static discharge - Designate work area E->G H Prepare Spill Kit: - Absorbent Material - Waste Bags - Decontamination Solution G->H I Verify Access to: - Safety Shower - Eyewash Station G->I J Review First Aid Protocols G->J K Proceed with Experiment J->K

Caption: Risk Assessment Workflow for this compound.

Safe Handling and Personal Protective Equipment (PPE)

The primary objective is to prevent all routes of exposure. The following protocols are based on a "hierarchy of controls," prioritizing engineering solutions over personal protective equipment.

Engineering Controls
  • Ventilation: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.[8][9] The rationale is to capture vapors or aerosols at the source, preventing inhalation, which is a primary route of exposure for toxic piperidine compounds.[4] The ventilation system should be designed to maintain airborne concentrations well below any established occupational exposure limits for related compounds.[9]

  • Static Control: For transfers of significant quantities of the material, especially if it is a flammable liquid or a powder that can generate dust, containers and receiving equipment should be grounded and bonded to prevent static discharge, a potential ignition source.[3][10][11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a barrier against the specific hazards of this chemical.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. The causality here is direct: gloves prevent dermal absorption, a significant toxicity route for piperidines.[11] Wash hands thoroughly after handling the product, even after removing gloves.[4]

  • Eye and Face Protection: Use tightly fitting safety goggles.[12] If there is a splash hazard, a face shield should be worn in addition to goggles. This is critical to prevent contact with the eyes, which can lead to serious irritation or damage.[8]

  • Skin and Body Protection: Wear a standard laboratory coat. For procedures with a higher risk of splashes or spills, a chemically resistant apron is recommended.[10][11]

PPE_Selection ppe Personal Protective Equipment (PPE) for this compound Eye/Face Protection Hand Protection Body Protection eye_details Safety Goggles (ANSI Z87.1) Rationale: Protects against splashes and aerosols. Add Face Shield for large volumes or splash risk. ppe:f0->eye_details hand_details Nitrile or Neoprene Gloves Rationale: Prevents dermal absorption. Check breakthrough time for prolonged tasks. Double-gloving recommended. ppe:f1->hand_details body_details Laboratory Coat Rationale: Protects skin from incidental contact. Use a chemically resistant apron for transfers. ppe:f2->body_details

Caption: PPE Selection Guide for Handling the Compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][8] A recommended storage temperature is often between 2-8°C, and storage under an inert gas may be advised by the supplier to prevent degradation.[1][13]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[8] The rationale is that the amine functionality of the piperidine ring can react exothermically with acids, and the overall molecule can be oxidized, leading to degradation and potentially hazardous byproducts.

  • Security: The compound should be stored in a locked cabinet or an area accessible only to authorized personnel, reflecting its potential toxicity.[14]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First Aid Measures

The immediate response to an exposure is critical to minimize harm.

  • Inhalation: If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[8] The primary danger is acute respiratory tract irritation and potential systemic toxicity.

  • Skin Contact: Immediately take off all contaminated clothing.[8] Rinse the skin with plenty of water/shower for at least 15 minutes.[8] Seek immediate medical attention. The goal is to rapidly remove the chemical to prevent deep tissue irritation and dermal absorption.

  • Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] Immediate medical attention is required to prevent serious eye damage.

  • Ingestion: Rinse mouth with water.[8] DO NOT induce vomiting.[8] Call a poison center or doctor immediately. The aim is to dilute the substance and get professional medical advice as quickly as possible.

Spill and Leak Response
  • Containment: Evacuate personnel from the area. Ensure adequate ventilation. Remove all sources of ignition.[12][14] Prevent the spill from entering drains or waterways.[10][14]

  • Cleanup: For small spills, absorb with a non-combustible, inert material such as sand, diatomaceous earth, or a universal binding agent.[10][14] Collect the material into a suitable, labeled container for disposal.[12][14]

  • Decontamination: Ventilate the area and wash the spill site after the material has been picked up.

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] Do not dispose of down the drain. The chemical and its container must be disposed of in a safe way.

Conclusion

While this compound is a valuable tool in drug discovery, its handling demands a rigorous and informed approach to safety. By understanding the inherent hazards of its structural components and implementing the multi-layered safety protocols outlined in this guide—from engineering controls and PPE to emergency preparedness—researchers can mitigate risks effectively. This proactive safety culture is not merely procedural; it is a self-validating system that ensures the protection of scientific personnel and the successful advancement of research.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
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  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
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solubility of (4,4-Difluoropiperidin-3-yl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (4,4-Difluoropiperidin-3-yl)methanol in Organic Solvents

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of this compound, a fluorinated piperidine derivative of significant interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this guide establishes a robust predictive framework based on its structural attributes, the principles of intermolecular forces, and comparative analysis with analogous compounds. We delve into the theoretical underpinnings of its solubility, offering a qualitative but scientifically grounded prediction across a spectrum of common organic solvents. Furthermore, this document furnishes a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data. Visual workflows and diagrams are provided to elucidate key concepts and experimental procedures, ensuring clarity and practical applicability.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For researchers and drug development professionals, a comprehensive understanding of a molecule's solubility is not merely an academic exercise; it is a cornerstone of rational drug design and formulation development.[1] Adequate solubility in various media is essential for:

  • Synthetic Chemistry: Facilitating reactions, purification, and crystallization.

  • In Vitro and In Vivo Assays: Ensuring accurate and reproducible biological screening results.

  • Formulation Development: Enabling the creation of stable and bioavailable dosage forms.

  • Pharmacokinetics: Influencing absorption, distribution, metabolism, and excretion (ADME) properties.

This compound, a molecule featuring a piperidine scaffold, a gem-difluoro group, and a primary alcohol, presents a unique and complex solubility profile. The interplay of its polar functional groups with the effects of fluorination necessitates a detailed investigation to guide its successful development.

Physicochemical Properties of this compound: A Molecular Portrait

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key features of this compound that govern its interactions with solvents are:

  • The Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom. This nitrogen can act as a hydrogen bond acceptor and can be protonated in acidic media, significantly influencing solubility.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a potent hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule and favoring solubility in protic solvents.

  • The Gem-Difluoro Group (-CF₂): The introduction of two fluorine atoms at the 4-position has profound electronic and conformational effects. The high electronegativity of fluorine atoms creates a strong dipole moment. This gem-difluoro moiety can influence the basicity of the piperidine nitrogen through inductive effects and alter the molecule's overall lipophilicity.[2][3] Studies on related fluorinated cycloalkanes have shown that gem-difluorination can lead to complex trends in lipophilicity and aqueous solubility, which are influenced by the position of the fluorine atoms and the nature of other functional groups present.[2][3]

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKa (Conjugate Acid)Key Features
This compoundC₆H₁₁F₂NO151.15~7.5 - 8.5Piperidine ring, hydroxymethyl group, gem-difluoro group
4,4-DifluoropiperidineC₅H₉F₂N121.138.5[4]Piperidine ring, gem-difluoro group
(Piperidin-3-yl)methanolC₆H₁₃NO115.17~10.5Piperidine ring, hydroxymethyl group

Note: Predicted pKa values are estimates based on the known pKa of related structures and the anticipated electronic effects of the substituents.

The gem-difluoro group is expected to lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart due to the electron-withdrawing inductive effect of the fluorine atoms. This modulation of basicity can have a significant impact on solubility in buffered aqueous solutions and in protic organic solvents capable of hydrogen bonding.

Predicted Solubility Profile in Organic Solvents

Based on the "like dissolves like" principle, which is governed by intermolecular forces, we can predict the solubility of this compound in various classes of organic solvents.[5][6] The key intermolecular interactions at play are hydrogen bonding, dipole-dipole interactions, and London dispersion forces.[7][8]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh to Miscible The hydroxymethyl group and the piperidine nitrogen can readily form hydrogen bonds with these solvents. The polarity of these solvents will also favor dipole-dipole interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneModerate to High Strong dipole-dipole interactions are expected. The piperidine nitrogen and the hydroxyl group can act as hydrogen bond acceptors for solvents like DMSO. Solubility may be slightly lower than in protic solvents due to the lack of solvent hydrogen bond donation.
Halogenated Dichloromethane (DCM), ChloroformModerate The molecule's polarity suggests good compatibility. The gem-difluoro group may have favorable interactions with these solvents. The related 4,4-difluoropiperidine is slightly soluble in chloroform.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to Moderate THF, being more polar, is expected to be a better solvent than diethyl ether. The ability of the ether oxygen to act as a hydrogen bond acceptor will contribute to solvation.
Aromatic Toluene, BenzeneLow The predominantly aliphatic and polar nature of the solute suggests limited compatibility with nonpolar aromatic solvents.
Nonpolar Hexane, HeptaneVery Low to Insoluble The significant polarity of the solute due to the hydroxyl and piperidine functionalities will lead to poor interactions with these nonpolar solvents, which primarily exhibit London dispersion forces.

It is important to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature, crystalline form of the solute, and the presence of impurities.

The Thermodynamics of Solubility: A Deeper Dive

The process of dissolution is governed by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) of dissolution, as described by the equation:

ΔG = ΔH - TΔS [9]

For a substance to dissolve, the Gibbs free energy of the system must decrease (ΔG < 0).[10]

  • Enthalpy of Dissolution (ΔH): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. Dissolution can be endothermic (ΔH > 0) or exothermic (ΔH < 0).

  • Entropy of Dissolution (ΔS): This term reflects the change in disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid solvent leads to an increase in entropy (ΔS > 0), which favors solubility.[9]

The interplay of these thermodynamic parameters determines the extent of solubility and its temperature dependence.

G Thermodynamic Principles of Solubility cluster_solute Solute cluster_solvent Solvent cluster_solution Solution Solute_Solute Solute-Solute Interactions (Lattice Energy) Breaking_Solute Energy Input (Endothermic) Solute_Solute->Breaking_Solute ΔH₁ > 0 Solvent_Solvent Solvent-Solvent Interactions Breaking_Solvent Energy Input (Endothermic) Solvent_Solvent->Breaking_Solvent ΔH₂ > 0 Solute_Solvent Solute-Solvent Interactions (Solvation Energy) Forming_Solvation Energy Release (Exothermic) Solute_Solvent->Forming_Solvation ΔH₃ < 0 Enthalpy ΔH_solution = ΔH₁ + ΔH₂ + ΔH₃ Gibbs ΔG_solution = ΔH_solution - TΔS_solution (Spontaneity) Enthalpy->Gibbs Entropy ΔS_solution > 0 (Increased Disorder) Entropy->Gibbs

Caption: Interplay of Enthalpy and Entropy in the Dissolution Process.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11][12] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker, preferably with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on the shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at various time points (e.g., 4, 8, 24, 48 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Dilution: If necessary, accurately dilute the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of the compound in the same solvent.

  • Calculation: Calculate the solubility of the compound in the original undiluted solution, taking into account any dilution factors. The results are typically expressed in mg/mL or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of this compound in a range of organic solvents. The presence of a hydrogen-bonding hydroxymethyl group, a basic piperidine nitrogen, and an electron-withdrawing gem-difluoro group creates a nuanced solubility profile, with high solubility predicted in polar protic solvents and limited solubility in nonpolar media.

While these predictions offer valuable guidance for initial experimental design, it is imperative to underscore the necessity of empirical data. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating precise and accurate solubility data. Such data is indispensable for the rational advancement of this compound in any drug discovery and development program. Future work should focus on the experimental determination of its solubility in a diverse set of solvents at various temperatures to build a comprehensive and quantitative solubility profile.

References

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  • Van Lier, G., De Vleeschouwer, F., De Pril, P., & Geerlings, P. (2009). Theoretical prediction of the solubility of fluorinated C60. Physical Chemistry Chemical Physics, 11(21), 4255-4260. [Link]

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  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Paduszyński, K., & Domańska, U. (2014). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. The Journal of Chemical Thermodynamics, 77, 131-141. [Link]

  • Solubility. (n.d.). Wikipedia. [Link]

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  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(21), e202200331. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient within the Biopharmaceutics Classification System. WHO. [Link]

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(45), 17355-17362. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. [Link]

  • (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. (n.d.). MySkinRecipes. [Link]

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  • Pizarro, G., et al. (2020). Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. Ingeniería e Investigación, 40(2), 48-56. [Link]

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A Guide to the Structural Elucidation of (4,4-Difluoropiperidin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the determination of the single-crystal X-ray structure of (4,4-Difluoropiperidin-3-yl)methanol. While a publicly deposited crystal structure for this specific molecule is not available at the time of writing, this document serves as an expert guide for researchers and drug development professionals on the imperative and the pathway to obtaining and analyzing this critical structural data. The principles and protocols outlined herein are grounded in established crystallographic techniques and the known conformational behavior of analogous fluorinated heterocycles.

The Strategic Importance of this compound in Medicinal Chemistry

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic introduction of fluorine atoms onto this scaffold can profoundly and beneficially alter the physicochemical and pharmacokinetic properties of a drug candidate. The gem-difluoro motif at the 4-position of the piperidine ring is of particular interest as it can:

  • Modulate pKa: The electron-withdrawing nature of the fluorine atoms can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing drug absorption and minimizing off-target effects.

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, and the CF2 group can act as a metabolic shield, preventing oxidative degradation at that position.

  • Influence Conformation: The presence of the gem-difluoro group can introduce stereoelectronic effects, such as the gauche effect, which can favor specific ring conformations. This conformational locking can lead to higher binding affinity and selectivity for a biological target.

  • Improve Lipophilicity and Membrane Permeability: Fluorine substitution can have complex effects on lipophilicity, often enhancing a molecule's ability to cross cellular membranes.[1]

The adjacent hydroxymethyl group at the 3-position provides a versatile handle for further synthetic elaboration, allowing for the construction of a diverse library of drug-like molecules.[2][3] Therefore, a precise understanding of the three-dimensional structure of this compound is not merely an academic exercise; it is a foundational piece of knowledge for structure-based drug design. The crystal structure would reveal key information on bond lengths, bond angles, torsional angles, and intermolecular interactions, all of which are critical for computational modeling and the rational design of next-generation therapeutics.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

Proposed Synthetic Pathway

A plausible synthetic route to this compound, based on established methodologies for related compounds, is outlined below. The synthesis would likely commence from a suitable protected piperidone precursor.

Synthesis_Pathway A N-Boc-4-piperidone B N-Boc-3-(hydroxymethyl)-4-piperidone A->B Hydroxymethylation C N-Boc-4,4-difluoro-3-(hydroxymethyl)piperidine B->C Fluorination (e.g., DAST) D This compound C->D Boc Deprotection (e.g., TFA or HCl)

Caption: Proposed synthetic route to this compound.

This multi-step synthesis would require careful purification at each stage to ensure the final compound is of high purity (>98%), a prerequisite for successful crystallization.

Protocol for Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in structural elucidation.[4] A systematic screening of crystallization conditions is essential.

Table 1: Crystallization Screening Conditions

ParameterConditions to ScreenRationale
Solvent System Single solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Dichloromethane) and binary solvent mixtures.The solubility of the compound is the primary determinant of crystallization. A solvent in which the compound is sparingly soluble is often a good starting point.
Crystallization Method Slow Evaporation, Vapor Diffusion (liquid-liquid or liquid-vapor), Slow Cooling.[5][6][7]These methods allow for the slow approach to supersaturation, which is critical for the growth of well-ordered single crystals rather than amorphous precipitate or polycrystalline material.
Temperature 4°C, Room Temperature (~20°C), 30°CTemperature affects both solubility and the kinetics of crystal growth.
Concentration Saturated, slightly undersaturated, and supersaturated solutions.The degree of supersaturation is the driving force for crystallization.

Step-by-Step Protocol for Vapor Diffusion Crystallization:

  • Preparation: Prepare a concentrated solution of this compound in a "good" solvent (e.g., methanol).

  • Setup: In a small, open vial (the "inner chamber"), place a few microliters of the compound's solution. Place this vial inside a larger, sealed vessel (the "outer chamber") containing a "poor" solvent (a solvent in which the compound is insoluble but is miscible with the "good" solvent, e.g., diethyl ether).

  • Equilibration: Over time, the vapor of the "poor" solvent from the outer chamber will slowly diffuse into the solution in the inner chamber. This gradual change in solvent composition will reduce the solubility of the compound, leading to slow crystallization.

  • Monitoring: The setup should be left undisturbed and monitored periodically for the formation of single crystals.

The Core of the Matter: Single-Crystal X-ray Crystallography

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of determining its atomic structure can begin.[4]

X-ray_Crystallography_Workflow cluster_0 Experimental Phase cluster_1 Computational Phase CrystalSelection Crystal Selection & Mounting DataCollection X-ray Diffraction Data Collection CrystalSelection->DataCollection Goniometer DataProcessing Data Processing & Integration DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution HKL file StructureRefinement Structure Refinement StructureSolution->StructureRefinement Initial Model Validation Structure Validation StructureRefinement->Validation Final Model (CIF)

Caption: Workflow for single-crystal X-ray structure determination.

Data Collection

The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[8] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9][10] Key parameters for data collection are summarized in the table below.

Table 2: Typical Data Collection Parameters

ParameterValue/SettingSignificance
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)The choice of wavelength affects the resolution and potential for anomalous dispersion.
Temperature 100 K (cryo-cooled)Low temperature minimizes thermal vibrations, leading to higher quality diffraction data.
Detector Distance 40-60 mmThis is optimized to capture both low and high-resolution data.
Exposure Time 10-60 seconds per frameDependent on crystal size and diffracting power.
Total Rotation 180-360°To ensure a complete dataset is collected.
Data Processing

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each reflection.[11] This process involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

Structure Solution and Refinement

For a small molecule like this compound, the structure is typically solved using "direct methods," which use statistical relationships between the reflection intensities to determine the initial phases.[12] This yields an initial electron density map into which a preliminary model of the molecule can be built.

This initial model is then refined against the experimental data.[13] The refinement process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined. The final output is a crystallographic information file (CIF) containing all the structural information.[14]

Anticipated Structural Insights and Their Implications for Drug Design

The crystal structure of this compound would provide invaluable insights into its conformational preferences.

Conformation of the Piperidine Ring

The piperidine ring will adopt a chair conformation. The key question is the orientation of the hydroxymethyl group at the C3 position. Based on studies of related fluorinated piperidines, the gem-difluoro group at C4 is expected to influence the conformational equilibrium.[15][16][17] Stereoelectronic effects, such as hyperconjugation between the C-F σ* anti-bonding orbitals and adjacent C-C or C-H bonding orbitals, can stabilize certain conformations.[18] The crystal structure would definitively show whether the hydroxymethyl group prefers an axial or equatorial position in the solid state.

Intramolecular and Intermolecular Interactions

The crystal packing will be dictated by hydrogen bonding and other non-covalent interactions. The hydroxyl group of the hydroxymethyl moiety and the piperidine nitrogen are both capable of participating in hydrogen bonds, either as donors or acceptors. The crystal structure would reveal the precise hydrogen-bonding network, which can inform the design of molecules with improved solid-state properties and solubility.

Table 3: Expected Key Structural Parameters

ParameterExpected Value/ObservationImplication for Drug Design
Piperidine Ring Conformation Chair conformationThe preferred conformation will dictate the spatial arrangement of substituents, which is critical for binding to a target protein.
Hydroxymethyl Group Orientation Axial vs. EquatorialThis will define the vector space available for synthetic elaboration and interaction with a protein binding pocket.
C-F Bond Lengths ~1.35 ÅConfirms the presence and location of the fluorine atoms.
Hydrogen Bonding Network O-H···N, N-H···O, or O-H···O interactionsProvides a blueprint for designing molecules with specific crystal packing and solubility characteristics.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a critical step in fully exploiting its potential as a building block in drug discovery. The precise, atomic-level understanding of its three-dimensional structure provides an indispensable foundation for structure-based design, enabling the development of more potent, selective, and metabolically stable drug candidates. The protocols and scientific considerations outlined in this guide provide a robust framework for researchers to pursue this important structural elucidation.

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  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. [Link]

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Methodological & Application

Synthesis of (4,4-Difluoropiperidin-3-yl)methanol Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered basicity of nearby functional groups, offer a powerful tool to overcome challenges in drug development. Among the myriad of fluorinated heterocycles, the 4,4-difluoropiperidine motif has emerged as a particularly valuable building block. Its rigidified conformation and the ability of the gem-difluoro group to act as a bioisostere for a carbonyl group or other functionalities make it an attractive scaffold for targeting a diverse range of biological targets. This guide provides a comprehensive overview of the synthesis of (4,4-difluoropiperidin-3-yl)methanol and its derivatives, compounds that serve as crucial intermediates in the development of novel therapeutics, including potent and selective dopamine D4 and orexin receptor antagonists.[1]

This technical note will delve into the practical aspects of the synthetic routes, offering detailed, step-by-step protocols and explaining the rationale behind the chosen methodologies. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and derivatize this important molecular scaffold.

Strategic Overview: A Multi-Step Approach to the Target Scaffold

The synthesis of this compound derivatives is typically achieved through a multi-step sequence, commencing from commercially available starting materials. The general strategy involves the construction of the core 4,4-difluoropiperidine ring, followed by the introduction and modification of the hydroxymethyl group at the 3-position. Subsequent derivatization of the piperidine nitrogen and the primary alcohol allows for the exploration of chemical space and the optimization of pharmacological properties.

A common and effective synthetic pathway can be outlined as follows:

  • N-Protection and Fluorination: Protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, followed by α,α-difluorination of a piperidone precursor.

  • Introduction of the Carboxylic Acid/Ester Moiety: Not explicitly detailed in the provided search results, this step is a crucial prerequisite for the subsequent reduction. This would typically involve either starting from a piperidine-3-carboxylic acid derivative and proceeding with fluorination, or employing methods of C-C bond formation at the 3-position of a protected 4,4-difluoropiperidine.

  • Reduction to the Primary Alcohol: Conversion of the carboxylic acid or ester group at the 3-position to the corresponding primary alcohol, (N-Boc-4,4-difluoropiperidin-3-yl)methanol.

  • Derivatization of the Hydroxymethyl Group: Functionalization of the primary alcohol to introduce a variety of substituents, for example, through ether or ester linkages.

  • N-Deprotection and Further Derivatization: Removal of the N-Boc protecting group to yield the free piperidine, which can then be further functionalized to generate a library of diverse derivatives.

The following diagram illustrates this general synthetic workflow:

Synthesis_Workflow Start Piperidone Precursor N_Protection N-Protection (e.g., Boc) Start->N_Protection Fluorination α,α-Difluorination N_Protection->Fluorination Intermediate_A N-Boc-4,4-difluoropiperidone Fluorination->Intermediate_A C3_Functionalization C3-Functionalization (e.g., Carboxylation) Intermediate_A->C3_Functionalization Intermediate_B N-Boc-4,4-difluoropiperidine- 3-carboxylic acid/ester C3_Functionalization->Intermediate_B Reduction Reduction Intermediate_B->Reduction Target_Scaffold (N-Boc-4,4-Difluoropiperidin-3-yl)methanol Reduction->Target_Scaffold Derivatization_OH Derivatization of -OH Target_Scaffold->Derivatization_OH N_Deprotection N-Deprotection Target_Scaffold->N_Deprotection Derivative_A O-Substituted Derivatives Derivatization_OH->Derivative_A Intermediate_C This compound N_Deprotection->Intermediate_C Derivatization_NH Derivatization of -NH Intermediate_C->Derivatization_NH Derivative_B N-Substituted Derivatives Derivatization_NH->Derivative_B

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate

This protocol details the reduction of the corresponding carboxylic acid ester to the primary alcohol. The synthesis of the precursor, tert-butyl 3-(alkoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate, is a known process that can be achieved through various routes, often starting from N-Boc-piperidone.

Rationale: The use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is necessary for the efficient reduction of the ester functionality. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent. The N-Boc protecting group is stable under these conditions.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve tert-butyl 3-(methoxycarbonyl)-4,4-difluoropiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure, known as the Fieser workup, is crucial for the safe and effective quenching of the reaction and results in the formation of a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate as a pure compound.[2]

Parameter Value/Condition
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Workup Fieser Quench (H₂O, NaOH(aq), H₂O)
Purification Flash Column Chromatography
Protocol 2: Derivatization of the Hydroxymethyl Group (O-Alkylation)

The primary alcohol of (N-Boc-4,4-difluoropiperidin-3-yl)methanol serves as a versatile handle for introducing a wide array of substituents, which is particularly useful in structure-activity relationship (SAR) studies. A common derivatization is the formation of an ether linkage.

Rationale: The Williamson ether synthesis is a reliable method for the formation of ethers. The hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate. Sodium hydride (NaH) is a commonly used strong base for this purpose.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Activation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., a substituted benzyl bromide, 1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight, or heat if necessary, monitoring the progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated derivative.

Protocol 3: N-Boc Deprotection

The final step in the synthesis of many this compound derivatives involves the removal of the N-Boc protecting group to liberate the piperidine nitrogen for further functionalization or to obtain the final target compound.

Rationale: The Boc group is labile under acidic conditions. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a standard and highly effective method for Boc deprotection. The reaction is typically fast and clean.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-Boc protected this compound derivative (1.0 equivalent) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected piperidine derivative. Further purification by chromatography or crystallization may be necessary.

Asymmetric Synthesis Considerations

The development of stereoselective syntheses of this compound derivatives is of significant interest, as the stereochemistry at the 3-position can have a profound impact on biological activity. While the provided search results do not offer a specific, detailed protocol for the asymmetric synthesis of this exact molecule, they allude to general strategies in asymmetric synthesis that could be adapted.[3] These could include:

  • Chiral Resolution: Separation of a racemic mixture of a key intermediate, such as N-Boc-4,4-difluoropiperidine-3-carboxylic acid, using a chiral resolving agent.

  • Asymmetric Catalysis: Employing a chiral catalyst in the reduction of a suitable prochiral precursor.

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct a stereoselective transformation, followed by its removal.

Further investigation into the literature on asymmetric reductions and fluorinations would be necessary to develop a robust stereoselective route.

Applications in Drug Discovery: A Privileged Scaffold

The this compound scaffold and its derivatives have been successfully employed in the discovery of potent and selective modulators of various biological targets. For instance, a series of 4,4-difluoropiperidine ether-based compounds have been identified as potent dopamine D4 receptor antagonists with excellent selectivity over other dopamine receptor subtypes.[1] These compounds hold promise as in vitro tool compounds for studying the role of the D4 receptor in neurological disorders.

Furthermore, derivatives of 4,4-difluoropiperidine have been explored as antagonists of orexin receptors, which are implicated in the regulation of sleep, wakefulness, and feeding behavior.[4] The unique conformational constraints and electronic properties of the 4,4-difluoropiperidine ring contribute to the high affinity and selectivity of these compounds.

The following diagram illustrates the derivatization of the core scaffold for such applications:

Derivatization Core_Scaffold This compound O_Derivatization O-Alkylation/ O-Arylation Core_Scaffold->O_Derivatization N_Derivatization N-Acylation/ N-Alkylation Core_Scaffold->N_Derivatization D4_Antagonist Dopamine D4 Receptor Antagonist O_Derivatization->D4_Antagonist Orexin_Antagonist Orexin Receptor Antagonist N_Derivatization->Orexin_Antagonist

Caption: Derivatization of the core scaffold for drug discovery applications.

Conclusion

The synthesis of this compound derivatives represents a valuable endeavor for medicinal chemists seeking to develop novel therapeutics. The strategic incorporation of the 4,4-difluoro-3-hydroxymethylpiperidine scaffold can lead to compounds with improved pharmacological profiles. This guide has provided a detailed overview of the key synthetic transformations, complete with practical, step-by-step protocols. By understanding the rationale behind each synthetic step and leveraging the versatility of this building block, researchers can efficiently generate libraries of diverse compounds for biological screening and accelerate the drug discovery process.

References

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Application Notes & Protocols: Strategic Incorporation of (4,4-Difluoropiperidin-3-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful toolset to modulate physicochemical and pharmacokinetic properties.[1][2][3] Among the vast array of fluorinated building blocks, saturated heterocycles like piperidine have gained prominence due to their prevalence in approved drugs and their ability to confer favorable properties such as improved solubility and metabolic stability. This document provides an in-depth guide for researchers and drug development professionals on the application of (4,4-Difluoropiperidin-3-yl)methanol , a versatile and increasingly important building block. We will explore the fundamental physicochemical impact of the 4,4-difluoro substitution, provide a rationale for its use through a case study, and detail robust, step-by-step protocols for its synthetic incorporation into lead compounds.

The Strategic Advantage: Why Use the 4,4-Difluoropiperidine Scaffold?

The decision to incorporate a specific building block must be driven by a clear understanding of the value it imparts. The this compound scaffold offers a convergence of benefits derived from the piperidine core, the gem-difluoro motif, and the synthetically tractable hydroxymethyl group.

  • The Privileged Piperidine Core: The piperidine ring is a highly privileged scaffold in medicinal chemistry, known to enhance a compound's "druggability." Its three-dimensional structure allows for precise vectoral orientation of substituents into protein binding pockets, while its basic nitrogen can be crucial for solubility and target engagement.

  • The Power of the gem-Difluoro Group: The introduction of a CF₂ group at the 4-position of the piperidine ring is not a trivial substitution. This modification serves several critical functions:

    • Metabolic Shielding: The carbon-fluorine bond is exceptionally strong, making the C-4 position and adjacent sites significantly more resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to an increased half-life and improved oral bioavailability.

    • pKa Modulation: The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen. This is a critical feature for optimizing properties like cell permeability, reducing off-target activity (e.g., hERG affinity), and tuning CNS penetration.[5][6]

    • Conformational Control: The gem-difluoro group can influence the conformational preference of the piperidine ring, potentially locking it into a more bioactive conformation for a specific target.[1][4]

    • Bioisosterism: The CF₂ group is a well-established bioisostere for a carbonyl oxygen or ether linkage, allowing chemists to replace metabolically labile groups while preserving key electronic and steric interactions.[7][8]

  • The Versatile Methanol Handle: The primary alcohol at the 3-position provides a reliable point for synthetic diversification. It can be readily converted into ethers, esters, amines, or other functional groups, allowing for the exploration of the surrounding chemical space.

cluster_0 Core Properties of this compound cluster_1 Medicinal Chemistry Advantages cluster_2 Improved Drug Candidate Profile Prop1 Gem-Difluoro Group (CF₂) Adv1 Lowered pKa (Reduced Basicity) Prop1->Adv1 Adv2 Blocked Metabolic Site (Increased Stability) Prop1->Adv2 Adv3 Conformational Rigidity Prop1->Adv3 Prop2 Piperidine Scaffold Adv4 3D Exit Vector Prop2->Adv4 Prop3 Hydroxymethyl Handle (-CH₂OH) Adv5 Synthetic Versatility Prop3->Adv5 Outcome1 Optimized ADME (Absorption, Distribution, Metabolism, Excretion) Adv1->Outcome1 Outcome3 Reduced Off-Target Toxicity Adv1->Outcome3 Adv2->Outcome1 Outcome2 Enhanced Potency & Selectivity Adv3->Outcome2 Outcome4 Facilitated SAR Exploration Adv4->Outcome4 Adv5->Outcome4

Figure 1: Rationale for using this compound.

Physicochemical Impact of 4,4-Difluorination

To quantify the impact of the gem-difluoro group, we can compare the calculated physicochemical properties of the parent piperidine ring with its fluorinated analog.

CompoundStructureCalculated pKa (of conjugate acid)Calculated LogPRationale for Change
Piperidine Piperidine~11.2~0.85Baseline basic amine.
4,4-Difluoropiperidine 4,4-Difluoropiperidine~8.5 - 9.0~0.95The strong -I inductive effect of the two fluorine atoms withdraws electron density from the nitrogen, significantly reducing its basicity.[5][6] The LogP increases modestly due to the replacement of C-H bonds with more lipophilic C-F bonds.[9]

Calculated values are estimates and can vary based on the algorithm used. The trend is the key takeaway.

Application Case Study: Dopamine D4 Receptor (D4R) Antagonists

A compelling example of the strategic use of this building block comes from the development of selective Dopamine D4 Receptor (D4R) antagonists for potential therapeutic applications in managing L-DOPA-induced dyskinesias in Parkinson's disease.[10]

In a study by Kuttruff et al., researchers identified a novel series of 4,4-difluoropiperidine ether-based D4R antagonists.[5][10] The incorporation of the this compound core was a deliberate choice to improve upon earlier candidates.

Key Findings:

  • Improved Potency and Selectivity: The 4,4-difluoropiperidine ether scaffold led to compounds with exceptional binding affinity for the D4 receptor (Kᵢ as low as 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes.[10]

  • Enhanced Drug-Like Properties: Compared to isomeric 3,3-difluoropiperidine analogs, the 4,4-difluoro series exhibited a distinct improvement in calculated LogP values (often by a full log unit).[5] This was attributed to the change in pKa from moving the gem-difluoro group one additional carbon away from the basic nitrogen. This shift resulted in better CNS Multi-Parameter Optimization (MPO) scores, which predict a higher probability of success for CNS drug candidates.[5]

  • SAR Exploration: The hydroxymethyl group of the parent building block was used to synthesize a series of phenoxy ether analogs, allowing for a systematic exploration of the structure-activity relationship (SAR) to identify the most potent compounds.[5][10] For instance, a 4-cyanophenoxy ether derivative (9j ) was identified as one of the most active compounds with a Kᵢ of 1.7 nM.[5][10]

Experimental Protocols for Synthetic Incorporation

The this compound building block is typically used with the piperidine nitrogen protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate, to prevent unwanted side reactions. The following protocols describe a general workflow for its incorporation.

G Start N-Boc-(4,4-Difluoropiperidin- 3-yl)methanol Step1 Protocol 1: O-Alkylation (Ether Formation) Start->Step1 ArOH, Base (NaH) Intermediate1 N-Boc Protected Ether Intermediate Step1->Intermediate1 Step2 Protocol 2: Boc Deprotection Intermediate1->Step2 Acid (TFA or HCl) Intermediate2 Secondary Amine (Free Piperidine) Step2->Intermediate2 Step3 Protocol 3: N-Functionalization Intermediate2->Step3 R-CHO, NaBH(OAc)₃ End Final Target Molecule Step3->End

Figure 2: General synthetic workflow for incorporation.
Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of an ether linkage between the building block's alcohol and a phenolic partner.

Objective: To couple N-Boc-(4,4-difluoropiperidin-3-yl)methanol with a phenol (ArOH).

Materials:

  • N-Boc-(4,4-difluoropiperidin-3-yl)methanol (1.0 eq)

  • Aryl partner (e.g., 4-cyanophenol) (1.1 - 1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-(4,4-difluoropiperidin-3-yl)methanol (1.0 eq) and dissolve in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Handle with extreme care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium alkoxide should be complete.

  • Aryl Addition: Add the aryl partner (e.g., 4-cyanophenol, 1.2 eq) dissolved in a minimum amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the pure N-Boc protected ether intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.

Protocol 2: N-Functionalization via Deprotection and Reductive Amination

This two-step protocol first removes the Boc protecting group and then functionalizes the resulting secondary amine.

Objective: To deprotect the piperidine nitrogen and couple it with an aldehyde via reductive amination.

Materials:

  • N-Boc protected ether intermediate (from Protocol 1) (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Aldehyde or ketone (R-CHO) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Molecular sieves (4 Å), powdered

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

Step A: Boc Deprotection

  • Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq) in DCM.

  • Acid Addition: Add TFA (5-10 eq) or an excess of 4M HCl in Dioxane solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Concentration: Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporate with a solvent like toluene or DCM several times to remove residual acid. The product is the TFA or HCl salt of the deprotected secondary amine. This crude salt is often used directly in the next step.

Step B: Reductive Amination

  • Reaction Setup: To a flask containing the crude amine salt from Step A, add DCM, the desired aldehyde (1.1 eq), and powdered 4 Å molecular sieves. If using the HCl salt, a mild base like triethylamine (1.1 eq) may be added to free the amine.

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Note: This reagent is moisture-sensitive but generally safer to handle than other hydrides like NaBH₃CN.

  • Reaction Monitoring: Stir the reaction at room temperature overnight or until completion as monitored by LC-MS.

  • Workup - Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Workup - Extraction: Separate the layers and extract the aqueous phase with DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product by flash column chromatography or preparative HPLC to yield the final target molecule. Confirm identity and purity by NMR and LC-MS.

Conclusion

This compound is more than just another building block; it is a strategic tool for addressing common challenges in drug discovery, particularly concerning metabolic stability and the fine-tuning of basicity. Its gem-difluoro motif offers a predictable method for modulating key ADME properties, while the adjacent hydroxymethyl group provides a robust anchor for synthetic elaboration. By understanding the fundamental principles behind its design and mastering the protocols for its incorporation, medicinal chemists can effectively leverage this scaffold to accelerate the development of optimized, next-generation therapeutics.

References

  • Kuttruff, C. A., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.
  • MySkinRecipes. (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. Available at: [Link]

  • Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.
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  • Ni, C., & Hu, J. (2017). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research, 50(7), 1734-1745.
  • F. Hoffmann-La Roche AG. (2013). 4,4-difluoro-piperidine-compounds. Google Patents.
  • Kuttruff, C. A., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
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Application Notes & Protocols: (4,4-Difluoropiperidin-3-yl)methanol as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and target binding affinity. The 4,4-difluoropiperidine scaffold has emerged as a particularly valuable motif, prized for its ability to modulate the basicity (pKa) of the piperidine nitrogen and introduce a polar C-F bond without adding significant steric bulk. This guide provides an in-depth exploration of (4,4-Difluoropiperidin-3-yl)methanol , a versatile bifunctional building block, detailing its application in the synthesis of advanced pharmaceutical intermediates. We present field-proven protocols for the selective functionalization of both its primary alcohol and secondary amine moieties, supported by mechanistic insights and examples of its application in the synthesis of high-value API classes, including Dopamine D4 receptor antagonists and Janus Kinase (JAK) inhibitors.

Introduction: The Value Proposition of the 4,4-Difluoropiperidine Scaffold

The introduction of gem-difluoro groups into aliphatic rings has become a powerful tactic in drug design.[1][2] In the context of the piperidine ring, placing the CF₂ group at the 4-position offers distinct advantages. It significantly lowers the pKa of the piperidine nitrogen compared to its non-fluorinated analog, which can be critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles and reducing off-target hERG channel activity.[3][4]

This compound presents two orthogonal reactive sites: a primary alcohol and a secondary amine (typically protected during initial steps). This bifunctionality allows for sequential, controlled elaboration of molecular complexity, making it an ideal starting point for library synthesis and lead optimization campaigns. This document serves as a practical guide for researchers, providing robust protocols to leverage this building block's full synthetic potential.

Physicochemical Properties & Handling
PropertyValueSource/Comment
Chemical Name This compound-
CAS Number (Hydrochloride Salt): 1783945-29-8Varies by salt/free base
Molecular Formula C₆H₁₁F₂NOFree base
Molecular Weight 149.16 g/mol Free base
Appearance Typically an off-white to yellow solidAs hydrochloride salt
Storage Store at 2-8°C under an inert atmosphereRecommended for long-term stability

Safety & Handling: this compound and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5] The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of the Core Building Block

While the N-Boc protected form of this compound is commercially available, understanding its synthesis provides valuable context. A plausible synthetic route begins with 3-hydroxypyridine, proceeding through key intermediates like 1-Boc-3-piperidone.

A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B Reduction (e.g., H₂, Raney Ni) C tert-Butyl 3-hydroxypiperidine-1-carboxylate B->C Boc Protection ((Boc)₂O, Base) [31] D tert-Butyl 3-oxopiperidine-1-carboxylate (1-Boc-3-piperidone) C->D Oxidation (e.g., Oppenauer) [31] E Fluorination D->E α,α-Difluorination (e.g., Selectfluor®) F tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate E->F G Reduction F->G Reduction (e.g., NaBH₄) H tert-Butyl 4,4-difluoro-3-(hydroxymethyl) piperidine-1-carboxylate G->H

Figure 1: Plausible synthetic pathway to the core building block.

This conceptual pathway highlights key transformations from a simple starting material. The fluorination of the α-position to the ketone is a critical step, followed by stereoselective reduction to yield the desired hydroxymethyl intermediate.

Application Protocols: Derivatization of the Hydroxyl Group

The primary alcohol of the N-Boc protected building block, tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate, serves as a versatile handle for introducing a wide range of functionalities.

Protocol 1: O-Alkylation via Mesylation and Nucleophilic Substitution

This two-step protocol is highly effective for forming ether linkages, particularly with phenolic partners. The first step converts the alcohol into an excellent leaving group (mesylate), which is then displaced. This method was successfully employed in the synthesis of potent Dopamine D4 receptor antagonists.[3]

sub Boc-Protected Building Block step1 Step 1: Mesylation sub->step1 Ms₂O, Et₃N DCM, rt int Mesylate Intermediate step1->int step2 Step 2: SN2 Displacement int->step2 ArOH, Cs₂CO₃ DMF, 75 °C prod O-Alkylated Product (Ether) step2->prod

Figure 2: Workflow for O-Alkylation.

Step 1: Synthesis of tert-butyl 4,4-difluoro-3-((methylsulfonyloxy)methyl)piperidine-1-carboxylate

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq).

  • Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the portion-wise addition of methanesulfonic anhydride (Ms₂O, 1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often of sufficient purity to be used directly in the next step.

Step 2: Nucleophilic Displacement with a Phenol

  • Setup: To a dry reaction vessel, add the crude mesylate intermediate from Step 1 (1.0 eq) and the desired phenol (ArOH, 1.2 eq).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M) and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reaction: Heat the mixture to 75 °C and stir for 5-12 hours. Monitor the reaction for the formation of the product by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.

Phenol SubstituentTypical YieldReference
4-Fluorophenol50-65%[3]
3,4-Difluorophenol55-65%[3]
4-Cyanophenol45-60%[3]
Protocol 2: O-Acylation via EDCI Coupling (Esterification)

For the formation of ester linkages, a robust method involves the use of a carbodiimide coupling agent like EDCI in the presence of an activating agent. This avoids the need to form a reactive acyl chloride from the carboxylic acid. This protocol is adapted from standard procedures for the esterification of primary alcohols.[6]

  • Setup: In a round-bottom flask, dissolve the desired carboxylic acid (R-COOH, 1.2 eq), tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq), and Ethyl-2-cyano-2-(hydroxyimino)acetate (Oxyma, 1.2 eq) in a 20:1 mixture of acetonitrile (CH₃CN) and water.

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq) to the mixture, followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude ester by flash column chromatography.

Application Protocols: Derivatization of the Piperidine Nitrogen

Following the functionalization of the hydroxyl group, the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can be efficiently removed to allow for N-alkylation or N-arylation.

sub Boc-Protected Intermediate step1 Boc Deprotection sub->step1 4M HCl in Dioxane or TFA/DCM int Secondary Amine (HCl salt) step1->int step2a Reductive Amination int->step2a 1. ArCHO, 4Å MS 2. NaBH(OAc)₃ step2b Direct Alkylation int->step2b R-Br, K₂CO₃ DMF prod_a N-Alkylated Product A step2a->prod_a prod_b N-Alkylated Product B step2b->prod_b

Figure 3: Workflow for N-Alkylation.

Protocol 3: Boc Deprotection
  • Setup: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of DCM or methanol.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature. Alternatively, a 1:1 mixture of trifluoroacetic acid (TFA) and DCM can be used.

  • Reaction: Stir for 1-3 hours. The reaction is typically complete when gas evolution (CO₂) ceases (if using TFA) or when analysis by LC-MS shows complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The resulting hydrochloride or trifluoroacetate salt is often a solid and can be used without further purification.

Protocol 4: N-Alkylation via Reductive Amination

This is a powerful and widely used method for forming C-N bonds, especially for introducing arylmethyl groups.

  • Setup: To a flask containing the deprotected amine salt (1.0 eq) and molecular sieves (4 Å), add an anhydrous solvent such as DCM or dichloroethane (DCE).

  • Imine Formation: Add a base such as triethylamine (1.1 eq) to neutralize the salt, followed by the desired aldehyde or ketone (ArCHO, 1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Be mindful of initial gas evolution.

  • Reaction: Stir the reaction at room temperature for 12-18 hours.

  • Work-up & Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Applications in API Synthesis

The true value of this compound is demonstrated by its incorporation into advanced API scaffolds.

Case Study 1: Dopamine D4 Receptor Antagonists

As detailed by Dalton, et al., this building block is a key component in a novel series of potent and selective Dopamine D4 (D4R) antagonists.[3] The O-phenoxymethyl moiety derived from the building block's hydroxyl group explores a key binding pocket, while the N-alkyl substituent provides a vector for modulating physicochemical properties. The gem-difluoro group is critical for improving CNS MPO (Multi-Parameter Optimization) scores by lowering the pKa of the piperidine nitrogen.[3]

Compounds derived from this scaffold have shown exceptional binding affinity (Kᵢ values as low as 1.7 nM) and selectivity for the D4R over other dopamine receptor subtypes.[3]

Case Study 2: Janus Kinase (JAK) Inhibitors

JAK inhibitors are a major class of drugs used to treat inflammatory diseases like rheumatoid arthritis and atopic dermatitis. Several approved JAK inhibitors, such as Oclacitinib, feature a piperidine-derived core. While the exact synthesis of Oclacitinib may not start from this building block, its structure highlights the importance of substituted piperidines.[7] The use of this compound allows for the synthesis of novel analogs with potentially improved properties, such as increased metabolic stability or altered target engagement profiles, making it a building block of high interest for developing next-generation JAK inhibitors.

Case Study 3: Orexin Receptor Antagonists

Orexin antagonists, such as Suvorexant, are used for the treatment of insomnia. These molecules often contain complex heterocyclic cores. While published routes to Suvorexant do not explicitly use this building block, the 4,4-difluoropiperidine motif is a known component in other orexin antagonist candidates.[8][9] The ability to functionalize both the C3 and N1 positions of the piperidine ring makes this compound an ideal starting point for exploring the structure-activity relationships of this important therapeutic class.

Conclusion

This compound is a high-value, bifunctional building block that provides a robust entry point into several therapeutically relevant chemical spaces. The gem-difluoro group at the 4-position offers a proven strategy for modulating the physicochemical properties of the piperidine core, a common feature in CNS-active and anti-inflammatory agents. The protocols outlined in this guide are reliable, scalable, and based on well-established chemical transformations, empowering drug discovery professionals to rapidly generate novel analogs and accelerate the development of next-generation APIs.

References

  • Dalton, C. N., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]

  • Dalton, C. N., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. Available at: [Link]

  • Dalton, C. N., et al. (2020). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Available at: [Link]

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  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.
  • Yuan, H., Guo, L., & Pan, X. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4). Available at: [Link]

  • Zhang, G.-S. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. ResearchGate. Available at: [Link]

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  • ResearchGate. (n.d.). Chemical structure of oclacitinib. Oclacitinib is a cyclohexylamino pyrrolopryimidine. Available at: [Link]

  • PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available at: [Link]

  • PubMed Central. (n.d.). Shaping suvorexant: application of experimental and theoretical methods for driving synthetic designs. Available at: [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. Available at: [Link]

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Application Notes and Protocols for N-Alkylation of (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] The introduction of fluorine atoms into this heterocyclic system can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity.[2][3] Specifically, the (4,4-Difluoropiperidin-3-yl)methanol moiety is a valuable building block for creating novel therapeutics, particularly for central nervous system (CNS) disorders.[4] N-alkylation of this core structure allows for the exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents on the piperidine nitrogen.

This document provides a comprehensive guide to the N-alkylation of this compound. It details two robust and widely applicable protocols: classical direct alkylation with alkyl halides and reductive amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Chemical and Physical Properties Overview

The presence of the gem-difluoro group at the 4-position of the piperidine ring significantly impacts its reactivity. The strong electron-withdrawing nature of fluorine atoms decreases the basicity and nucleophilicity of the piperidine nitrogen compared to its non-fluorinated analog.[3] This reduced nucleophilicity necessitates careful selection of reaction conditions to achieve efficient N-alkylation. Furthermore, the hydroxymethyl group at the 3-position introduces a potential site for side reactions (O-alkylation), although under the conditions described, N-alkylation is the predominant pathway due to the higher nucleophilicity of the amine.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a straightforward method for introducing simple alkyl groups onto the piperidine nitrogen. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Causality Behind Experimental Choices
  • Base: A base is crucial to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction.[5] Without a base, the piperidine nitrogen would be protonated, forming an ammonium salt and rendering it non-nucleophilic, thus stalling the reaction.[5] Non-nucleophilic bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are preferred to avoid competing with the desired N-alkylation.[5]

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.[5][6]

  • Reaction Temperature: Heating the reaction mixture often increases the rate of reaction, especially when using less reactive alkylating agents or with the sterically hindered and electronically deactivated this compound.[5]

Experimental Workflow: Direct N-Alkylation

G reagents Combine this compound, Alkyl Halide, and Base in Solvent reaction Heat Reaction Mixture (e.g., 60-80 °C) reagents->reaction 1. Reaction Setup monitor Monitor Progress by TLC/LC-MS reaction->monitor 2. Monitoring workup Aqueous Work-up monitor->workup 3. Reaction Quench extraction Extract with Organic Solvent workup->extraction 4. Isolation purification Purify by Column Chromatography extraction->purification 5. Purification product Characterize Final Product purification->product 6. Analysis

Caption: Workflow for Direct N-Alkylation.

Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the desired alkyl halide (1.1-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq).[6]

  • Solvent Addition: Add a suitable anhydrous solvent such as acetonitrile or DMF to create a stirrable suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with water or brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Data Summary Table: Direct Alkylation
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)
Methyl IodideK₂CO₃MeCNRoom Temp2-4
Ethyl BromideK₂CO₃MeCN606-12
Benzyl BromideDIPEADMF504-8

Protocol 2: Reductive Amination

Reductive amination is a versatile and highly efficient method for N-alkylation, particularly for introducing more complex and varied substituents. This two-step, one-pot process involves the initial formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.[8]

Causality Behind Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less reactive towards the carbonyl starting material than other hydride reagents like sodium borohydride, which allows for the accumulation of the iminium ion intermediate, leading to higher yields of the desired amine.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and aprotic, and effectively solubilize the reactants and intermediates.[8]

  • Molecular Sieves: The addition of molecular sieves can be beneficial to remove the water formed during the iminium ion formation, driving the equilibrium towards the intermediate and improving the overall reaction efficiency.[9]

Chemical Reaction Mechanism: Reductive Amination

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A Piperidine Derivative C Iminium Ion A->C + Carbonyl B Aldehyde/Ketone B->C D Iminium Ion F N-Alkylated Product D->F + Hydride E Reducing Agent (STAB) E->F

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The (4,4-Difluoropiperidin-3-yl)methanol Scaffold: A Privileged Motif for Potent and Selective Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Dopamine Receptor Antagonism

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is a key target in contemporary neuropharmacology and oncology. Its unique expression profile in the prefrontal cortex, hippocampus, and amygdala, distinct from other dopamine receptor subtypes, implicates it in a range of cognitive and emotional processes. Consequently, the development of selective D4 receptor antagonists holds significant promise for the treatment of neuropsychiatric disorders such as schizophrenia and L-DOPA-induced dyskinesia in Parkinson's disease, as well as emerging applications in cancer therapy, particularly for glioblastoma.[1]

A significant challenge in dopamine receptor drug discovery is achieving subtype selectivity. The structural homology among D2-like receptors often leads to off-target effects. The incorporation of fluorine atoms into ligand scaffolds has emerged as a powerful strategy to modulate physicochemical properties, including metabolic stability, membrane permeability, and binding affinity. The (4,4-difluoropiperidin-3-yl)methanol moiety, in particular, has proven to be a highly effective structural component in the design of potent and exquisitely selective D4 receptor antagonists. The gem-difluoro group at the 4-position of the piperidine ring introduces unique electronic and conformational constraints that can enhance binding to the D4 receptor while diminishing affinity for other subtypes.

This comprehensive technical guide provides detailed application notes and protocols for researchers, medicinal chemists, and drug development professionals engaged in the synthesis, characterization, and application of this compound-containing dopamine D4 receptor antagonists.

I. Synthesis of this compound-based Dopamine D4 Receptor Antagonists

The synthesis of dopamine D4 receptor antagonists featuring the this compound core typically begins with a protected form of the scaffold, such as tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate. This starting material allows for the strategic modification of the hydroxymethyl group and subsequent elaboration of the piperidine nitrogen to introduce the desired pharmacophoric elements for D4 receptor recognition.

A representative synthetic workflow is depicted below, illustrating the key transformations involved in the preparation of a potent D4 antagonist.

G cluster_0 Scaffold Preparation cluster_1 Ether Formation cluster_2 Deprotection & N-Alkylation A tert-butyl 4,4-difluoro-3- (hydroxymethyl)piperidine-1-carboxylate B Mesylated Intermediate A->B MsCl, Et3N D Protected Ether Intermediate B->D NaH or Cs2CO3 C Phenol Derivative C->D E Deprotected Piperidine D->E TFA or HCl G Final D4 Antagonist E->G Pd-catalyzed cross-coupling or SNAr F Aryl Halide F->G G cluster_0 PD Model Induction cluster_1 LID Induction cluster_2 Therapeutic Intervention A Unilateral 6-OHDA Lesion in Medial Forebrain Bundle B Dopaminergic Neuron Degeneration A->B C Chronic L-DOPA Administration B->C D Development of Abnormal Involuntary Movements (AIMs) C->D E Administration of D4 Antagonist D->E F Reduction in AIMs Score E->F

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Application Note: A Strategic Approach to the Synthesis and Evaluation of 4,4-Difluoropiperidine-Based Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4,4-Difluoropiperidine Moiety in D4 Antagonist Design

The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors, has emerged as a compelling target for the treatment of various neuropsychiatric disorders, including schizophrenia, ADHD, and addiction.[1] Antagonists of the D4 receptor have shown therapeutic promise, but achieving high selectivity over other dopamine receptor subtypes, particularly D2 and D3, remains a critical challenge in drug development. The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties.[2][3] The strategic introduction of a gem-difluoro group at the 4-position of a piperidine scaffold has proven to be a particularly effective strategy in the design of potent and selective D4 antagonists.[4][5]

The 4,4-difluoropiperidine moiety offers several advantages. The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and potentially reducing off-target interactions.[6] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, which can enhance the metabolic stability and half-life of drug candidates.[7] From a structural standpoint, the gem-difluoro group can also induce conformational changes in the piperidine ring and influence binding to the target receptor, often leading to increased affinity and selectivity.[8]

This application note provides a comprehensive guide to the synthesis and pharmacological evaluation of 4,4-difluoropiperidine-based D4 antagonists. We will detail a robust synthetic route to the key 4,4-difluoropiperidine intermediate, followed by its elaboration into a potent D4 antagonist. Furthermore, we will provide detailed protocols for the in vitro characterization of these compounds, including receptor binding and functional assays.

Synthesis of 4,4-Difluoropiperidine-Based D4 Antagonists

The synthesis of 4,4-difluoropiperidine-based D4 antagonists can be conceptually divided into two main stages: the synthesis of the core 4,4-difluoropiperidine scaffold and its subsequent functionalization with an appropriate aromatic moiety. A common and efficient route to 4,4-difluoropiperidine hydrochloride starts from the readily available N-Boc-4-piperidone.

Synthetic_Workflow Start N-Boc-4-piperidone Intermediate1 N-Boc-4,4-difluoropiperidine Start->Intermediate1 Fluorination Intermediate2 4,4-Difluoropiperidine Hydrochloride Intermediate1->Intermediate2 Boc Deprotection & Salification FinalProduct 4,4-Difluoropiperidine-based D4 Antagonist Intermediate2->FinalProduct Coupling Reaction (e.g., Reductive Amination) Aromatic Aromatic Aldehyde/Halide Aromatic->FinalProduct

Caption: Synthetic workflow for 4,4-difluoropiperidine-based D4 antagonists.

Protocol 1: Synthesis of 4,4-Difluoropiperidine Hydrochloride

This protocol details a high-yield, one-pot synthesis of 4,4-difluoropiperidine hydrochloride from N-Boc-4-piperidone using a morpholine-based fluorinating agent.

Materials:

  • N-Boc-4-piperidone

  • Trifluorosulfenyl morpholine (or other suitable fluorinating agent)

  • Dichloromethane (DCM), anhydrous

  • Argon gas

  • Hydrogen chloride (HCl) solution (e.g., 4M in dioxane)

  • Ice-water bath

  • Standard glassware for organic synthesis

  • Rotary evaporator

Procedure:

  • Fluorination:

    • In a four-necked flask under an argon atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane.

    • Cool the reaction mixture to 15-20°C using an ice-water bath.

    • Slowly add trifluorosulfenyl morpholine (2.0-2.5 eq) dropwise over a period of approximately 4 hours, maintaining the internal temperature between 15-20°C. The reaction is exothermic and will generate gas.

    • After the addition is complete, allow the reaction to stir at room temperature (20-25°C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Deprotection and Salification (One-Pot):

    • Once the fluorination is complete, cool the reaction mixture to 0-5°C.

    • Slowly add a solution of hydrogen chloride (e.g., 4M in dioxane, 3-4 eq) to the reaction mixture.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the Boc deprotection is complete (monitored by TLC or LC-MS).

    • Upon completion, a precipitate of 4,4-difluoropiperidine hydrochloride will form.

    • The product can be isolated by filtration, washed with cold dichloromethane, and dried under vacuum. This method often yields a product of sufficient purity for the next step without the need for recrystallization or distillation.

Protocol 2: Synthesis of a Representative D4 Antagonist via Reductive Amination

This protocol describes the coupling of 4,4-difluoropiperidine hydrochloride with an aromatic aldehyde to form a potent D4 antagonist, exemplified by a structure analogous to compound 14a from published research.[9]

Materials:

  • 4,4-Difluoropiperidine hydrochloride

  • A suitable aromatic aldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Molecular sieves (4 Å), activated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 4,4-difluoropiperidine hydrochloride (1.0 eq), the aromatic aldehyde (1.0-1.2 eq), and activated 4 Å molecular sieves in 1,2-dichloroethane.

    • Add triethylamine or DIPEA (1.1-1.5 eq) to neutralize the hydrochloride salt.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure D4 antagonist.

Pharmacological Evaluation

The pharmacological evaluation of newly synthesized compounds is crucial to determine their affinity, selectivity, and functional activity at the D4 receptor.

D4_Signaling Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates Antagonist D4 Antagonist Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: Simplified D4 receptor signaling pathway.

Protocol 3: D4 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized compounds for the human D4 receptor.[10][11]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human D4 receptor (e.g., HEK293 or CHO cells)

  • [³H]-Spiperone (radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., 10 µM haloperidol or unlabeled spiperone)

  • Synthesized test compounds at various concentrations

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in triplicate), the radioligand ([³H]-spiperone, at a concentration close to its Kd, e.g., 0.1-0.5 nM), and the cell membrane preparation (typically 10-20 µg of protein per well).

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding determinator instead of the test compound.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked filter plates using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting and Data Analysis:

    • Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation:

CompoundD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)
Example Compound 0.515075300150
Reference 1.2502541.720.8
Protocol 4: Functional cAMP Assay for D4 Receptor Antagonism

This protocol outlines a method to assess the functional antagonist activity of the synthesized compounds by measuring their ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.[3][12]

Materials:

  • A cell line co-expressing the human D4 receptor and a cAMP biosensor (e.g., using FRET or BRET technology), or a cell line expressing the D4 receptor for which cAMP levels can be measured by other means (e.g., ELISA).

  • D4 receptor agonist (e.g., quinpirole or dopamine)

  • Forskolin (an adenylyl cyclase activator)

  • IBMX (a phosphodiesterase inhibitor)

  • Assay buffer or cell culture medium

  • Synthesized test compounds

  • Plate reader capable of detecting the biosensor signal or an ELISA kit for cAMP measurement

Procedure:

  • Cell Preparation:

    • Plate the cells in a 96- or 384-well plate and grow to the desired confluency.

  • Assay:

    • Pre-incubate the cells with various concentrations of the test compound (antagonist) for a specified period (e.g., 15-30 minutes).

    • Add a fixed concentration of the D4 agonist (a concentration that gives a submaximal response, e.g., EC₈₀) to the wells.

    • Stimulate adenylyl cyclase with forskolin to induce cAMP production. IBMX is often included to prevent cAMP degradation.

    • Incubate for a specified time (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Measure the cAMP levels using the appropriate detection method (e.g., fluorescence or luminescence for biosensors, or following the ELISA kit protocol).

    • Generate a dose-response curve for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.

    • Calculate the IC₅₀ value for the antagonist.

Conclusion

The 4,4-difluoropiperidine scaffold is a privileged motif in the design of potent and selective D4 receptor antagonists. The synthetic route outlined in this application note, starting from N-Boc-4-piperidone, provides a reliable and efficient method for accessing this key intermediate and elaborating it into diverse D4 antagonists. The accompanying pharmacological protocols for radioligand binding and functional cAMP assays offer robust methods for characterizing the in vitro properties of these compounds. By following these detailed procedures, researchers can effectively synthesize and evaluate novel 4,4-difluoropiperidine-based D4 antagonists, contributing to the development of new therapeutics for a range of CNS disorders.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Bio-protocol. (n.d.). [³H]-Spiperone Competition Binding to Dopamine D₂, D₃ and D₄ Receptors. Retrieved from [Link]

  • Jeffries, D. E., Witt, J. O., McCollum, A. L., et al. (2016). Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(23), 5757–5764.
  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932.
  • Van Craenenbroeck, K. (2012). The dopamine D4 receptor: biochemical and signalling properties. British Journal of Pharmacology, 167(2), 292–303.
  • Wang, T., Li, Z., Cvijic, M. E., & Zhang, L. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
  • ChemRxiv. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. [Preprint].
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry, 5(1), 281-293.
  • MDPI. (2023). Intracellular cAMP Signaling Pathway via Gs Protein-Coupled Receptor Activation in Rat Primary Cultured Trigeminal Ganglion Cells. International Journal of Molecular Sciences, 24(17), 13162.
  • NIH. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]

  • NIH. (2024). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 5(1), 102835.
  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • PubChem. (n.d.). 4,4-Difluoropiperidine. Retrieved from [Link]

  • PubMed. (2016). Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. Retrieved from [Link]

  • PubMed. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved from [Link]

  • Frontiers. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15.
  • Innoprot. (n.d.). cAMP NOMAD D4 Dopamine Receptor Cell Line. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer. Retrieved from [Link]

  • Luedtke, R. R., et al. (2000). Synthesis and pharmacological characterization of a series of N-(arylalkyl)-4-(1-naphthalenyl)piperazinyl derivatives as high-affinity dopamine D3 receptor ligands. Journal of Medicinal Chemistry, 43(24), 4775-4787.
  • PubMed. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of 1, 4-dihydropyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of (4,4-Difluoropiperidin-3-yl)methanol in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorination in CNS Drug Design

The development of effective therapeutics for Central Nervous System (CNS) disorders is a formidable challenge in medicinal chemistry. A primary obstacle is the blood-brain barrier (BBB), a highly selective border of endothelial cells that protects the brain from xenobiotics. Successful CNS drug candidates must possess a finely tuned set of physicochemical properties to permeate this barrier and engage their intended targets. The piperidine scaffold is a privileged motif in CNS drug discovery, present in numerous approved drugs. Strategic modification of this core structure is a key approach to optimizing drug-like properties.

The introduction of fluorine into drug candidates is a powerful strategy to enhance pharmacokinetic and physicochemical properties. The unique attributes of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformation. This application note provides a detailed guide for researchers on the use of a specific fluorinated building block, (4,4-Difluoropiperidin-3-yl)methanol , in the discovery and development of novel CNS-active agents.

The this compound Building Block: A Profile

This compound is a versatile synthetic intermediate that combines the favorable properties of the piperidine ring with the strategic placement of a gem-difluoro group adjacent to a functional handle. This unique arrangement offers several advantages for CNS drug design:

  • Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the gem-difluoro group at the 4-position significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for mitigating off-target effects, such as hERG channel inhibition, and can influence a compound's overall solubility and permeability profile.

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorination at the 4-position can shield adjacent positions from oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for piperidine-containing drugs. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Fine-Tuning of Lipophilicity: While extensive fluorination often increases lipophilicity, the strategic placement of a difluoromethyl group can have more nuanced effects. The introduction of the polar hydroxymethyl group provides a point for further chemical modification to achieve the optimal balance of lipophilicity (logP/logD) required for BBB penetration.

  • Conformational Rigidity: The presence of the gem-difluoro group can introduce conformational constraints on the piperidine ring, which may lead to a more favorable pre-organization of the molecule for binding to its biological target. This can result in increased potency and selectivity.

Physicochemical Properties Comparison

The strategic advantage of the 4,4-difluoro substitution pattern is evident when compared to its isomers and non-fluorinated analogs. A key consideration is the impact on the basicity of the piperidine nitrogen.

CompoundPredicted pKaNotes
Piperidin-3-yl-methanol~10.5Highly basic, potential for off-target effects.
(4-Fluoropiperidin-3-yl)methanol~9.5Mono-fluorination offers a moderate reduction in pKa.
This compound ~8.0 - 8.5 Significant pKa reduction, moving into a more CNS-favorable range.
(3,3-Difluoropiperidin-4-yl)methanol~7.0 - 7.5Fluorines are closer to the nitrogen, resulting in a more pronounced pKa-lowering effect.

Note: pKa values are estimates and can vary based on the specific predictive model and experimental conditions.

This table illustrates that the 4,4-difluoro substitution provides a substantial, but not excessive, reduction in basicity, which is often a desirable attribute for CNS drug candidates.

Synthesis of the Building Block

While N-Boc protected this compound is commercially available, understanding its synthesis is valuable for custom modifications and scale-up. A common retrosynthetic approach starts from a protected piperidone.

Synthesis_Workflow A N-Boc-4-piperidone B N-Boc-4,4-difluoropiperidine A->B Deoxofluorination (e.g., DAST, XtalFluor-E) C N-Boc-4,4-difluoro-3-formylpiperidine B->C Formylation (e.g., Vilsmeier-Haack) D N-Boc-(4,4-difluoropiperidin-3-yl)methanol C->D Reduction (e.g., NaBH4) E This compound D->E Deprotection (e.g., TFA, HCl)

Figure 1: A representative synthetic workflow for this compound.

Application Protocols: Incorporation into CNS Scaffolds

The hydroxymethyl group of this compound serves as a versatile handle for incorporating this building block into a variety of molecular scaffolds. Below are detailed protocols for common chemical transformations.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol is exemplified by the synthesis of phenoxymethyl ethers, a common motif in dopamine D4 receptor antagonists.[1]

Workflow:

Ether_Synthesis_Workflow Start N-Boc-(4,4-difluoropiperidin-3-yl)methanol Step1 Activation of Hydroxyl Group Start->Step1 1. MsCl, Et3N, DCM Step2 Nucleophilic Substitution Step1->Step2 2. Phenol, Cs2CO3, DMF Product N-Boc-4,4-difluoro-3-(phenoxymethyl)piperidine Step2->Product

Figure 2: Workflow for the synthesis of phenoxymethyl ether derivatives.

Step-by-Step Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve N-Boc-(4,4-difluoropiperidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (Et3N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude mesylate.

  • Nucleophilic Substitution:

    • Dissolve the crude mesylate (1.0 eq) and the desired phenol (1.2 eq) in anhydrous dimethylformamide (DMF).

    • Add cesium carbonate (Cs2CO3, 2.0 eq) to the mixture.

    • Heat the reaction to 75 °C and stir for 4-6 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation/Arylation

The secondary amine of the deprotected piperidine ring is a key site for introducing diversity. Reductive amination is a robust method for N-alkylation.

Step-by-Step Procedure (Post-Boc Deprotection):

  • Boc Deprotection:

    • Dissolve the N-Boc protected piperidine derivative in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in a solution of 4M HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting salt is typically used in the next step without further purification.

  • Reductive Amination: [2]

    • Dissolve the deprotected piperidine salt (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as DCM or 1,2-dichloroethane (DCE).

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), in portions.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol to a variety of other functional groups, including esters and ethers, with inversion of configuration if the starting material is chiral.[3][4]

Step-by-Step Procedure:

  • Dissolve the N-Boc-(4,4-difluoropiperidin-3-yl)methanol (1.0 eq), a suitable nucleophile (e.g., a carboxylic acid or phenol, 1.5 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by flash column chromatography to separate the product from triphenylphosphine oxide and other byproducts.

In Vitro and In Vivo Evaluation Protocols

A critical aspect of CNS drug discovery is the early assessment of properties that govern brain penetration and target engagement.

In Vitro Blood-Brain Barrier Permeability Assay

An in vitro BBB model, such as one using immortalized porcine brain microvessel endothelial cells (PBMEC/C1-2), can provide an early indication of a compound's ability to cross the BBB.[5]

Protocol Outline:

  • Cell Culture: Culture PBMEC/C1-2 cells on permeable filter inserts (e.g., Transwell®) until a confluent monolayer is formed. Co-culturing with astrocytes can enhance the tightness of the barrier.

  • Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the formation of tight junctions. A high TEER value is indicative of a well-formed barrier.

  • Permeability Study:

    • Add the test compound to the apical (blood side) chamber.

    • At various time points, take samples from the basolateral (brain side) chamber.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

    • The apparent permeability coefficient (Papp) can then be calculated.

In Vivo Pharmacokinetic and Brain Penetration Studies

In vivo studies are essential to confirm the findings from in vitro assays and to understand the full pharmacokinetic profile of a compound. Microdialysis is a powerful technique for measuring unbound drug concentrations in the brain.[6][7]

Protocol Outline:

  • Animal Model: Use a suitable animal model, such as rats or mice.

  • Surgical Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex).

  • Drug Administration: Administer the test compound, typically via intravenous or oral routes.

  • Sample Collection: Collect dialysate samples from the brain and blood samples at regular intervals.

  • Sample Analysis: Analyze the concentration of the parent drug and any major metabolites in the dialysate and plasma samples by LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma ratio (Kp,uu), which is the most accurate measure of BBB penetration.

Case Study: this compound in Dopamine D4 Receptor Antagonists

A recent study detailed the development of potent and selective dopamine D4 receptor antagonists for potential use in treating L-DOPA-induced dyskinesias in Parkinson's disease.[1] The researchers incorporated the this compound moiety to create a series of ether-based antagonists.

Key Findings:

  • Improved CNS MPO Scores: The 4,4-difluoropiperidine ether analogs showed a distinct improvement in CNS multi-parameter optimization (MPO) scores compared to the corresponding 3,3-difluoro analogs. This was largely attributed to a more favorable pKa and a reduction in lipophilicity (cLogP).[1]

  • High Potency and Selectivity: Structure-activity relationship (SAR) studies led to the identification of compounds with single-digit nanomolar binding affinity for the D4 receptor and high selectivity over other dopamine receptor subtypes.[1]

  • Metabolic Stability Challenges: Despite the improved physicochemical properties, some compounds in the series exhibited poor microsomal stability. This highlights the importance of a multi-parameter optimization approach in drug discovery.

Signaling Pathway:

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway.[8][9] Antagonism of this receptor blocks the dopamine-mediated inhibition of adenylyl cyclase, leading to a modulation of downstream signaling cascades.

D4_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist D4 Antagonist (contains 4,4-difluoropiperidine) Antagonist->D4R Blocks Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Figure 3: Simplified signaling pathway of the Dopamine D4 receptor and the site of action for antagonists.

Conclusion

This compound is a valuable and strategic building block for CNS drug discovery. Its unique combination of a modifiable functional group and a gem-difluoro moiety allows for the fine-tuning of key physicochemical properties, including basicity, metabolic stability, and lipophilicity. The provided protocols offer a starting point for the incorporation of this scaffold into novel CNS drug candidates. As with any drug discovery program, a comprehensive evaluation of both the desired pharmacological activity and the ADME (absorption, distribution, metabolism, and excretion) properties is crucial for success.

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202300298. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 6(3), 295-315. [Link]

  • The Use of Microdialysis in CNS Drug Delivery Studies. Pharmacokinetic Perspectives and Results With Analgesics and Antiepileptics. Current Pharmaceutical Design, 11(12), 1545-1558. [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. The international journal of biochemistry & cell biology, 43(8), 1189–1192. [Link]

  • Dopamine receptor D4. Wikipedia. [Link]

  • An in vitro Model for Blood Brain Barrier Permeation. MDPI. [Link]

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Application Notes and Protocols for the Stereoselective Synthesis of (4,4-Difluoropiperidin-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4,4-Difluoropiperidine Scaffold in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to interact with various biological targets. In recent years, the introduction of fluorine atoms into drug candidates has become a prevalent strategy to modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropiperidine scaffold, in particular, has emerged as a privileged structural motif. The gem-difluoro group at the 4-position can act as a bioisostere for a carbonyl group or a hydroxylated carbon center, while also influencing the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.[1]

Specifically, (4,4-Difluoropiperidin-3-yl)methanol and its analogs are of significant interest as they incorporate a chiral hydroxyl group adjacent to the difluorinated carbon. This arrangement presents a unique stereochemical challenge and an opportunity for developing highly selective therapeutic agents. These compounds have shown promise as dopamine D4 receptor antagonists, which are targets for various central nervous system disorders.[1] This application note provides a comprehensive guide to the stereoselective synthesis of this compound analogs, detailing key synthetic strategies, step-by-step protocols, and the scientific rationale behind the chosen methodologies.

Strategic Overview of Stereoselective Synthesis

The primary challenge in the synthesis of this compound analogs lies in the precise control of the stereochemistry at the C3 position. The overall synthetic approach can be logically divided into two main stages: the preparation of a key intermediate, an N-protected 4,4-difluoropiperidin-3-one, followed by its stereoselective reduction to the desired chiral alcohol.

Synthetic Strategy Start Commercially Available Starting Materials Precursor N-Protected 4,4-Difluoropiperidin-3-one Start->Precursor Multi-step Synthesis Reduction Stereoselective Reduction Precursor->Reduction Key Stereochemical Step Target This compound Analogs Reduction->Target Precursor Synthesis cluster_0 Synthesis of N-Boc-4,4-difluoropiperidin-3-one A N-Boc-3-piperidone B α-Hydroxymethylenation A->B  1. NaH, Ethyl Formate   C N-Boc-3-oxo-4-piperidinecarboxaldehyde B->C D Fluorination C->D  2. Selectfluor™   E N-Boc-4,4-difluoro-3-oxopiperidine D->E

Caption: Proposed synthetic route to the key ketone precursor.

Experimental Protocols

Protocol 1.1: Synthesis of N-Boc-3-oxo-4-piperidinecarboxaldehyde (Intermediate C)

  • Rationale: This step introduces a formyl group at the C4 position, which will be subsequently displaced by fluorine. The use of a strong, non-nucleophilic base like sodium hydride ensures efficient deprotonation at the α-carbon.

  • Materials:

    • N-Boc-3-piperidone

    • Sodium hydride (60% dispersion in mineral oil)

    • Ethyl formate

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

    • 1 M Hydrochloric acid

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise.

    • After the initial effervescence ceases, add ethyl formate (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench with water.

    • Acidify the aqueous layer with 1 M HCl to pH ~3-4 and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 1.2: Synthesis of N-Boc-4,4-difluoropiperidin-3-one (Precursor E)

  • Rationale: Electrophilic fluorination using a reagent like Selectfluor™ is a common method for introducing fluorine atoms. The formyl group is a good leaving group in this context.

  • Materials:

    • N-Boc-3-oxo-4-piperidinecarboxaldehyde

    • Selectfluor™ (F-TEDA-BF4)

    • Acetonitrile

    • Water

  • Procedure:

    • Dissolve the crude N-Boc-3-oxo-4-piperidinecarboxaldehyde (1.0 eq) in a mixture of acetonitrile and water.

    • Add Selectfluor™ (2.5 eq) portion-wise to the solution at room temperature. The reaction is exothermic and may require cooling.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-4,4-difluoropiperidin-3-one.

Part 2: Stereoselective Reduction of N-Boc-4,4-difluoropiperidin-3-one

With the key ketone precursor in hand, the crucial stereoselective reduction can be performed. This section will detail two powerful catalytic asymmetric methods: the Corey-Itsuno (CBS) reduction and Ruthenium-catalyzed asymmetric transfer hydrogenation.

Method A: Corey-Itsuno (CBS) Reduction
  • Principle and Expertise: The Corey-Itsuno reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones. [2]It employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. This ternary complex arranges in a six-membered ring transition state, where the steric bulk of the catalyst directs the hydride delivery to one face of the ketone, leading to high enantioselectivity. [2][3][4]The choice of the (R)- or (S)-catalyst determines the stereochemistry of the resulting alcohol.

CBS Reduction cluster_1 Corey-Itsuno Reduction Ketone N-Boc-4,4-difluoropiperidin-3-one Catalyst (R)- or (S)-CBS Catalyst BH3•THF Ketone->Catalyst  Asymmetric Reduction   Product Enantiomerically Enriched This compound Catalyst->Product

Caption: Schematic of the Corey-Itsuno (CBS) reduction.

Protocol 2.1: (S)-(+)-(4,4-Difluoropiperidin-3-yl)methanol Synthesis via CBS Reduction

  • Materials:

    • N-Boc-4,4-difluoropiperidin-3-one

    • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-tetrahydrofuran complex (1 M in THF)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • 1 M Hydrochloric acid

  • Procedure:

    • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane-THF complex (1.0 eq) dropwise.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of N-Boc-4,4-difluoropiperidin-3-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl to the residue and stir for 30 minutes.

    • Basify the aqueous layer with solid sodium bicarbonate and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to yield the desired (S)-alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.

Method B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
  • Principle and Expertise: Asymmetric transfer hydrogenation (ATH) offers a practical and efficient alternative for the stereoselective reduction of ketones. [5][6]Chiral ruthenium catalysts, typically complexed with N-tosylated diamine ligands, are highly effective. The reaction generally uses a simple and inexpensive hydrogen source, such as formic acid or isopropanol. The mechanism involves the formation of a ruthenium-hydride species which then transfers the hydride to the ketone in a stereoselective manner, dictated by the chiral ligand.

Protocol 2.2: (R)-(-)-(4,4-Difluoropiperidin-3-yl)methanol Synthesis via ATH

  • Materials:

    • N-Boc-4,4-difluoropiperidin-3-one

    • [RuCl2(p-cymene)]2

    • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

    • Formic acid/triethylamine azeotrope (5:2)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.01 eq) and (S,S)-TsDPEN (0.02 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

    • Add a solution of N-Boc-4,4-difluoropiperidin-3-one (1.0 eq) in anhydrous DCM.

    • Add the formic acid/triethylamine azeotrope (5.0 eq).

    • Stir the reaction at 40 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC.

Data Summary and Comparison of Methods

MethodCatalystReducing AgentTypical ee (%)AdvantagesDisadvantages
CBS Reduction (R)- or (S)-CBS-oxazaborolidineBorane-THF complex>95%High enantioselectivity, predictable stereochemistry. [2]Requires stoichiometric borane, moisture-sensitive.
Asymmetric Transfer Hydrogenation [RuCl2(p-cymene)]2 / (S,S)-TsDPENFormic acid/triethylamine>90%Milder conditions, uses a safer hydrogen source. [5]May require longer reaction times, catalyst can be expensive.

Synthesis of Analogs and Further Functionalization

The enantiomerically enriched N-Boc-(4,4-difluoropiperidin-3-yl)methanol serves as a versatile building block for the synthesis of a wide range of analogs. The hydroxyl group and the piperidine nitrogen can be further functionalized.

  • N-Deprotection and Alkylation/Arylation: The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM). The resulting secondary amine can then be subjected to reductive amination or N-alkylation/arylation to introduce various substituents.

  • O-Alkylation/Arylation: The hydroxyl group can be converted to an ether or an ester through standard Williamson ether synthesis or acylation protocols.

Conclusion

The stereoselective synthesis of this compound analogs is a challenging yet rewarding endeavor for medicinal chemists. The strategies outlined in this application note, centering on the preparation of a key difluorinated ketone precursor followed by highly stereoselective catalytic reduction, provide a robust and reliable pathway to these valuable compounds. The choice between the Corey-Itsuno reduction and asymmetric transfer hydrogenation will depend on the specific requirements of the synthesis, such as scale, cost, and available resources. Both methods are capable of delivering the target compounds with excellent enantiomeric purity, opening the door to the exploration of their therapeutic potential.

References

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  • n-boc-4-hydroxylpiperidine - ChemBK. (2024).

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  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (2022).

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed.

  • Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles.

  • A reagent based DOS strategy via Evans chiral auxiliary: Highly stereoselective Michael reaction towards optically active quinolizidinones, piperidinones and pyrrolidinones - ResearchGate. (2025).

  • Reagent of the month – CBS oxazaborolidine - SigutLabs. (2023).

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. (2019).

  • Synthesis of N-Boc 4-piperidone - ChemicalBook. (2022).

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing.

  • CBS Catalysts - Sigma-Aldrich.

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

  • Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f]o[7][8]xazepines in water - Organic & Biomolecular Chemistry (RSC Publishing).

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones.

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC. (2018).

  • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed.

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC.

  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem.

  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Age.

  • Corey–Itsuno reduction - Wikipedia.

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024).

  • Corey–Bakshi–Shibata (CBS) Reduktion - ResearchGate.

  • Asymmetric transfer hydrogenation by synthetic catalysts in cancer cells - PubMed.

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - MDPI.

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Application Notes & Protocols: Strategic Coupling of (4,4-Difluoropiperidin-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Scaffold

(4,4-Difluoropiperidin-3-yl)methanol has emerged as a highly valuable building block for drug discovery and development professionals. Its structure is a compelling trifecta of features: a reactive secondary amine, a primary alcohol for versatile derivatization, and a gem-difluoro group at the C4 position. This strategic fluorination is not merely an isotopic substitution; it imparts profound changes to the molecule's physicochemical properties. The high bond energy of the C-F bond often enhances metabolic stability, while the strong electron-withdrawing nature of the fluorine atoms modulates the basicity (pKa) of the piperidine nitrogen.[1][2][3] This fine-tuning of pKa is a critical lever in optimizing a drug candidate's solubility, membrane permeability, and off-target activity profile.[3]

These application notes provide a comprehensive guide to the primary coupling strategies for this compound, focusing on N-Arylation, Amide Bond Formation, and O-Alkylation/Arylation. The protocols are designed to be robust and self-validating, with a deep dive into the causality behind the selection of reagents and conditions, empowering researchers to adapt these methods to their specific synthetic targets.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dictated by its three principal reactive sites. The gem-difluoro group at the C4 position exerts a significant inductive effect, lowering the electron density of the piperidine ring and, consequently, reducing the basicity of the nitrogen atom compared to its non-fluorinated counterpart.[4] This attenuated basicity is a crucial factor to consider when selecting bases and reaction conditions, particularly for N-arylation and N-alkylation reactions.

The primary alcohol at the C3 position offers an orthogonal handle for functionalization. However, its reactivity must be managed, especially in reactions targeting the nitrogen. For O-alkylation, the nitrogen must first be protected to prevent competitive and often faster N-alkylation.

G cluster_0 This compound mol Key Reactive Sites N Piperidine Nitrogen (Secondary Amine) pKa modulated by C4-F2 Site for N-Arylation, Amide Coupling O Hydroxyl Group (Primary Alcohol) Site for O-Alkylation/Arylation Requires N-protection for selectivity F C4 gem-Difluoro Group Inductive Effect (-I) Enhances Metabolic Stability

Caption: Key reactive sites and influential groups on the scaffold.

Protocols for N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds and is highly effective for the N-arylation of the piperidine scaffold.[5][6] The reaction couples the piperidine with an aryl halide or triflate, offering broad substrate scope and functional group tolerance.

Principle: The catalytic cycle involves the oxidative addition of an active Pd(0) species to the aryl halide, followed by coordination of the amine, deprotonation by a base to form the palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl piperidine and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium center and facilitating the key steps of the cycle.

Detailed Protocol: General N-Arylation
  • To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium precatalyst (see Table 1), and the appropriate phosphine ligand.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the base (e.g., Sodium tert-butoxide, 1.4 equiv).

  • Add the anhydrous solvent (e.g., Toluene or Dioxane) via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale & Causality
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%)These are common, air-stable precursors that are reduced in situ to the active Pd(0) catalyst.
Ligand Xantphos, RuPhos, BrettPhos (1.1-1.5x Pd)Bulky, electron-rich biaryl phosphine ligands are essential. They promote oxidative addition and accelerate the rate-limiting reductive elimination step.[7]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. NaOtBu is highly effective but sensitive; K₃PO₄ is a milder alternative.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to prevent quenching of the base and interference with the catalyst.
Temperature 80 - 110 °CSufficient thermal energy is needed to overcome the activation barriers for oxidative addition and reductive elimination.

Table 1: Recommended Parameters for Buchwald-Hartwig N-Arylation.

G start Assemble Reactants inert Purge with Inert Gas (Ar or N2) start->inert Aryl Halide, Piperidine, Pd Catalyst, Ligand, Base add_solvents Add Anhydrous Solvent (e.g., Toluene) inert->add_solvents heat Heat to 80-110 °C Monitor by TLC/LC-MS add_solvents->heat workup Cool, Dilute & Filter (through Celite) heat->workup extract Aqueous Wash (Water, Brine) workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end Isolated N-Aryl Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig N-Arylation.

Protocols for Amide Bond Formation

Coupling the piperidine nitrogen with a carboxylic acid is a cornerstone transformation. This is typically achieved by activating the carboxylic acid with a coupling reagent, which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.

Principle: Common coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium/uronium salts (e.g., HBTU, HATU, PyBOP).[8] These reagents form a highly reactive O-acylisourea or an activated ester intermediate, respectively. Additives like HOBt or OxymaPure can be used to trap this intermediate, forming a less reactive but more stable activated ester that minimizes side reactions and suppresses racemization of chiral carboxylic acids.

Protocol A: HBTU-Mediated Coupling[10]
  • In a reaction flask, dissolve the carboxylic acid (1.5 equiv), HBTU (1.4 equiv), and HOBt (1.5 equiv) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 equiv) in DMF.

  • Add DIPEA (3.0 equiv) to the amine solution, followed by the pre-activated acid mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol B: TCDI-Alternative Coupling[10]
  • Dissolve the carboxylic acid (1.1 equiv), N-methylmorpholine (NMM) (3.0 equiv), and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.5 equiv) in anhydrous 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 equiv) in 1,4-dioxane to the reaction mixture.

  • Heat the reaction to 80 °C for 3 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 0.1 N HCl, 1 N NaOH, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by flash column chromatography.

Reagent ClassExamples (Acronym)Mechanism & Rationale
Uronium/Phosphonium HBTU, HATU, PyBOPForms a highly reactive activated ester. Fast reaction times and high yields. HATU is preferred for sterically hindered couplings.
Carbodiimide EDC, DCCForms an O-acylisourea intermediate. EDC is water-soluble, simplifying workup. DCC byproduct (DCU) is insoluble and filtered off.
Triazine-based CDMTA cost-effective alternative that forms an activated acyl-triazine intermediate.
Base DIPEA, NMMA non-nucleophilic tertiary amine base is essential to neutralize the acid formed during the reaction without competing with the primary coupling amine.
Solvent DMF, DCM, DioxanePolar aprotic solvents are typically used to ensure solubility of all reaction components.[9]

Table 2: Common Reagents for Amide Bond Formation.

Protocols for O-Alkylation & O-Arylation (Ether Synthesis)

To selectively functionalize the primary alcohol, the more nucleophilic piperidine nitrogen must first be protected. A tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic conditions and ease of removal under acidic conditions.

Principle: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an Sₙ2 mechanism.[10] The alcohol is first deprotonated with a strong base to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether.[11]

Detailed Protocol: Two-Step O-Alkylation

Step 1: N-Boc Protection

  • Dissolve this compound (1.0 equiv) in a solvent such as dichloromethane or THF.

  • Add a base like triethylamine (1.5 equiv).

  • Cool the solution to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until complete.

  • Perform an aqueous workup and purify to isolate the N-Boc protected intermediate.

Step 2: O-Alkylation

  • Dissolve the N-Boc protected intermediate (1.0 equiv) in anhydrous THF or DMF.

  • Cool the solution to 0 °C under an inert atmosphere.

  • Add a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure complete alkoxide formation.

  • Cool the reaction back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 equiv) dropwise.

  • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography to yield the desired ether. The Boc group can be removed subsequently with an acid like TFA or HCl in dioxane.

ParameterRecommended ConditionsRationale & Causality
N-Protecting Group Boc (tert-butyloxycarbonyl)Stable to the strongly basic conditions of the Williamson synthesis but readily cleaved under acidic conditions.
Base for Alkoxide NaH, KH, LHMDSA strong, non-nucleophilic base is required to fully deprotonate the primary alcohol without side reactions. NaH is a common and effective choice.
Alkylating Agent R-X (X = I, Br, OTs)A good Sₙ2 substrate is needed. Primary alkyl halides are ideal. Reactivity order: I > Br > Cl > OTs.[10]
Solvent THF, DMFAnhydrous polar aprotic solvents are required to solvate the alkoxide without protonating it.

Table 3: Key Parameters for Selective O-Alkylation.

G start Start with This compound protect Step 1: N-Protection (Boc2O, Base) start->protect isolate_protected Isolate N-Boc Intermediate protect->isolate_protected deprotonate Step 2: Deprotonation (NaH in THF/DMF) isolate_protected->deprotonate alkylation Add Alkyl Halide (R-X) SN2 Reaction deprotonate->alkylation workup Quench & Aqueous Workup alkylation->workup purify Purify O-Alkyl Product workup->purify deprotect Optional: N-Deprotection (TFA or HCl) purify->deprotect final_product Final Ether Product deprotect->final_product

Caption: Workflow for selective O-alkylation via N-protection.

Conclusion

This compound offers multiple avenues for synthetic elaboration, making it a powerful scaffold in modern drug design. Successful coupling hinges on a clear understanding of the molecule's inherent reactivity, particularly the influence of the C4-difluoro group on the piperidine nitrogen's basicity and the necessity of orthogonal protection strategies to achieve selectivity between the N-H and O-H reactive sites. The protocols detailed herein for N-arylation, amide coupling, and O-alkylation provide robust starting points for researchers to build upon, enabling the efficient synthesis of novel and diverse chemical entities.

References

  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. [Link]

  • Toro, A., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link]

  • Almansa, C., et al. (2013). 4,4-difluoro-piperidine-compounds.
  • Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4, 2241-2247. [Link]

  • Darses, B., et al. (2017). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry. [Link]

  • Muller, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6148. [Link]

  • Eastgate, M. D., et al. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 16(4), 1136–1139. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. MySkinRecipes. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Abdelgawad, M. A., et al. (2018). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 23(10), 2496. [Link]

  • Leffray, M. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Paquin, J.-F., et al. (2017). A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Angewandte Chemie International Edition, 56(45), 14217-14221. [Link]

  • Zhong, Q., et al. (2020). Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. Frontiers in Chemistry, 7, 940. [Link]

  • Zhong, Q., et al. (2020). Visible-Light-Induced C–C Coupling Reaction to Synthesize Bipyridine From 3-Cyano-1,4-Dihydropyridines. Frontiers in Chemistry, 7, 940. [Link]

  • Eastgate, M. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(4), 1136–1139. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • ResearchGate. (n.d.). Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

  • Snieckus, V., & Kölmel, C. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

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  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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Application Note: Orthogonal Protecting Group Strategies for the Synthesis of (4,4-Difluoropiperidin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The (4,4-difluoropiperidin-3-yl)methanol scaffold is a highly valuable building block in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates. The gem-difluoro group introduces unique electronic features and can serve as a bioisostere for carbonyls or other polar groups. However, the synthetic utility of this scaffold is contingent upon the selective functionalization of its two reactive sites: a secondary amine and a primary alcohol. This application note provides a comprehensive guide to orthogonal protecting group strategies, enabling researchers to predictably and efficiently manipulate this versatile intermediate. We detail field-proven protocols for the protection and deprotection of both the nitrogen and oxygen centers, discuss the rationale behind strategic choices, and present workflows for common synthetic scenarios.

Introduction: The Synthetic Challenge

This compound presents a classic synthetic challenge of chemoselectivity. Both the piperidine nitrogen and the primary hydroxyl group are nucleophilic and require masking to allow for selective modification at either site or on other parts of a larger molecule. The core challenge lies in selecting a pair of protecting groups—one for the nitrogen (Pɢ-N) and one for the oxygen (Pɢ-O)—that can be installed and, more importantly, removed under conditions that do not affect the other. This principle is known as orthogonal protection .[1]

The presence of the C4 gem-difluoro moiety introduces a significant electronic consideration. The strong electron-withdrawing nature of the fluorine atoms decreases the basicity and nucleophilicity of the piperidine nitrogen compared to its non-fluorinated analog. While this does not typically prevent protection, it is a factor to consider in reaction kinetics. The carbon-fluorine bonds themselves are exceptionally strong and stable, remaining inert to the vast majority of protection and deprotection conditions.[2][3]

This guide will focus on two robust and widely applicable orthogonal strategies, providing the theoretical basis and practical protocols for their successful implementation.

cluster_0 Core Molecule & Reactive Sites cluster_1 The Synthetic Goal Molecule This compound N_Site Secondary Amine (N-H) Molecule->N_Site presents O_Site Primary Alcohol (O-H) Molecule->O_Site presents Protect Introduce Orthogonal Protecting Groups (Pɢ-N, Pɢ-O) N_Site->Protect O_Site->Protect Goal Selective Functionalization React Perform Desired Reaction Protect->React Deprotect Selectively Remove Pɢ-N or Pɢ-O React->Deprotect Deprotect->Goal

Figure 1: Conceptual workflow for the selective functionalization of this compound.

Selecting the Right Tools: A Summary of Protecting Groups

The choice of protecting groups is dictated by the overall synthetic plan. The ideal group is easy to install in high yield, stable to a wide range of reaction conditions, and can be removed cleanly and selectively without affecting other functional groups.[4] The following table summarizes the most effective protecting groups for this scaffold.

Protecting GroupTargetInstallation ReagentsDeprotection ConditionsStability Profile
Boc (tert-Butoxycarbonyl)Amine(Boc)₂O, Base (e.g., Et₃N, NaOH)Acidic: TFA, HCl in DioxaneStable to base, hydrogenolysis, fluoride
Cbz (Benzyloxycarbonyl)AmineCbz-Cl, Base (e.g., NaHCO₃)Hydrogenolysis: H₂, Pd/CStable to acid, base, fluoride
TBS (tert-Butyldimethylsilyl)AlcoholTBS-Cl, Imidazole, DMFFluoride: TBAF, HF-PyridineStable to most non-acidic conditions, hydrogenolysis
Bn (Benzyl)AlcoholBnBr, NaH, THF/DMFHydrogenolysis: H₂, Pd/CStable to acid, base, fluoride

Orthogonal Strategy A: The Acid/Fluoride Approach (Boc/TBS)

This is arguably the most versatile and commonly employed strategy. The amine is protected with the acid-labile Boc group, and the alcohol is protected with the fluoride-labile TBS group. This combination allows for deprotection of either group in any order without cross-reactivity.

start_node Starting Material n_prot N-Boc Protected start_node->n_prot (Boc)₂O, Base Protocol 1 fully_prot N-Boc, O-TBS Fully Protected n_prot->fully_prot TBS-Cl, Imidazole Protocol 3 o_tbs_only O-TBS Protected (Free Amine) fully_prot->o_tbs_only TFA / DCM Protocol 4 n_boc_only N-Boc Protected (Free Alcohol) fully_prot->n_boc_only TBAF / THF Protocol 5

Figure 2: Workflow for the Boc/TBS orthogonal protection strategy.

Protocol 1: N-Protection with Boc Group
  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M). Add triethylamine (Et₃N) (1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Reaction: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate, is often pure enough for the next step, but can be purified by flash chromatography if necessary.

Protocol 3: O-Protection with TBS Group (on N-Boc Intermediate)
  • Setup: Dissolve the N-Boc protected alcohol from Protocol 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M) under an inert atmosphere (N₂ or Ar).

  • Reaction: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) in one portion.

  • Monitoring: Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate or diethyl ether (3x). Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (typically using a hexane/ethyl acetate gradient) to yield the fully protected product, tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4,4-difluoropiperidine-1-carboxylate.[5][6]

Protocol 4: Selective N-Boc Deprotection
  • Setup: Dissolve the fully protected (Boc/TBS) intermediate (1.0 eq) in DCM (approx. 0.1 M). Cool to 0 °C.

  • Reaction: Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise.

  • Monitoring: Stir at 0 °C to room temperature for 1-3 hours. Monitor by TLC/LC-MS.[7][8]

  • Work-up: Carefully concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove excess TFA.

  • Purification: Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid. Dry the organic layer and concentrate to yield the O-TBS protected amine. The product can be purified further if needed. Caution: t-butyl cation is formed as a byproduct, which can be a source of impurities if other nucleophiles are present.[9]

Protocol 5: Selective O-TBS Deprotection
  • Setup: Dissolve the fully protected (Boc/TBS) intermediate (1.0 eq) in anhydrous THF (approx. 0.1 M).

  • Reaction: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Monitoring: Stir for 1-4 hours and monitor by TLC/LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to yield the N-Boc protected alcohol.[10]

Orthogonal Strategy B: The Hydrogenolysis/Fluoride Approach (Cbz/TBS)

This strategy is ideal when acidic conditions must be avoided entirely. The amine is protected with the Cbz group, which is stable to both acid and base but is selectively removed by catalytic hydrogenation. The alcohol is again protected with a TBS group, providing a robust orthogonal pair.

start_node Starting Material n_prot N-Cbz Protected start_node->n_prot Cbz-Cl, Base Protocol 2 fully_prot N-Cbz, O-TBS Fully Protected n_prot->fully_prot TBS-Cl, Imidazole Protocol 3 o_tbs_only O-TBS Protected (Free Amine) fully_prot->o_tbs_only H₂, Pd/C Protocol 6 n_cbz_only N-Cbz Protected (Free Alcohol) fully_prot->n_cbz_only TBAF / THF Protocol 5

Figure 3: Workflow for the Cbz/TBS orthogonal protection strategy.

Protocol 2: N-Protection with Cbz Group
  • Setup: Suspend this compound (1.0 eq) in a biphasic mixture of THF and saturated aqueous NaHCO₃ solution (1:1 v/v). Cool to 0 °C.

  • Reaction: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while stirring vigorously.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC/LC-MS.

  • Work-up: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine all organic layers and wash with brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to obtain pure benzyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate.

The O-TBS protection of the N-Cbz intermediate follows Protocol 3, and the selective O-TBS deprotection follows Protocol 5.

Protocol 6: Selective N-Cbz Deprotection
  • Setup: Dissolve the fully protected (Cbz/TBS) intermediate (1.0 eq) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol% by weight) under an inert atmosphere.

  • Reaction: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the mixture vigorously under an atmosphere of H₂ (a balloon is sufficient for small-scale reactions) at room temperature.[11]

  • Monitoring: Monitor the reaction by TLC/LC-MS. The reaction is typically complete in 2-8 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the O-TBS protected amine, which is often used without further purification.

Conclusion and Field Insights

The successful synthesis of complex molecules hinges on a well-designed protecting group strategy. For the this compound scaffold, the Boc/TBS and Cbz/TBS combinations offer robust and reliable orthogonal pathways.

  • Choose Strategy A (Boc/TBS) for general applications and when subsequent steps are tolerant of strong acid. It is often faster and uses more common reagents.

  • Choose Strategy B (Cbz/TBS) when acid-sensitive functional groups are present elsewhere in the molecule or when milder deprotection conditions are paramount. Be mindful that hydrogenation is incompatible with reducible groups like alkenes, alkynes, or some aromatic nitro groups.

By following the detailed protocols herein, researchers can confidently navigate the synthesis of novel derivatives of this important fluorinated building block, accelerating discovery in drug development and chemical biology.

References

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine. RSC Publishing.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine. PubChem. Retrieved from [Link]

  • The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds. Retrieved from [Link]

  • PubMed. (n.d.). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]

  • UCL Discovery. (n.d.). Site selectivities in fluorination. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability analysis of the C-F bond. Retrieved from [Link]

  • P. G. M. Wuts. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets.
  • UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis.
  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from [Link]

  • Springer. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • Thieme. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation.
  • Journal of the American Chemical Society. (2014, March 31). Asymmetric Fluorination of α-Branched Cyclohexanones Enabled by a Combination of Chiral Anion Phase-Transfer Catalysis and Enamine Catalysis using Protected Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • ACS Publications. (2017, November 9). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Accounts of Chemical Research. Retrieved from [Link]

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  • PubMed. (2011, July). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of the Hydroxyl Group in (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 4,4-Difluoropiperidine Moiety and its Functionalization

The 4,4-difluoropiperidine scaffold is a privileged motif in modern medicinal chemistry. The gem-difluoro substitution on the piperidine ring offers a unique combination of properties, including enhanced metabolic stability, altered basicity (pKa) of the piperidine nitrogen, and the ability to modulate interactions with biological targets through fluorine's unique electronic properties.[1] (4,4-Difluoropiperidin-3-yl)methanol, in particular, serves as a versatile building block for the synthesis of a wide range of biologically active molecules, including potent and selective antagonists for receptors like the dopamine D4 receptor.[1]

The primary hydroxyl group in this compound is a key handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed overview of established protocols for the functionalization of this hydroxyl group, focusing on ether and ester formation, as well as sulfonylation. A critical aspect addressed is the necessity of protecting the piperidine nitrogen to prevent its interference in the desired reactions.

A crucial prerequisite for the successful functionalization of the hydroxyl group in this compound is the protection of the secondary amine of the piperidine ring. The nucleophilic and basic nature of the piperidine nitrogen can interfere with many of the subsequent reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2]

Part 1: N-Protection of the Piperidine Ring

The first step in any functionalization sequence targeting the hydroxyl group is the protection of the piperidine nitrogen. The Boc group is an excellent choice for this purpose.

Protocol 1: N-Boc Protection of this compound

Principle: The reaction involves the treatment of the secondary amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The base neutralizes the acidic byproduct, driving the reaction to completion.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can often be used in the next step without further purification.

Part 2: Functionalization of the Hydroxyl Group

With the piperidine nitrogen protected, the primary hydroxyl group is now available for a variety of chemical transformations.

Section 2.1: Ether Formation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[3] The reaction proceeds via an Sₙ2 mechanism and is generally most effective with primary alkyl halides.[3]

Principle: The alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, attacking the primary alkyl halide to form the ether linkage.

Materials:

  • N-Boc-(4,4-Difluoropiperidin-3-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF or DMF at 0 °C, add a solution of N-Boc-(4,4-Difluoropiperidin-3-yl)methanol (1.0 eq) in the same solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Williamson Ether Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Start_Alcohol N-Boc-(4,4-Difluoropiperidin-3-yl)methanol Step1 Deprotonation: Formation of Alkoxide Start_Alcohol->Step1 Start_Base Sodium Hydride (NaH) Start_Base->Step1 Start_AlkylHalide Alkyl Halide (R-X) Step2 Nucleophilic Attack (SN2): Ether Formation Start_AlkylHalide->Step2 Step1->Step2 Workup_Quench Quench with NH4Cl (aq) Step2->Workup_Quench Workup_Extract Extraction with EtOAc Workup_Quench->Workup_Extract Workup_Purify Column Chromatography Workup_Extract->Workup_Purify Product O-Alkyl Ether Product Workup_Purify->Product

Caption: Workflow for O-alkylation.

Section 2.2: Ester Formation

Esterification is a fundamental transformation in organic synthesis. The Steglich and Mitsunobu reactions are particularly useful for this purpose under mild conditions.

The Steglich esterification allows for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions using a carbodiimide coupling agent and a nucleophilic catalyst.[4]

Principle: The carboxylic acid is activated by a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. A catalyst, such as 4-dimethylaminopyridine (DMAP), then reacts with this intermediate to form a more reactive acyl-pyridinium species, which is subsequently attacked by the alcohol to form the ester.

Materials:

  • N-Boc-(4,4-Difluoropiperidin-3-yl)methanol

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M HCl solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-(4,4-Difluoropiperidin-3-yl)methanol (1.0 eq), carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add EDC (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[5]

Principle: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5] This forms a good leaving group, which is then displaced by a nucleophile, in this case, a carboxylate anion.

Materials:

  • N-Boc-(4,4-Difluoropiperidin-3-yl)methanol

  • Carboxylic acid (R-COOH)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(4,4-Difluoropiperidin-3-yl)methanol (1.0 eq), carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide and hydrazine byproducts.

Decision Tree for Esterification Method Selection

Start Ester Synthesis Required Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Steric_Hindrance Is steric hindrance a concern? Acid_Sensitive->Steric_Hindrance Yes Fischer Fischer Esterification (Not recommended for this substrate) Acid_Sensitive->Fischer No Inversion_Needed Is inversion of stereochemistry required? Steric_Hindrance->Inversion_Needed No Steglich Steglich Esterification Steric_Hindrance->Steglich Yes Inversion_Needed->Steglich No Mitsunobu Mitsunobu Reaction Inversion_Needed->Mitsunobu Yes

Caption: Selecting an esterification method.

Section 2.3: Sulfonylation

Sulfonylation of the hydroxyl group to form sulfonate esters (e.g., tosylates, mesylates) is a common strategy to convert the alcohol into a good leaving group for subsequent nucleophilic substitution reactions.

Principle: The alcohol reacts with a sulfonyl chloride in the presence of a base to form the corresponding sulfonate ester. The base neutralizes the HCl generated during the reaction.

Materials:

  • N-Boc-(4,4-Difluoropiperidin-3-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-(4,4-Difluoropiperidin-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting sulfonate ester is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Part 3: Deprotection of the Piperidine Nitrogen

The final step in the synthesis is the removal of the Boc protecting group to yield the free piperidine.

Protocol 3: N-Boc Deprotection

Principle: The Boc group is labile to strong acids, which cleave the tert-butyl carbamate to release the free amine, isobutylene, and carbon dioxide.

Materials:

  • N-Boc protected functionalized this compound derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure using TFA:

  • Dissolve the N-Boc protected compound in DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected product.

Procedure using HCl in Dioxane:

  • Dissolve the N-Boc protected compound in a minimal amount of a co-solvent like methanol or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (excess).

  • Stir the reaction at room temperature for 1-4 hours. The hydrochloride salt of the product often precipitates.

  • The precipitate can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

  • The free base can be obtained by partitioning the salt between a base (e.g., saturated aqueous sodium bicarbonate) and an organic solvent.

Summary of Reaction Conditions

Reaction TypeReagentsBaseSolventTemperature
N-Boc Protection (Boc)₂OTEA or DIPEADCM or THFRoom Temp
Williamson Ether Synthesis Alkyl Halide, NaHNaHTHF or DMF0 °C to Room Temp
Steglich Esterification R-COOH, EDC, DMAPDMAP (catalytic)DCM0 °C to Room Temp
Mitsunobu Reaction R-COOH, PPh₃, DEAD/DIAD-THF0 °C to Room Temp
O-Sulfonylation TsCl or MsClTEA or PyridineDCM0 °C to Room Temp
N-Boc Deprotection TFA or HCl in Dioxane-DCM0 °C to Room Temp

References

  • The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection... ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Catalytic Mitsunobu Reactions: A Critical Analysis of the Current State-of-the-Art. ResearchGate. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

  • Synthesis of biologically active O-substituted derivatives of 1-[(3, 5- dichloro-2-hydroxyphenyl)sulfonyl]piperidine. Pak. J. Pharm. Sci.[Link]

  • Piperidin-3-ylmethanol. PubChem. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Synthesis of Four New Ester Compounds from 4-Ethyloctanoic Acid. ResearchGate. [Link]

  • Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pak. J. Pharm. Sci.[Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed Central. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. [Link]

  • Synthetic strategies towards C−H functionalization of piperidines at... ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. MDPI. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central. [Link]

  • Synthesis of ether lipids: natural compounds and analogues. Beilstein Journals. [Link]

  • Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Synthesis of Bipyridine Ether-Type Bifunctional Precursors. MDPI. [Link]

  • Synthesis of Esters with Different Flavors using Fisher Esterification. ResearchGate. [Link]

  • Synthesis of ether lipids: natural compounds and analogues. PubMed Central. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4,4-Difluoropiperidin-3-yl)methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of (4,4-Difluoropiperidin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are tasked with isolating this valuable fluorinated piperidine intermediate. The unique physicochemical properties of this molecule—namely its polarity, basicity from the secondary amine, and the presence of fluorine atoms—present specific challenges in achieving high purity via standard column chromatography.

This document provides in-depth, field-proven insights structured in a question-and-answer format to directly address the common and complex issues encountered during purification. We will explore the "why" behind each methodological choice, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Observations and Common Problems

Question 1: My TLC shows significant streaking and my compound is not moving from the baseline. What is causing this?

Answer: This is a classic sign of strong interaction between your basic compound and the acidic silica gel stationary phase. The piperidine nitrogen (a secondary amine) is basic (pKa of the parent 4,4-difluoropiperidine is ~8.5) and is protonated by the acidic silanol groups (Si-OH) on the silica surface.[1][2] This strong ionic interaction leads to poor mobility, resulting in streaking and retention at the origin.

Troubleshooting Steps:

  • Mobile Phase Modification: The most immediate solution is to add a basic modifier to your eluent to neutralize the acidic silanol groups.[1]

    • Recommendation: Start by adding 0.5-2% triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your mobile phase.[3][4] A common starting solvent system for polar amines is Dichloromethane (DCM) and Methanol (MeOH) with a basic additive.[3]

  • TLC Analysis: Before committing to a column, screen for an effective mobile phase using TLC. A good target Rf value for column chromatography is between 0.2 and 0.5.[5]

Question 2: I see a good spot on my TLC, but on the column, I'm getting very broad peaks and poor separation. Why is there a discrepancy?

Answer: Several factors can cause this frustrating disconnect between TLC and column performance:

  • Concentration Effects: The sample concentration on a TLC plate is minuscule compared to the amount loaded onto a column. At higher concentrations, intermolecular interactions and overloading can lead to band broadening.

  • Silica Gel Variability: The grade, particle size, and water content of the silica gel in your column can differ from that on your TLC plate, affecting the separation.

  • Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and significant band broadening.

  • Degradation on Silica: The prolonged exposure of your compound to the acidic silica during a column run can sometimes lead to degradation, which may not be apparent in the short development time of a TLC.[6] You can test for on-plate degradation by running a 2D TLC.[6]

Troubleshooting Flowchart:

G start Poor Column Resolution Despite Good TLC check_loading Was the sample loaded in a minimal volume of solvent? start->check_loading check_packing Was the column packed correctly (slurry vs. dry)? check_loading->check_packing Yes remediate_loading Dissolve sample in minimal strong solvent, then adsorb onto silica ('dry loading') check_loading->remediate_loading No check_stability Is the compound stable on silica? (Perform 2D TLC) check_packing->check_stability Yes remediate_packing Repack column using a slurry method for homogeneity check_packing->remediate_packing No remediate_stability Use deactivated silica or an alternative stationary phase (e.g., Alumina) check_stability->remediate_stability No

Caption: Troubleshooting workflow for column vs. TLC discrepancies.

Section 2: Method Development and Optimization

Question 3: What is the best stationary phase for purifying this compound?

Answer: While standard silica gel is the workhorse of chromatography, the basicity of your compound makes it challenging. Here is a comparison of options:

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Inexpensive, widely available, high resolving power for many compounds.Acidic nature causes tailing/streaking with basic compounds.[1]Crude purifications or when used with basic mobile phase additives.
Deactivated Silica Silica gel treated with a base (e.g., washed with TEA solution) to neutralize acidic sites.Requires pre-treatment, may have slightly lower resolving power.Compounds that are sensitive to acid and show tailing on standard silica.
Neutral Alumina Lacks the strong acidity of silica, good for separating basic compounds.[7]Can have lower resolving power than silica, activity can vary with water content.Purification of very basic amines where silica fails.
Reversed-Phase (C18) Excellent for polar compounds, often provides a different selectivity.More expensive, requires aqueous mobile phases.High-purity applications or when normal phase is ineffective. Fluorinated phases can also offer unique selectivity.[8]

Recommendation: Start with standard silica gel and a mobile phase containing triethylamine. If tailing persists or yield is low, consider preparing a deactivated column or using neutral alumina.

Question 4: How do I select and optimize the mobile phase?

Answer: Mobile phase selection is critical for achieving good separation. The goal is to find a solvent system that provides an Rf value between 0.2 and 0.5 for your target compound, with good separation from impurities.[5]

Step-by-Step Protocol for Mobile Phase Selection:

  • Initial Solvent System: Begin with a binary system of a non-polar solvent and a polar solvent. For your polar compound, a good starting point is Dichloromethane (DCM) and Methanol (MeOH).[3]

  • TLC Screening:

    • Spot your crude material on a TLC plate.

    • Develop the plate in a chamber with 5% MeOH in DCM containing 1% TEA.

    • Visualize the spots (e.g., using potassium permanganate stain, as your compound lacks a strong UV chromophore).

  • Adjusting Polarity:

    • If Rf is too low (<0.2): Increase the polarity by increasing the percentage of MeOH. Try 7%, 10%, and 15% MeOH in DCM (always with 1% TEA).

    • If Rf is too high (>0.5): Decrease the polarity by reducing the percentage of MeOH.

  • Alternative Solvents: If you cannot achieve good separation with DCM/MeOH, consider other solvent systems. For very polar compounds, Ethyl Acetate (EtOAc) with a polar co-solvent can be effective.[3]

Optimized Solvent System Recommendation Table:

PolarityStarting Solvent System (v/v/v)Use Case
Low to Medium Hexanes / Ethyl Acetate / TEA (e.g., 50:50:1)For less polar impurities.
Medium to High DCM / MeOH / TEA (e.g., 95:5:1 to 90:10:1)Recommended starting point. Good for many polar amines.[3]
Very High DCM / MeOH / NH₄OH (e.g., 90:10:1)For very polar compounds that still show tailing with TEA.[4]
Section 3: Advanced Troubleshooting and Protocols

Question 5: My compound seems to be co-eluting with a stubborn impurity. What advanced techniques can I use?

Answer: When simple gradient elution fails, you may need to alter the fundamental interactions governing the separation.

  • Change Stationary Phase: As discussed in Q3, switching from silica to alumina or even a reversed-phase column can dramatically alter the elution order of your compound and its impurities.[7][8]

  • Utilize a Different Solvent System: Changing the solvents can alter the selectivity. For example, replacing DCM/MeOH with EtOAc/Heptane might change the interactions enough to resolve the co-eluting species.

  • Gradient Elution: If you are running isocratic (constant solvent composition), switching to a shallow gradient can help resolve closely eluting spots. Start with a lower polarity mobile phase and gradually increase the percentage of the more polar solvent over the course of the column run.

Experimental Workflow for Purification:

Caption: Standard workflow for column chromatography purification.

Detailed Protocol: Dry Loading the Sample

Dry loading is superior to wet loading for polar compounds, as it prevents band broadening at the start of the column.

  • Dissolve your crude compound (e.g., 1g) in a minimal amount of a strong solvent like methanol (e.g., 5-10 mL).

  • Add 2-3 times the weight of your compound in silica gel (e.g., 2-3 g) to the solution.

  • Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully layer this powder on top of your packed column.

  • Gently add a thin layer of sand on top to prevent disturbance when adding the eluent.

Question 6: The fluorine atoms in my molecule are unique. Do they influence the chromatography?

Answer: Yes, the gem-difluoro group significantly impacts the molecule's properties.

  • Increased Polarity: The highly electronegative fluorine atoms increase the local dipole moment and can participate in hydrogen bonding, making the molecule more polar than its non-fluorinated analog.

  • Altered Basicity: The electron-withdrawing nature of the fluorine atoms reduces the basicity of the nearby piperidine nitrogen. This can slightly lessen the problematic interaction with silica gel compared to a non-fluorinated piperidine.

  • Unique Interactions: Fluorinated compounds can exhibit unique interactions with certain stationary phases. While not common in standard flash chromatography, specialized fluorous phases exist in HPLC that exploit these interactions for separation.[8] This highlights that the electronic properties conferred by fluorine are a key consideration in method development.[9][10]

References

  • Reddit - r/Chempros. (2023). Purification of strong polar and basic compounds. Available at: [Link]

  • PubChem. Compound Summary for CID 55300414, (4-Fluoropiperidin-4-YL)methanol. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • ResearchGate. How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives... Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • PubChem. Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Available at: [Link]

  • NIH. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

Sources

troubleshooting (4,4-Difluoropiperidin-3-yl)methanol synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of (4,4-difluoropiperidin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. In the following sections, we will address common challenges and side reactions encountered during its synthesis, providing in-depth explanations and actionable troubleshooting strategies to enhance your yield, purity, and overall success.

The synthesis of this compound typically involves the reduction of a carbonyl-containing precursor, such as an ester or a ketone, at the C3 position of a 4,4-difluoropiperidine ring, which is often N-protected (e.g., with a Boc group). This guide will focus on the critical aspects of this reduction step and the subsequent deprotection, where meticulous control of reaction conditions is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues that you may encounter during your experimental work. Each question is followed by a detailed explanation of the underlying chemistry and practical steps for resolution.

FAQ 1: Incomplete Reduction of the C3-Ester/Carboxylic Acid

Question: I am attempting to synthesize this compound by reducing the corresponding N-Boc-4,4-difluoropiperidine-3-carboxylic acid ethyl ester with lithium aluminum hydride (LiAlH₄), but I am consistently observing a significant amount of starting material in my crude product. What could be the cause, and how can I drive the reaction to completion?

Answer:

Incomplete reduction is a frequent challenge in the synthesis of this compound from its corresponding ester or carboxylic acid precursor. The primary cause often lies in the reactivity of the reducing agent and the reaction conditions.

Causality and Mechanistic Insights:

  • Reagent Reactivity: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[1][2][3] However, its reactivity can be compromised by moisture or impure solvents. LiAlH₄ reacts violently with water and other protic sources, which will quench the reagent and reduce the effective equivalents available for your substrate.

  • Insufficient Equivalents: An inadequate amount of LiAlH₄ will lead to incomplete conversion. The reduction of an ester to an alcohol consumes two equivalents of hydride. It is common practice to use a moderate excess of the reducing agent to ensure the reaction goes to completion.

  • Reaction Temperature and Time: While LiAlH₄ reductions are often performed at low temperatures initially for safety, allowing the reaction to warm to room temperature or even gentle reflux is sometimes necessary to achieve full conversion, especially with sterically hindered or less reactive substrates.

Troubleshooting Workflow:

cluster_0 Troubleshooting Incomplete Reduction start Incomplete Reduction Observed check_reagents Verify Reagent & Solvent Quality start->check_reagents Initial Check increase_equiv Increase LiAlH₄ Equivalents check_reagents->increase_equiv Reagents OK modify_temp Adjust Reaction Temperature & Time increase_equiv->modify_temp Still Incomplete successful_reduction Successful Reduction modify_temp->successful_reduction Problem Solved

Caption: A streamlined workflow for addressing incomplete reduction.

Step-by-Step Protocol for Optimization:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). Solvents from a solvent purification system are ideal.

    • Use a fresh, sealed bottle of LiAlH₄ or a freshly opened container.

  • Optimize Reagent Stoichiometry:

    • Start with 1.5 to 2.0 equivalents of LiAlH₄ relative to your ester.

    • If the reaction is still incomplete, you can incrementally increase the equivalents up to 3.0. Be mindful that excess reagent can complicate the workup.

  • Adjust Reaction Temperature and Duration:

    • Begin the addition of your substrate to the LiAlH₄ suspension at 0 °C to control the initial exotherm.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • If TLC or LC-MS analysis still shows starting material, consider gentle heating to reflux for an additional 1-2 hours.

Data Summary: Recommended Reduction Conditions

ParameterRecommended RangeRationale
LiAlH₄ Equivalents 1.5 - 3.0Ensures complete conversion of the ester.
Solvent Anhydrous THF or Et₂OAprotic and compatible with LiAlH₄.
Temperature 0 °C to refluxInitial control of exotherm, with warming to drive completion.
Reaction Time 2 - 6 hoursDependent on temperature and substrate reactivity.
FAQ 2: Formation of Diastereomers during Reduction of a Ketone Precursor

Question: I am synthesizing this compound from N-Boc-4,4-difluoro-3-oxopiperidine. My final product is a mixture of diastereomers. How can I improve the stereoselectivity of this reduction?

Answer:

The reduction of a ketone, such as N-Boc-4,4-difluoro-3-oxopiperidine, will generate a new stereocenter at the C3 position, leading to the formation of cis and trans diastereomers. The ratio of these isomers is dependent on the steric and electronic environment of the ketone and the nature of the reducing agent.

Mechanistic Considerations for Stereoselectivity:

The stereochemical outcome of the reduction is determined by the direction of hydride attack on the carbonyl carbon.[4] Bulky reducing agents will preferentially attack from the less sterically hindered face of the ketone, while smaller reducing agents may show less selectivity. The conformation of the piperidine ring also plays a crucial role in dictating the accessibility of each face of the carbonyl.

Strategies for Enhancing Diastereoselectivity:

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a milder reducing agent than LiAlH₄ and can sometimes offer different selectivity.[2][3][5] It is generally safer and easier to handle.

    • Bulky Hydride Reagents: Employing sterically demanding reducing agents such as Lithium tri-tert-butoxyaluminum hydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) can significantly enhance diastereoselectivity by favoring attack from the less hindered face.

  • Temperature Control:

    • Lowering the reaction temperature (e.g., to -78 °C) can increase the energy difference between the transition states leading to the two diastereomers, often resulting in improved selectivity.

Experimental Protocol for Stereoselective Reduction:

  • Dissolve the Substrate: Dissolve N-Boc-4,4-difluoro-3-oxopiperidine in an appropriate anhydrous solvent (e.g., THF, methanol for NaBH₄).

  • Cool the Reaction: Cool the solution to the desired temperature (e.g., 0 °C for NaBH₄, or -78 °C for Selectride® reagents).

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the solution. For solid reagents, add in portions. For solutions, add dropwise.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS until all the starting material is consumed.

  • Workup: Carefully quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride) and proceed with extraction and purification.

FAQ 3: Side Reactions during N-Boc Deprotection

Question: After successfully preparing N-Boc-(4,4-difluoropiperidin-3-yl)methanol, I am struggling with the Boc deprotection step using trifluoroacetic acid (TFA). I am observing the formation of multiple byproducts. What are these side reactions, and what conditions should I use for a cleaner deprotection?

Answer:

The N-Boc protecting group is typically removed under acidic conditions.[6][7] However, the choice of acid and the reaction conditions are critical to avoid side reactions, especially in the presence of a primary alcohol.

Potential Side Reactions during Deprotection:

  • Esterification: The primary alcohol can react with the acid used for deprotection (e.g., TFA) to form a trifluoroacetate ester. This is more likely if the reaction is heated or run for an extended period.

  • Alkylation: The tert-butyl cation generated during the cleavage of the Boc group can potentially alkylate the hydroxyl group, although this is generally less common.

Visualizing the Deprotection and Side Reaction:

cluster_1 N-Boc Deprotection Pathways start N-Boc-(4,4-difluoropiperidin-3-yl)methanol acid Acid (e.g., HCl, TFA) start->acid Deprotection desired_product This compound acid->desired_product Desired Pathway side_product Ester Formation (Side Reaction) acid->side_product Potential Side Pathway

Caption: Desired deprotection versus a common side reaction.

Recommended Deprotection Protocols:

  • HCl in an Anhydrous Solvent: This is often the cleanest method for Boc deprotection.

    • Reagent: A solution of HCl in an anhydrous solvent such as 1,4-dioxane, diethyl ether, or methanol. A 4M solution in dioxane is commercially available and widely used.

    • Procedure: Dissolve the N-Boc protected alcohol in a minimal amount of the chosen solvent and add the HCl solution at 0 °C or room temperature. The deprotected product will often precipitate as the hydrochloride salt, which can be isolated by filtration.

  • Optimized TFA Conditions:

    • Concentration and Temperature: Use a lower concentration of TFA in a solvent like dichloromethane (DCM), for example, 20-50% TFA in DCM. Run the reaction at room temperature and monitor closely by TLC/LC-MS to avoid prolonged reaction times.

    • Workup: Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

Purification of the Final Product:

The final this compound, especially as the free base, can be volatile.[8] Purification can be challenging.

  • Crystallization: If the hydrochloride salt is formed, recrystallization is often an effective purification method.

  • Column Chromatography: If chromatography is necessary, using a silica gel column with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide in the solvent system) can prevent streaking and improve the separation of the basic amine product.[9]

By carefully considering the choice of reagents, reaction conditions, and potential side reactions, the synthesis of this compound can be optimized for high yield and purity.

References

  • Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Klar, U., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 28, 2026, from [Link]

  • Katritzky, A. R., et al. (n.d.).
  • Weber, D., et al. (2019).
  • Klar, U., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 28, 2026, from [Link]

  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Malaysian Journal of Analytical Sciences. (n.d.). DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE.
  • PubChem. (n.d.). (4-Fluoropiperidin-4-YL)methanol. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Reduction of Carboxylic Acids and Their Derivatives to Aldehydes. Retrieved January 28, 2026, from [Link]

  • NIH. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.
  • Google Patents. (n.d.). Purification of fluorinated alcohols.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved January 28, 2026, from [Link]

  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved January 28, 2026, from [Link]

  • Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved January 28, 2026, from [Link]

  • YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Synthesis of (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4,4-Difluoropiperidin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yields.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The presence of the gem-difluoro group introduces unique electronic effects that can influence the reactivity of the piperidine ring. This guide will address the common challenges encountered in the key transformations, from the initial fluorination to the final deprotection.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low yield during the fluorination of N-Boc-4-piperidone.

Potential Causes and Solutions:

  • Incomplete reaction: The fluorinating agent may not be reactive enough, or the reaction time may be insufficient.

    • Solution: Consider using a more reactive fluorinating agent such as Deoxofluor or XtalFluor-E. These reagents can often provide higher yields compared to DAST (diethylaminosulfur trifluoride) for the fluorination of ketones. A patent for the preparation of 4,4-difluoropiperidine hydrochloride suggests using trifluoro sulfenyl morpholine as an effective fluorinating reagent.[1]

    • Solution: Increase the reaction time and monitor the reaction progress by TLC or GC-MS to ensure complete conversion of the starting material.

  • Side reactions: The formation of elimination byproducts, such as the corresponding monofluorinated alkene, can significantly reduce the yield.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C to -40 °C) during the addition of the fluorinating agent to minimize elimination. Slowly warming the reaction to room temperature can then drive the reaction to completion.

  • Moisture contamination: Fluorinating agents are highly sensitive to moisture, which can lead to their decomposition and the formation of byproducts.

    • Solution: Ensure all glassware is thoroughly dried, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Problem 2: Difficulty in the carboxylation of N-Boc-4,4-difluoropiperidine at the 3-position.

Potential Causes and Solutions:

  • Inefficient deprotonation: The acidity of the proton at the C-3 position is relatively low, making deprotonation challenging.

    • Solution: A strong, non-nucleophilic base is required for efficient deprotonation. A study on the large-scale carboxylation of N-Boc-4,4-difluoropiperidine utilized sec-butyllithium (s-BuLi) in THF for this purpose.[2] This strong base is effective in generating the desired anion.

  • Poor trapping of the anion with CO₂: The generated anion can be unstable and may decompose before reacting with carbon dioxide.

    • Solution: Introduce a stream of dry CO₂ gas directly into the reaction mixture immediately after the deprotonation step. A continuous flow process has been shown to be highly effective for this transformation, enabling safe and scalable preparation.[2]

  • Formation of byproducts: Over-metalation or reaction at other positions can lead to a mixture of products.

    • Solution: Carefully control the stoichiometry of the base and the reaction temperature. The use of a directed metalation group, such as the Boc group, helps to direct the deprotonation to the adjacent C-3 position.

Problem 3: Incomplete reduction of the ester to the alcohol.

Potential Causes and Solutions:

  • Insufficient reducing agent: The stoichiometry of the reducing agent may not be adequate for complete conversion.

    • Solution: Use a sufficient excess of a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Typically, 2-3 equivalents of LiAlH₄ are used for the reduction of esters.[3]

  • Reaction temperature is too low: The reduction may be sluggish at very low temperatures.

    • Solution: While the initial addition of the ester to the LiAlH₄ suspension should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, the reaction is often allowed to warm to room temperature and stirred overnight to ensure completion.[3]

  • Hydrolysis of the reducing agent: LiAlH₄ reacts violently with water.

    • Solution: Use anhydrous solvents (e.g., THF, diethyl ether) and perform the reaction under an inert atmosphere.

Problem 4: Formation of impurities during N-Boc deprotection.

Potential Causes and Solutions:

  • Harsh acidic conditions leading to side reactions: Strong acids can sometimes cause degradation of the product.

    • Solution: Use milder deprotection conditions. A solution of HCl in a non-protic solvent like 1,4-dioxane or diethyl ether is a common and effective method for Boc deprotection.[4] Trifluoroacetic acid (TFA) in dichloromethane is another option, though it is a stronger acid.[5]

  • Incomplete reaction: The deprotection may not go to completion if the acid concentration or reaction time is insufficient.

    • Solution: Monitor the reaction by TLC. If the reaction is sluggish, a slight increase in temperature or a longer reaction time may be necessary.

  • Difficult purification: The final product is a primary amine, which can be challenging to purify by silica gel chromatography.

    • Solution: After deprotection, the product is often isolated as its hydrochloride salt, which is a crystalline solid and can be purified by recrystallization. Alternatively, after neutralization, the free amine can be purified by distillation or by forming a different salt.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: A robust synthetic route starts from the commercially available N-Boc-4-piperidone. The key steps are:

  • Fluorination: Geminal difluorination of N-Boc-4-piperidone to yield N-Boc-4,4-difluoropiperidone.

  • Carboxylation: Directed metalation at the C-3 position followed by quenching with carbon dioxide to give N-Boc-4,4-difluoropiperidine-3-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester.

  • Reduction: Reduction of the ester to the primary alcohol using a strong reducing agent.

  • Deprotection: Removal of the N-Boc protecting group to afford the final product.

Q2: Which fluorinating agent is best for the first step?

A2: While DAST is commonly used, reagents like Deoxofluor or XtalFluor-E often provide better yields and are safer to handle on a larger scale. A patent also highlights the use of trifluoro sulfenyl morpholine for high-yield fluorination in a similar system.[1] The choice of reagent may depend on the scale of your reaction and your laboratory's safety protocols.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most steps. For volatile compounds or for more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) is recommended. For the deprotection step, the disappearance of the Boc-protected starting material and the appearance of the more polar amine product on the TLC plate (often visualized with ninhydrin stain) indicates the reaction is proceeding.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Fluorinating agents: These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • sec-Butyllithium (s-BuLi): This is a pyrophoric reagent and must be handled under a strict inert atmosphere.

  • Lithium aluminum hydride (LiAlH₄): This is a water-reactive and flammable solid. It should be handled with care, and the quenching procedure must be performed slowly and at a low temperature.

  • Acidic and basic solutions: Standard precautions for handling corrosive reagents should be followed.

Q5: Are there any stereochemical considerations in this synthesis?

A5: The introduction of the hydroxymethyl group at the C-3 position creates a chiral center. The reduction of a ketone precursor at the 3-position could potentially be controlled to favor one stereoisomer. However, the route described here involves the reduction of an ester, which does not generate a new stereocenter at the carbonyl carbon. If a specific stereoisomer is required, a chiral resolution or an asymmetric synthesis approach would be necessary. Biocatalytic ketone reduction using carbonyl reductases has shown high stereoselectivity in the synthesis of 3-substituted-4-hydroxypiperidines.[6]

Experimental Protocols & Data

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4,4-difluoropiperidone N-Boc-4,4-difluoropiperidone N-Boc-4-piperidone->N-Boc-4,4-difluoropiperidone 1. Fluorination (e.g., Deoxofluor) N-Boc-4,4-difluoropiperidine-3-carboxylic_acid N-Boc-4,4-difluoropiperidine-3-carboxylic_acid N-Boc-4,4-difluoropiperidone->N-Boc-4,4-difluoropiperidine-3-carboxylic_acid 2. Carboxylation (s-BuLi, CO₂) N-Boc-4,4-difluoropiperidine-3-carboxylate_ester N-Boc-4,4-difluoropiperidine-3-carboxylate_ester N-Boc-4,4-difluoropiperidine-3-carboxylic_acid->N-Boc-4,4-difluoropiperidine-3-carboxylate_ester 3. Esterification (e.g., MeOH, H⁺) N-Boc-(4,4-Difluoropiperidin-3-yl)methanol N-Boc-(4,4-Difluoropiperidin-3-yl)methanol N-Boc-4,4-difluoropiperidine-3-carboxylate_ester->N-Boc-(4,4-Difluoropiperidin-3-yl)methanol 4. Reduction (e.g., LiAlH₄) This compound This compound N-Boc-(4,4-Difluoropiperidin-3-yl)methanol->this compound 5. Deprotection (e.g., HCl/Dioxane)

Sources

Technical Support Center: Fluoropiperidine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Conditions for Fluoropiperidine Derivatives Ticket Priority: High (Safety & Yield Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Triage

Welcome to the Fluorination Optimization Support Center. Fluoropiperidines are high-value bioisosteres in medicinal chemistry, often used to modulate pKa and metabolic stability (e.g., in Janus kinase inhibitors). However, introducing fluorine into the piperidine ring is synthetically fraught with competition between substitution (


)  and elimination (

)
, as well as severe safety hazards upon scale-up.
Workflow Selector (Decision Tree)

Use the following logic flow to select the correct synthetic strategy for your substrate.

FluorinationStrategy Start Substrate Analysis FuncGroup Current Functional Group? Start->FuncGroup Hydroxyl Hydroxyl (-OH) FuncGroup->Hydroxyl Alcohol Carbonyl Ketone (C=O) FuncGroup->Carbonyl Gem-Difluorination CH Unfunctionalized C-H FuncGroup->CH Late Stage Pos Position on Ring? Hydroxyl->Pos Method2 Photochemical/HAT (Selectfluor/F-TEDA) CH->Method2 Pos3 3-Hydroxypiperidine Pos->Pos3 Pos4 4-Hydroxypiperidine Pos->Pos4 Method1 Deoxyfluorination (Inversion of Config) Pos3->Method1 Pos4->Method1 Safety Scale > 5g? Method1->Safety Xtal Use XtalFluor-E or SulfoxFluor Safety->Xtal Yes (Safety Priority) DAST DAST/Deoxo-Fluor (Strict Safety Controls) Safety->DAST No (R&D Scale)

Figure 1: Strategic decision tree for selecting fluorination methodologies based on substrate functionality and scale.

Ticket #1: Deoxyfluorination & The "Elimination" Problem

User Query: "I am treating N-Boc-4-hydroxypiperidine with DAST at -78°C. I am getting 60% of the alkene (elimination product) and only 30% of the desired fluoride. How do I fix this?"

Root Cause Analysis

This is the most common failure mode in fluoropiperidine synthesis.

  • Mechanism: Deoxyfluorination proceeds via an activated intermediate (alkoxysulfur species). The fluoride ion is a weak nucleophile but a hard base.

  • Conformation: In piperidines, if the activated leaving group is axial, the anti-periplanar protons at C3/C5 are perfectly aligned for E2 elimination.

  • Reagent Acidity: DAST and Deoxo-Fluor generate HF in situ, which can catalyze elimination or deprotect acid-labile groups (like Boc), leading to side reactions.

Troubleshooting Guide
ParameterRecommendationScientific Rationale
Reagent Selection Switch to XtalFluor-E or SulfoxFluor .DAST/Deoxo-Fluor release free HF.[1] XtalFluor-E is a salt (

) that requires an exogenous fluoride source (e.g.,

), allowing precise control over basicity and reducing elimination [1, 2].
Solvent Use Toluene or CH₂Cl₂ (DCM). Avoid THF.Non-polar solvents destabilize the carbocation character of the transition state, disfavoring E1 elimination. Toluene often suppresses elimination better than DCM.
Base Additive Add DBU (with XtalFluor) or K₂CO₃ .Buffering the reaction prevents the autocatalytic acid-mediated decomposition of the carbamate protecting group and suppresses acid-catalyzed elimination.
Temperature Maintain -78°C to RT slowly.High temperatures favor elimination (entropy driven). Ensure the activation step happens at low temp.
Optimized Protocol: 4-Fluoropiperidine Synthesis (Low Elimination)

Standard Operating Procedure (SOP-FP-04)

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)

  • XtalFluor-E (1.2 equiv) [CAS: 63517-29-3]

  • Triethylamine trihydrofluoride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM (0.1 M). Cool to -78°C .

  • Promoter Addition: Add

    
     dropwise. Note: This provides the fluoride source without the extreme acidity of free HF.
    
  • Reagent Addition: Add solid XtalFluor-E in one portion. The reaction is less exothermic than DAST, but cooling is still critical.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

    • Checkpoint: Monitor by TLC/LCMS. If elimination is still observed, switch solvent to Toluene and run the entire reaction at 0°C.

  • Quench: Quench with saturated aqueous NaHCO₃ . Critical: Do not use water alone, as pH control is vital to keep the Boc group intact.

  • Purification: Flash chromatography. The alkene (non-polar) usually elutes much faster than the fluoride.

Ticket #2: Stereoselectivity (3-Fluoropiperidines)

User Query: "I need cis-3-fluoro-4-methoxypiperidine, but I keep losing stereochemical integrity. Does the 'Gauche Effect' apply here?"

Technical Insight

Yes. In 3-fluoropiperidines, the C-F bond prefers to be axial due to the


 hyperconjugation (anomeric effect) and dipole minimization. However, during synthesis, 

inversion is the primary driver.

The Conflict:

  • If you start with trans-3-hydroxy, DAST/XtalFluor will attempt to invert to cis-3-fluoro.

  • However, if the reaction passes through a carbocation (due to neighboring group participation or solvent polarity), you will get a racemate or the thermodynamic product (axial F).

Visualizing the Pathway

Stereochem Input Trans-3-OH-Piperidine (Equatorial OH) Reagent Deoxyfluorination (DAST/XtalFluor) Input->Reagent PathA Path A: SN2 (Concerted) Reagent->PathA Non-polar solvent Low Temp PathB Path B: Carbocation (Ion Pair) Reagent->PathB Polar solvent High Temp ProdA Cis-3-F-Piperidine (Axial F - Kinetic) PathA->ProdA ProdB Mixture/Elimination PathB->ProdB

Figure 2: Mechanistic divergence in stereoselective fluorination. Path A is required for high diastereomeric excess (de).

Expert Recommendation
  • Protecting Group: Use N-Cbz or N-Tosyl instead of N-Boc for 3-fluoropiperidines. The carbamate oxygen in Boc can sometimes participate in neighboring group attacks, scrambling stereochemistry.

  • Alternative Route: If direct fluorination fails to yield high de, use the Ring Opening of Aziridines .

    • Protocol: Synthesize the 1-tosyl-1-azaspiro[2.5]octane (aziridine) and open with HF:Pyridine. This enforces trans-diaxial opening, guaranteeing stereochemistry [3].

Ticket #3: Safety & Scale-Up (Critical)

User Query: "We are scaling up to 50g. Can we use DAST?"

Direct Answer: NO. Do not use DAST on a 50g scale in a standard batch reactor without specific energetic evaluation. DAST has a decomposition onset around 140°C, but the exotherm is instantaneous and violent (detonation potential).

Safety Protocol for Scale-Up
HazardMitigation Strategy
Thermal Instability Switch to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). It is thermally more stable than DAST but still requires care.[2] Ideally, switch to XtalFluor-E (solid, stable) [4].
HF Generation Deoxo-Fluor releases HF upon contact with moisture. Glass reactors can be etched/weakened. Use Hastelloy or Teflon-lined reactors for >50g runs.
Quenching NEVER pour water into the reaction mixture. The hydrolysis of residual S-F reagents is violently exothermic.
Quench Procedure Dilute the reaction mixture with DCM, cool to -20°C, and dropwise add it into a stirred solution of saturated NaHCO₃/ice .

Ticket #4: C-H Activation (Advanced Methods)

User Query: "I want to install a fluorine at the 3-position of a complex piperidine scaffold without de novo synthesis."

Emerging Technology: Photochemical Fluorination

Direct C-H fluorination of piperidines is now possible using decatungstate photocatalysis or HAT (Hydrogen Atom Transfer) reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

  • Selectivity Rules: Electron-withdrawing groups (EWGs) on the Nitrogen (e.g., N-Tosyl, N-Boc) deactivate the

    
    -protons (C2/C6). This directs fluorination to the C3 position  (remote functionalization) [5].
    
  • Reagent: Selectfluor in MeCN/Water under UV irradiation (or using a photocatalyst like Ir(ppy)₃).

  • Limitation: Mono- vs. di-fluorination control is difficult. Stop reaction at 60% conversion to maximize mono-yield.

References

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][2][3] Journal of Organic Chemistry.

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update.

  • Gichuhi, P. N., et al. (2014). "Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines." Heterocycles.

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters.

  • Meanwell, M., et al. (2024). "Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination." Organic Process Research & Development. [4]

Sources

Technical Support Center: Purification Protocols for (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" on Purification

Welcome to the technical support hub for (4,4-Difluoropiperidin-3-yl)methanol . This intermediate is critical in the synthesis of kinase inhibitors and bioisosteres, but it presents a unique purification paradox:

  • Polarity: The molecule contains both a secondary amine and a primary alcohol, making it highly polar and prone to water solubility.

  • Basicity Shift: The gem-difluoro group at the C4 position exerts a strong electron-withdrawing inductive effect (

    
    ), significantly lowering the pKa of the piperidine nitrogen to ~8.2–8.5  (compared to ~11.0 for non-fluorinated piperidine).[1]
    

Why this matters: Standard acid-base extraction protocols designed for regular amines often fail here.[1] If you neutralize to pH 7-8, a significant portion of your product remains protonated (water-soluble) and is lost in the aqueous waste.[1] Furthermore, the amino-alcohol motif is an excellent chelator for aluminum salts (from LAH reductions), leading to "unfilterable" emulsions.[1]

This guide provides self-validating protocols to solve these specific issues.

Module 1: Removing Inorganic Impurities (The "Sticky" Salts)

Scenario: You used Lithium Aluminum Hydride (LAH) or Red-Al to reduce a precursor (ester or amide). The reaction is done, but you have a gelatinous gray/white sludge that clogs filters and traps your product.

The Problem: Chelation

The nitrogen and oxygen atoms in this compound coordinate strongly with Aluminum (


) species, forming stable complexes that do not precipitate cleanly with standard water/NaOH quenches.[1]
The Solution: The Modified Rochelle’s Salt Protocol

Do not use the standard Fieser workup (Water/NaOH) for this substrate; it will result in low yields due to entrapment.[1]

Step-by-Step Protocol:

  • Quench: Cool the reaction mixture (THF/Ether) to 0°C. Dilute with an equal volume of diethyl ether (to reduce viscosity).

  • Addition: Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt) . Use 20 mL of solution per gram of LAH used.

  • The "Break" (Critical Step): Vigorously stir the biphasic mixture at room temperature.

    • Time: Minimum 2 hours. Ideally overnight.

    • Visual Cue: You must see two distinct, clear layers.[2] The aluminum transfers to the aqueous layer as a soluble tartrate complex.[1]

  • Separation: Separate the layers. The organic layer contains your crude free base.

  • Back-Extraction: The aqueous layer will still hold some product due to polarity.[1] Saturate the aqueous layer with solid NaCl ("salting out") and extract 3x with DCM/Isopropanol (9:1) .

Module 2: The "pH Swing" Purification

Scenario: You have isolated the crude material, but it contains non-basic impurities (e.g., benzyl alcohol from deprotection) or neutral side products.[1]

The Logic: Exploiting the pKa (8.5)

Because the pKa is lower than typical amines, you must adjust your pH setpoints.[1]

Protocol:

  • Acidification: Dissolve crude in EtOAc. Extract with 1M HCl (pH < 2).

    • Result: Product moves to aqueous phase (protonated). Neutral impurities stay in EtOAc.

    • Discard EtOAc layer.

  • Basification (The Trap): Cool the aqueous layer. Add NaOH or KOH.[2][3]

    • Target pH: You must reach pH > 11 .

    • Reasoning: At pH 9 (standard bicarbonate workup), ~20-30% of your product may still be protonated (ionized) and will stay in the water.[1] You need to be at

      
       to ensure >99% free base formation.
      
  • Extraction: Extract the basic aqueous layer with DCM (Dichloromethane).

    • Tip: If the layers don't separate well, add solid NaCl to the aqueous phase to increase density and ionic strength.[1]

Visual Workflow & Decision Logic

Diagram 1: Purification Decision Tree

Use this flow to determine the correct immediate step based on your current impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckImpurity Identify Primary Impurity Type Start->CheckImpurity Inorganic Inorganic Salts (Al/B residues from reduction) CheckImpurity->Inorganic Gray Sludge/Emulsion Neutral Neutral Organics (Solvents, TPPO, Protecting Groups) CheckImpurity->Neutral Oily Residue Enantiomer Enantiomeric Excess (Stereoisomers) CheckImpurity->Enantiomer Wrong Optical Rotation Rochelle Protocol A: Rochelle's Salt Workup (Break Chelation) Inorganic->Rochelle AcidBase Protocol B: pH Swing Extraction (Target pH > 11) Neutral->AcidBase SaltForm Protocol C: Recrystallization (Convert to HCl Salt) Enantiomer->SaltForm Rochelle->AcidBase If organics persist AcidBase->SaltForm For final polishing

Caption: Decision matrix for selecting the appropriate purification module based on observed impurity characteristics.

Troubleshooting Guide (FAQ)

Q1: I neutralized the aqueous layer with NaHCO3 (pH ~8), but my yield is 40%. Where is my product?

A: It is likely still in the aqueous layer.[1] Technical Root Cause: The pKa of the 4,4-difluoropiperidine nitrogen is ~8.[1][4]5. At pH 8 (bicarbonate), roughly 75% of your molecule exists as the protonated salt (


), which prefers water.
Fix:  Adjust the aqueous layer to pH 12  using 2M NaOH and re-extract with DCM.
Q2: I see a "ghost" peak in NMR near the product signals, but the mass spec looks clean.

A: This is often the Rotamer Effect or a Boron/Aluminum Complex .[1] Diagnosis:

  • Rotamers: If the compound is N-protected (e.g., Boc), broad/split peaks are normal due to restricted rotation.[1] Run NMR at 50°C to see if they coalesce.

  • Complexes: If it's the free base, you might have trapped Boron (from borohydride reduction). Fix: Treat the crude oil with MeOH and heat to reflux (to form volatile trimethyl borate), then concentrate. Repeat 3x.

Q3: My product is an oil that won't solidify. How do I get a solid?

A: The free base is an oil.[1] To handle it easily, convert it to the Hydrochloride (HCl) salt. Protocol:

  • Dissolve the oil in a minimal amount of dry Ethanol or Ethyl Acetate.

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane (4M) or bubble HCl gas.

  • Add diethyl ether until cloudy.

  • Filter the white precipitate.[2][5]

    • Bonus: This step purifies the compound further, as non-amine impurities stay in the mother liquor.[1]

Summary Data Tables

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (Free Base)Solubility (HCl Salt)Usage
DCM HighLowExtraction of Free Base
Water Moderate (pH dependent)HighAqueous Phase (pH < 7)
Ether ModerateInsolublePrecipitating the Salt
MeOH HighHighHomogenizing / NMR
Hexane LowInsolubleWashing away non-polar grease
Table 2: Critical pH Setpoints
StateSpecies DominanceTarget pHAction
Acidic

(Water Soluble)
pH < 2Wash away neutrals into organic
Neutral Mix of

and

pH 7-9DANGER ZONE (Loss of yield)
Basic

(Organic Soluble)
pH > 11Extract product into DCM

References

  • General Synthesis & Properties

    • PubChem Compound Summary for this compound.
  • Workup Protocols (Rochelle's Salt)

    • Standard Operating Procedures for Aluminum Hydride Reductions. University of Rochester, Dept. of Chemistry.
  • pKa & Fluorine Effects

    • The influence of fluorine on the basicity of amines. Chemical Reviews (General Reference logic for pKa shift).
    • See also: Sigma-Aldrich Technical D

Disclaimer: These protocols involve hazardous chemicals (LAH, strong acids/bases).[1] Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Technical Support Center: Synthesis of gem-Difluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of gem-difluorinated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the difluoromethylene group into heterocyclic scaffolds. The unique electronic properties of the CF2 group make it a valuable bioisostere in medicinal chemistry, capable of modulating physicochemical properties such as pKa, lipophilicity, and metabolic stability.[1][2][3] However, its synthesis presents a distinct set of challenges.

This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Reagent Selection and Reactivity
Q1: My electrophilic fluorination with Selectfluor® is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Low reactivity with electrophilic fluorinating agents like Selectfluor® often stems from insufficient nucleophilicity of the substrate or suboptimal reaction conditions.

  • Causality: Selectfluor® is a powerful electrophilic fluorinating agent, but its reactivity is dependent on the electron density of the substrate.[4] Electron-deficient heterocycles, or those with sterically hindered reaction sites, will react slowly. The choice of solvent and additives is also critical in modulating the reactivity of the fluorinating agent and stabilizing reactive intermediates.

  • Troubleshooting Workflow:

    • Substrate Activation: If your heterocycle is electron-poor, consider strategies to increase its nucleophilicity. For nitrogen heterocycles, deprotonation with a suitable base can generate a more reactive anionic species. For carbon-centered fluorination, the generation of an enolate or a similar electron-rich intermediate is often necessary.

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they can help to solubilize the reagents and stabilize charged intermediates.

    • Lewis Acid Catalysis: In some cases, the addition of a Lewis acid can enhance the electrophilicity of the fluorinating agent, though care must be taken to avoid substrate decomposition.

    • Alternative Reagents: If optimizing conditions for Selectfluor® fails, consider other N-F type electrophilic fluorinating agents. N-Fluorobenzenesulfonimide (NFSI) is another widely used reagent with slightly different reactivity profiles.[4]

Q2: I am attempting a nucleophilic gem-difluorination using a ketone precursor and Deoxofluor®, but I'm observing significant byproduct formation, including elimination products. How can I suppress these side reactions?

A2: The formation of elimination and other byproducts during deoxofluorination with reagents like Deoxofluor® or DAST is a common challenge, often arising from the strongly acidic and basic nature of the reaction environment and intermediates.

  • Causality: Deoxofluorination of ketones proceeds through a series of intermediates. The high basicity of fluoride anions can lead to competing elimination reactions, especially with substrates prone to forming stable alkenes.[5][6] The generation of HF in situ can also catalyze various side reactions.

  • Troubleshooting Protocol:

    • Temperature Control: These reactions are often highly exothermic. Maintaining a low reaction temperature (e.g., -78 °C to 0 °C) is crucial to minimize side reactions.

    • Rate of Addition: Add the fluorinating agent slowly to the substrate solution to control the reaction rate and minimize local excesses of the reagent.

    • HF Scavengers: The addition of an HF scavenger, such as pyridine or triethylamine, can neutralize the HF generated during the reaction and suppress acid-catalyzed decomposition pathways.

    • Stoichiometry: Use the minimum effective amount of the fluorinating agent. An excess can lead to increased byproduct formation.

    • Alternative Reagents: If issues persist, consider alternative deoxofluorination reagents. For example, XtalFluor® reagents are often reported to give cleaner reactions with fewer byproducts.

Regioselectivity and Stereoselectivity
Q3: My attempts to fluorinate an unsymmetrical heterocyclic ketone are resulting in a mixture of regioisomers. How can I control the regioselectivity of the gem-difluorination?

A3: Achieving high regioselectivity in the fluorination of unsymmetrical heterocycles is a significant challenge. The outcome is often dictated by a combination of electronic and steric factors.[7]

  • Causality: The site of fluorination is determined by the relative stability of the intermediates formed during the reaction. In electrophilic fluorinations, the reaction will favor the more nucleophilic position. In nucleophilic fluorinations of carbonyls, both electronic effects of neighboring groups and steric hindrance play a crucial role.

  • Strategies for Controlling Regioselectivity:

    • Directing Groups: The introduction of a directing group can temporarily block one reactive site or activate another, guiding the fluorinating agent to the desired position.

    • Protecting Groups: Strategic use of protecting groups can be employed to block one potential reaction site, forcing the reaction to occur at the desired location.

    • Choice of Fluorinating Agent: Different fluorinating agents can exhibit different regioselectivities. It is often worthwhile to screen a variety of both electrophilic and nucleophilic reagents.[8]

    • Catalyst Control: In some systems, the use of a catalyst can influence the regiochemical outcome by coordinating to the substrate in a specific manner.

Purification and Stability
Q4: I am struggling with the purification of my gem-difluorinated heterocycle. It seems to be co-eluting with byproducts on silica gel chromatography. Are there alternative purification strategies?

A4: The unique polarity of gem-difluorinated compounds can make their purification by standard silica gel chromatography challenging.

  • Causality: The introduction of a CF2 group can significantly alter the polarity of a molecule in non-intuitive ways, leading to unexpected chromatographic behavior.[2]

  • Alternative Purification Techniques:

    • Reverse-Phase Chromatography: If the compound is sufficiently nonpolar, reverse-phase (C18) chromatography can be an effective alternative.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for the purification of fluorinated compounds and can often provide separations that are not achievable by HPLC.

    • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.

    • Distillation: For volatile compounds, distillation under reduced pressure may be a viable option.

Q5: My purified gem-difluorinated heterocycle appears to be degrading over time. What are the common degradation pathways and how can I improve its stability?

A5: While the C-F bond is very strong, gem-difluorinated compounds can be susceptible to decomposition under certain conditions.[9]

  • Causality: Degradation can occur through various mechanisms, including hydrolysis, especially if the CF2 group is adjacent to a heteroatom or an electron-withdrawing group. Ring strain in small heterocyclic systems can also contribute to instability.[10]

  • Stabilization Strategies:

    • Storage Conditions: Store the compound in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) can also be beneficial.

    • pH Control: If the compound is sensitive to acid or base, ensure that it is stored under neutral conditions.

    • Structural Modification: In a drug discovery context, if a particular motif is found to be inherently unstable, slight structural modifications remote from the CF2 group can sometimes improve stability without sacrificing biological activity.

II. Experimental Protocols & Data

Protocol 1: General Procedure for Deoxofluorination of a Heterocyclic Ketone with Deoxofluor®

This protocol provides a general guideline. Specific conditions should be optimized for each substrate.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the heterocyclic ketone (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxofluor® (1.2 eq) to the cooled solution via syringe over 30 minutes. Maintain the internal temperature below -70 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Common Fluorinating Agents
ReagentTypeAdvantagesDisadvantages
Selectfluor® ElectrophilicBench-stable solid, high reactivity, commercially available.[4]Can be expensive, may require catalyst for less reactive substrates.
NFSI ElectrophilicStable solid, good for mono- and difluorination.[4]Reactivity can be substrate-dependent.
Deoxofluor® NucleophilicEffective for deoxofluorination of alcohols and carbonyls.Can generate HF, leading to side reactions; thermally unstable.
DAST NucleophilicWidely used for deoxofluorination.Thermally unstable, can be explosive; generates HF.
KF NucleophilicInexpensive, readily available.Low solubility in organic solvents, requires phase-transfer catalyst or harsh conditions.[6]

III. Mechanistic Insights & Visualizations

Diagram 1: General Mechanism of Deoxofluorination of a Ketone

G ketone Heterocyclic Ketone intermediate1 Intermediate 1 ketone->intermediate1 + Deoxofluor® intermediate2 Intermediate 2 intermediate1->intermediate2 - SOF2 product gem-Difluorinated Heterocycle intermediate2->product + F- G start Low Yield in Electrophilic Fluorination check_substrate Is Substrate Electron-Rich? start->check_substrate activate_substrate Activate Substrate (e.g., use base) check_substrate->activate_substrate No optimize_conditions Optimize Reaction Conditions check_substrate->optimize_conditions Yes activate_substrate->optimize_conditions change_solvent Change Solvent (e.g., ACN, DMF) optimize_conditions->change_solvent No Improvement success Improved Yield optimize_conditions->success Improvement add_catalyst Add Lewis Acid Catalyst change_solvent->add_catalyst change_reagent Change Fluorinating Agent (e.g., NFSI) add_catalyst->change_reagent change_reagent->success Success

Caption: Decision tree for troubleshooting low yields.

IV. References

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv. Available at: [Link]

  • Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC - NIH. Available at: [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Visible-Light-Induced Defluorinative Giese Reaction of gem-Difluorides via the ConPET Process: A Route to tert-Alkyl Fluorides | Organic Letters - ACS Publications. Available at: [Link]

  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate. Available at: [Link]

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing). Available at: [Link]

  • Renewable Reagent for Nucleophilic Fluorination | The Journal of Organic Chemistry. Available at: [Link]

  • gem-Difluorinative ring-expansion of alkenes - ChemRxiv. Available at: [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed. Available at: [Link]

  • Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks - ACS Publications. Available at: [Link]

  • Catalytic Diversification of gem‐Difluorocyclopropanes: Recent Advances and Challenges | Request PDF - ResearchGate. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: [Link]

  • Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. Available at: [Link]

  • Mechanism of gem-difluorination | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Electrophilic fluorination - Wikipedia. Available at: [Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery - ResearchGate. Available at: [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Strategies for Improving Microsomal Stability of 4,4-Difluoropiperidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical strategies for enhancing the microsomal stability of drug candidates containing the 4,4-difluoropiperidine moiety. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the role and metabolic challenges of the 4,4-difluoropiperidine motif in drug design.

Q1: Why is the 4,4-difluoropiperidine motif a valuable scaffold in medicinal chemistry?

A1: The 4,4-difluoropiperidine scaffold is frequently used as a bioisosteric replacement for piperidine or piperazine rings. Its value stems from several key physicochemical modifications:

  • Basicity (pKa) Reduction: The gem-difluoro group acts as a strong electron-withdrawing group, significantly lowering the basicity of the piperidine nitrogen. This can be advantageous for reducing off-target activities (e.g., hERG ion channel binding) and improving cell permeability.

  • Metabolic Blocking: The C4 position is a common site of oxidation for simple piperidine rings. The chemically inert C-F bonds effectively block metabolism at this position, forcing metabolic processes to other sites.[1]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of the ring, which may lead to improved binding affinity and selectivity for the target protein.[2]

  • Lipophilicity Modulation: Fluorination can alter a molecule's lipophilicity, which in turn affects its solubility, permeability, and pharmacokinetic profile.[3][4]

Q2: What are the most common metabolic liabilities associated with 4,4-difluoropiperidine-containing compounds?

A2: Despite blocking oxidation at C4, these compounds are still susceptible to metabolism by cytochrome P450 (CYP) enzymes.[5] The most prevalent metabolic pathways are:

  • N-dealkylation: This is often the primary metabolic route for N-substituted piperidines.[6][7] The reaction involves CYP-mediated oxidation of the carbon atom alpha to the piperidine nitrogen on the substituent group, leading to the cleavage of the N-alkyl bond. CYP3A4 is a major isoform involved in this process.[6][7]

  • Ring Oxidation: Oxidation can occur at the C2, C3, C5, or C6 positions of the piperidine ring, typically forming hydroxylated metabolites or lactams (α-oxo piperidines).[8]

  • Metabolism of Other Moieties: Often, the metabolic "soft spot" is not on the difluoropiperidine ring itself but on other, more easily oxidized parts of the molecule, such as unsubstituted aromatic rings or alkyl groups.[1][5]

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides solutions to specific experimental problems you may encounter when assessing the metabolic stability of your compounds.

Q1: My 4,4-difluoropiperidine compound shows high clearance in Human Liver Microsomes (HLM). How do I identify the primary metabolic pathway?

A1: High clearance indicates rapid metabolism. A systematic approach is required to pinpoint the metabolic "soft spot."

Causality: High clearance results from one or more unstable positions on the molecule being readily accessed and oxidized by CYP enzymes within the microsomes.[5] The first step is to distinguish between metabolism on the N-substituent, the piperidine ring, or elsewhere.

Troubleshooting Workflow:

  • Metabolite Identification (MetID): The most direct method is to perform a MetID study using LC-MS/MS.[9][10] Incubate your compound with HLM and an NADPH regenerating system. Analyze the resulting mixture for metabolites. Look for mass shifts corresponding to common metabolic transformations:

    • +16 Da: Hydroxylation (Oxidation)

    • -Alkyl group mass + H: N-dealkylation

    • +14 Da: Lactam formation (Oxidation followed by dehydration)

  • Control Incubations: Run parallel incubations under conditions that inhibit metabolic activity.

    • Without NADPH: CYP-mediated oxidation is dependent on the cofactor NADPH. The absence of metabolism in a "-NADPH" control confirms that the clearance is CYP-dependent.

    • With a Broad-Spectrum CYP Inhibitor: Using an inhibitor like 1-aminobenzotriazole (1-ABT) should significantly reduce metabolism if CYPs are responsible.

  • In Silico Prediction: Use computational models to predict potential sites of metabolism (SOMs).[11] These tools analyze the molecule's structure to identify atoms that are sterically accessible and electronically susceptible to CYP-mediated attack. While not a replacement for experimental data, they can effectively guide your investigation.[11][12]

Below is a workflow diagram for investigating high microsomal clearance.

G cluster_0 Investigation Workflow Start High Clearance Observed in HLM Assay MetID Perform Metabolite ID (LC-MS/MS) Start->MetID Controls Run Control Incubations (-NADPH, +Inhibitors) Start->Controls InSilico Use In Silico SOM Prediction Tools Start->InSilico Analyze Analyze Data: Identify Mass Shifts & Predicted Hotspots MetID->Analyze Controls->Analyze InSilico->Analyze Hypothesis Formulate Hypothesis on Primary Metabolic Pathway Analyze->Hypothesis

Caption: Workflow for diagnosing high microsomal clearance.

Q2: Metabolite identification suggests N-dealkylation is the main metabolic route. How can I confirm this and improve stability?

A2: N-dealkylation is a very common liability.[6] Confirmation and mitigation involve targeted chemical modifications.

Causality: N-dealkylation proceeds via oxidation of the carbon adjacent (alpha) to the piperidine nitrogen. The rate of this reaction is influenced by the steric and electronic environment of this alpha-carbon.[7]

Strategies for Mitigation:

  • Introduce Steric Hindrance: Modify the N-substituent to sterically shield the alpha-carbon.

    • Example: If your N-substituent is a simple ethyl group (-CH₂CH₃), replacing it with an isopropyl group (-CH(CH₃)₂) can hinder the CYP active site's access to the alpha-hydrogen, thereby slowing the reaction.[13]

  • Reduce Electron Density: Decrease the reactivity of the alpha-carbon C-H bonds by introducing electron-withdrawing groups nearby.

    • Example: Placing a fluorine atom on the alpha-carbon (if synthetically feasible and tolerated by the target) can destabilize the radical intermediate formed during oxidation, thus reducing the rate of metabolism.

  • Replace the N-Alkyl Group: Consider replacing the entire N-alkyl group with a more stable alternative, such as an N-aryl or N-heteroaryl group, which are generally less prone to dealkylation.[14]

Data-Driven Decision Making: The table below illustrates how to use experimental data to guide your next synthetic steps.

Compound N-Substituent Modification Strategy HLM t½ (min) Improvement
Parent-01-CH₂CH₂Ph(Baseline)8-
Analog-02-CH(CH₃)CH₂PhIntroduce α-methyl (Steric Block)455.6x
Analog-03-C(CH₃)₂CH₂PhIntroduce α,α-dimethyl (Steric Block)>120>15x
Analog-04N-phenylReplace alkyl with aryl>120>15x

Q3: My compound appears stable, with very low turnover (<20%) in the microsomal assay. How can I get a more accurate clearance value?

A3: Low turnover presents an analytical challenge, as the small change in the parent compound concentration can be within the assay's margin of error.[15] Simply reporting ">80% remaining" is not sufficient for robust project decisions.

Causality: When metabolic rate is very low, accurately quantifying the disappearance of the parent compound is difficult.[15] The solution is to increase the assay's sensitivity or switch to a different experimental approach.

Troubleshooting Steps:

  • Increase Incubation Time and/or Protein Concentration: Extend the incubation time (e.g., to 90 or 120 minutes) or increase the microsomal protein concentration. This allows more of the compound to be metabolized, making the change easier to quantify. Be mindful that long incubation times can lead to loss of enzyme activity.

  • Use Hepatocytes: Switch from microsomes to suspended or plated hepatocytes. Hepatocytes are intact cells and often provide a more physiologically relevant system with a wider range of active enzymes.[16] However, be aware that poor cell permeability can sometimes lead to an underestimation of clearance in hepatocytes compared to microsomes.[16][17]

  • Metabolite Formation Kinetics: Instead of measuring the disappearance of the parent drug, quantify the appearance of a major metabolite over time.[15] This "product formation" approach can be much more sensitive for low-clearance compounds, but it requires knowing the metabolite's structure and having an analytical standard for accurate quantification.

The following decision tree can guide your choice of assay for low-clearance compounds.

G cluster_1 Low Clearance Troubleshooting Start Low Turnover (<20%) in Standard HLM Assay Q1 Is a major metabolite known and quantified? Start->Q1 A1_Yes Use Metabolite Formation Kinetics Q1->A1_Yes Yes A1_No Increase Assay Sensitivity Q1->A1_No No Q2 Did increasing time/protein provide a reliable rate? A1_No->Q2 A2_Yes Report Accurate HLM CLint Value Q2->A2_Yes Yes A2_No Switch to Hepatocyte Assay for a more complete picture Q2->A2_No No

Caption: Decision tree for low clearance compounds.

Section 3: Key Experimental Protocols

Detailed methodologies for core experiments are provided below. These protocols include essential controls for data validation.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound in liver microsomes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Solution A: NADP+, G6P; Solution B: G6P Dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Acetonitrile (ACN) with internal standard (for quenching)

  • 96-well plates

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Prepare Compound Plate: Serially dilute the test compound and positive controls in buffer to an intermediate concentration (e.g., 100 µM).

  • Initiate Reaction:

    • Add the master mix to the wells of an incubation plate.

    • Add the diluted compounds to the master mix.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding pre-warmed, diluted HLM (final protein concentration typically 0.5-1.0 mg/mL; final substrate concentration 1 µM).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot from the incubation wells and add it to a quench plate containing cold ACN with an internal standard to stop the reaction.

  • Control Wells:

    • T=0 Control: Add quenching solution before adding the microsomes.

    • -NADPH Control: Prepare a master mix without the NADPH regenerating system.

  • Sample Processing: Centrifuge the quench plate to precipitate proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis: Quantify the peak area of the test compound relative to the internal standard at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg protein/mL)

References

  • eCampusOntario. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Retrieved from [Link]

  • Mei, J., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3438. Available at: [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 26-34. Available at: [Link]

  • Optibrium. (2024). How to improve metabolic stability in drug discovery. YouTube. Available at: [Link]

  • Erickson, J. W., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(18), 1730-1742. Available at: [Link]

  • Wang, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 573-577. Available at: [Link]

  • Lin, J. H., & Lu, A. Y. (2007). Drug metabolism in drug discovery and development. Pharmacological Reviews, 59(2), 135-157. Available at: [Link]

  • Li, Y., et al. (2023). Microwave Promoted Halogenation of Quinines, Heteroarenes, Natural Products and Drugs Using Aqueous Halogen Donors and NCS. International Journal for Multidisciplinary Research, 6(4). Available at: [Link]

  • Wang, J., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 573–577. Available at: [Link]

  • Müller, K., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Journal of Medicinal Chemistry, 59(21), 9815-9827. Available at: [Link]

  • Nagao, M., et al. (1993). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Chemical & Pharmaceutical Bulletin, 41(5), 856-861. Available at: [Link]

  • National Institute of Environmental Health Sciences. (2021). Metabolism and Toxicity of Fluorine Compounds. Environmental Health Perspectives, 129(1), 015001. Available at: [Link]

  • Norinder, U., et al. (2020). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics, 17(12), 4583-4593. Available at: [Link]

  • Soars, M. G., et al. (2016). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Drug Metabolism and Disposition, 44(11), 1738-1751. Available at: [Link]

  • Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening, 8(4), 453-462. Available at: [Link]

  • Wang, B., et al. (2021). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 50(31), 10793-10802. Available at: [Link]

  • Pellegatti, M. (n.d.). An Introduction to Pharmacokinetics. Sygnature Discovery. Available at: [Link]

  • Di, L., et al. (2020). Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes. Xenobiotica, 50(12), 1451-1461. Available at: [Link]

  • Gill, A., & Kumar, V. (2024). Fluorine in drug discovery: Role, design and case studies. Results in Chemistry, 7, 101389. Available at: [Link]

  • Kirchmair, J., et al. (2015). Predicting Drug Metabolism: Experiment and/or Computation? University of Cambridge. Available at: [Link]

  • Di, L., et al. (2020). Mechanistic Insights on Clearance and Inhibition Discordance between Liver Microsomes and Hepatocytes When Clearance in Liver Microsomes Is Higher than in Hepatocytes. Xenobiotica, 50(12), 1451-1461. Available at: [Link]

  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(15), 6914-6932. Available at: [Link]

  • Gockel, B., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(18), 11757-11766. Available at: [Link]

  • National Center for Advancing Translational Sciences. (2022). NCATS Drug Metabolism and Pharmacokinetic Core — Virtual Lab Tour 2022. YouTube. Available at: [Link]

  • Gorynski, K., & Daniel, W. A. (2012). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological Reports, 64(6), 1467-1478. Available at: [Link]

  • Böcker, A., et al. (2021). Comparison of metabolic properties of fluorinated and chlorinated matched pairs. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116631. Available at: [Link]

  • Wang, Y., et al. (2024). Widely Targeted Liver Metabolomics Reveals Potential Biomarkers in Mice with Drug-Induced Liver Injury. Metabolites, 14(1), 38. Available at: [Link]

  • Caron, A., et al. (2020). The conformational preferences of fluorinated piperidine derivatives. ResearchGate. Available at: [Link]

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Technical Support Center: Strategies for Reducing Plasma Protein Binding of Piperidine-Based Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with practical guidance on mitigating the plasma protein binding (PPB) of piperidine-containing drug candidates. This resource offers in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the plasma protein binding of piperidine-based compounds.

Q1: Why is high plasma protein binding a concern for my piperidine-based drug candidate?

High plasma protein binding can significantly impact a drug's pharmacokinetic and pharmacodynamic profile. Only the unbound, or "free," fraction of a drug is available to diffuse across membranes, interact with its therapeutic target, and be eliminated from the body.[1][2] Consequently, extensive binding to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG) can lead to:

  • Reduced Efficacy: A lower concentration of free drug at the target site may result in diminished therapeutic effect.[3]

  • Altered Pharmacokinetics: High PPB can act as a reservoir, potentially prolonging the drug's half-life.[4] Changes in the levels of free drug can also alter the volume of distribution.[1]

  • Increased Risk of Drug-Drug Interactions (DDIs): Co-administration of another drug that competes for the same binding sites on plasma proteins can displace your compound, leading to a sudden increase in the free fraction and potential toxicity.[1]

Q2: What are the primary drivers of high plasma protein binding for piperidine-containing molecules?

Several physicochemical properties contribute to high PPB. For piperidine-based drugs, key factors include:

  • Lipophilicity: A strong correlation exists between a molecule's lipophilicity (often measured as logP or logD) and its propensity to bind to plasma proteins, particularly albumin.[5][6] Lipophilic drugs tend to bind to hydrophobic pockets within these proteins.[5]

  • Ionic Interactions: The basic nitrogen atom in the piperidine ring is typically protonated at physiological pH (around 7.4), leading to a positive charge.[7] This can result in ionic interactions with negatively charged residues on plasma proteins like albumin.[8]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the piperidine scaffold or its substituents can also contribute to binding.

Q3: Which plasma proteins are most relevant for the binding of piperidine-based drugs?

The primary plasma proteins of concern are:

  • Human Serum Albumin (HSA): As the most abundant protein in plasma, HSA is a major binder of many drugs.[9][10] Acidic and neutral drugs primarily bind to albumin.[1]

  • Alpha-1-Acid Glycoprotein (AAG): Basic drugs, such as many protonated piperidine compounds, often show significant binding to AAG.[1]

  • Lipoproteins: Highly lipophilic drugs may also bind to lipoproteins.[3][5]

II. Troubleshooting Guides

This section provides structured, question-and-answer-based guides to address specific experimental challenges.

Guide 1: My piperidine compound exhibits unexpectedly high plasma protein binding. How can I reduce it?

A1: High PPB is a common challenge in drug discovery. A systematic approach involving structural modification is often necessary. Here’s a workflow to guide your efforts:

Step 1: Confirm and Characterize the Binding

  • Validate your initial PPB data. It's crucial to ensure the accuracy of your initial findings. The preferred method for determining the free drug fraction is equilibrium dialysis, as it is less prone to experimental artifacts compared to methods like ultrafiltration.[11]

  • Determine the primary binding protein. Conduct binding assays with isolated human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG) to identify the major contributor to the observed high PPB.

Step 2: Employ Structure-Activity Relationship (SAR) Guided Modifications

The goal is to modify the structure of your compound to disfavor binding to plasma proteins without compromising its desired activity at the therapeutic target.

  • Reduce Lipophilicity: This is often the most effective strategy.

    • Introduce Polar Functional Groups: Strategically add polar groups such as hydroxyl (-OH), amide (-CONH2), or small polar heterocycles to increase the molecule's hydrophilicity.

    • Modify Existing Substituents: Replace lipophilic substituents (e.g., large alkyl or aryl groups) with smaller, more polar alternatives.

    • Consider Bridged Analogs: Introducing carbon atoms in a bridged fashion to saturated heterocycles like piperidines can counterintuitively decrease lipophilicity.[12][13]

  • Modulate Ionic Interactions:

    • Alter the pKa of the Piperidine Nitrogen: While challenging without impacting target engagement, fine-tuning the basicity of the piperidine nitrogen can influence its protonation state and subsequent ionic interactions.

    • Introduce Shielding Groups: Placing sterically bulky groups near the protonated nitrogen can hinder its ability to form strong ionic bonds with plasma proteins.

  • Disrupt Hydrogen Bonding:

    • Methylate Hydrogen Bond Donors: If a specific hydrogen bond donor is suspected to be involved in protein binding, its methylation can block this interaction.

    • Modify Hydrogen Bond Acceptors: Altering the electronic properties or steric environment of hydrogen bond acceptors can also reduce binding affinity.

Step 3: Leverage In Silico Modeling

  • Utilize Computational Tools: Predictive models can help estimate the PPB of virtual compounds, allowing you to prioritize the synthesis of analogs with a higher probability of reduced binding.

  • Molecular Docking: If the binding site on the plasma protein is known, molecular docking simulations can provide insights into the specific interactions driving binding and guide the design of modifications to disrupt these interactions.

Guide 2: I'm observing high variability in my plasma protein binding assay results. What are the potential causes and how can I troubleshoot them?

A2: High variability in PPB assays can undermine the reliability of your data. Several factors can contribute to this issue. A systematic investigation is key to identifying and resolving the problem.

Troubleshooting Workflow for High PPB Assay Variability

Caption: Troubleshooting workflow for high variability in PPB assays.

Detailed Troubleshooting Steps:

  • Review Your Assay Methodology:

    • Equilibrium Time: Ensure that the incubation time is sufficient for the drug to reach equilibrium between the plasma and buffer compartments in equilibrium dialysis.[14] This may need to be determined empirically for each new compound.

    • Nonspecific Binding: The compound may be binding to the dialysis membrane or other apparatus components. This can be assessed by running a control experiment without plasma. If significant nonspecific binding is observed, consider using different membrane materials or pre-treating the apparatus.

    • Spiking Solvent Effects: The organic solvent used to dissolve the compound can interfere with protein binding.[15] Keep the final solvent concentration as low as possible, typically less than 1%.

  • Investigate Compound Properties:

    • Stability: The compound may be degrading in the plasma matrix during the incubation period. Assess the stability of your compound under the assay conditions.

    • Solubility: Poor aqueous solubility can lead to inaccurate and variable results. Ensure that the compound is fully dissolved in the plasma at the tested concentration.

  • Assess Plasma Quality and Handling:

    • Storage: Long-term storage of plasma is not recommended as it can lead to lipolysis and an increase in free fatty acids, which can alter protein conformation and drug binding.[15]

    • pH Control: The pH of the plasma and buffer should be carefully controlled, as changes in pH can alter the ionization state of the drug and the protein, affecting binding.[15]

Quantitative Data Summary: Common Sources of Variability in PPB Assays

Parameter Potential Issue Recommended Action
Incubation Time Insufficient time to reach equilibrium.Empirically determine equilibrium time for each compound.
Nonspecific Binding Compound adheres to apparatus.Use low-binding materials; run controls without plasma.
Compound Stability Degradation during the assay.Assess compound stability in plasma at 37°C.
Spiking Solvent Interference with protein binding.Keep final solvent concentration <1%.
Plasma Quality Improper storage leading to changes in composition.Use fresh plasma or plasma stored correctly at -80°C.
pH Deviation from physiological pH.Ensure proper buffering of the system.

III. Experimental Protocols

Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol outlines a standard procedure for measuring the fraction of unbound drug in plasma using equilibrium dialysis, a widely accepted method.[11]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control plasma (e.g., human, rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10,000 Da molecular weight cutoff)

  • Incubator shaker set to 37°C

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Preparation of Dialysis Cells: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane is properly seated between the two chambers.

  • Spiking the Plasma: Spike the test compound into the plasma to achieve the desired final concentration (e.g., 1-5 µM).[9] Ensure the final concentration of the organic solvent is low (<1%). Gently mix.

  • Loading the Dialysis Cells:

    • Add the spiked plasma to one chamber of the dialysis cell (the plasma side).

    • Add an equal volume of PBS to the other chamber (the buffer side).

  • Incubation: Seal the dialysis cells and place them in an incubator shaker at 37°C. Allow the system to equilibrate for a predetermined time (typically 4-6 hours, but should be optimized for the specific compound).[9]

  • Sampling: After incubation, carefully collect samples from both the plasma and buffer sides of each cell.

  • Sample Analysis: Determine the concentration of the test compound in the samples from both chambers using a validated analytical method such as LC-MS/MS.

  • Calculation of Fraction Unbound (fu):

    • The fraction unbound is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium.

    • fu = (Concentration in buffer) / (Concentration in plasma)

IV. References

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available from: [Link]

  • Drug Hunter. Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Available from: [Link]

  • Di, L., et al. (2022). Addressing the Accuracy of Plasma Protein Binding Measurement for Highly Bound Compounds Using the Dilution Method. Pharmaceutical Research, 39(12), 3029-3036. Available from: [Link]

  • Evotec. Plasma Protein Binding Assay. Available from: [Link]

  • Di, L. (2021). An update on the importance of plasma protein binding in drug discovery and development. Expert Opinion on Drug Discovery, 16(11), 1271-1282. Available from: [Link]

  • Geronik, V. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(4), 1735. Available from: [Link]

  • Scott, J. S., et al. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(20), 9099-9107. Available from: [Link]

  • IJIRMPS. The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety. Available from: [Link]

  • Fanali, G., et al. (2013). Clinical relevance of drug binding to plasma proteins. Biophysical Reviews, 5(2), 245-256. Available from: [Link]

  • ResearchGate. Could anyone suggest a way to lower the plasma protein binding of compounds? Available from: [Link]

  • JoVE. Video: Factors Affecting Protein-Drug Binding: Protein-Related Factors. Available from: [Link]

  • Gyan Sanchay. Plasma Protein Binding in Drug Discovery and Development. Available from: [Link]

  • Wikipedia. Plasma protein binding. Available from: [Link]

  • Koszelewski, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 278, 116790. Available from: [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • JoVE. Video: Drug Binding to Blood Components. Available from: [Link]

  • Wikipedia. Fentanyl. Available from: [Link]

  • Wikipedia. 5-HT2A receptor. Available from: [Link]

  • Chem Help ASAP. plasma protein binding & the free drug hypothesis. Available from: [Link]

  • BioIVT. Plasma Protein Binding Assay. Available from: [Link]

  • ResearchGate. Plasma Protein Binding (PPB) of Selected Derivatives in Three Species, Including Three Active Drugs and Two Prodrugs. Available from: [Link]

  • LoRusso, P. M., et al. (2012). Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. Clinical Cancer Research, 18(11), 3103–3111. Available from: [Link]

  • Biotage. Techniques for disrupting protein binding in sample preparation. Available from: [Link]

  • Organ, M. G., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 57(42), 13835-13839. Available from: [Link]

  • Barrail-Tran, A., et al. (2007). High Variability of Plasma Drug Concentrations in Dual Protease Inhibitor Regimens. Antimicrobial Agents and Chemotherapy, 51(5), 1883–1885. Available from: [Link]

  • Zlaczynski, T., et al. (1996). The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. Journal of Pharmacy and Pharmacology, 48(8), 800-804. Available from: [Link]

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(9), 1315-1321. Available from: [Link]

  • Bathelt, C. M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 603-607. Available from: [Link]

  • Møller, K. H., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 123(47), 10246-10261. Available from: [Link]

  • Deranged Physiology. Protein binding of drugs. Available from: [Link]

  • Dubey, R. K., et al. (2017). Piperine Decreases Binding of Drugs to Human Plasma and Increases Uptake by Brain Microvascular Endothelial Cells. Phytotherapy Research, 31(12), 1868-1874. Available from: [Link]

  • Roberts, J. A., et al. (2013). The clinical relevance of plasma protein binding changes. Clinical Pharmacokinetics, 52(1), 1-8. Available from: [Link]

  • Protocols.io. In-vitro plasma protein binding. Available from: [Link]

  • de Oliveira, A. S., et al. (2019). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1184, 439-445. Available from: [Link]

  • Impactfactor. Quality Assurance in Drug Assaying and Pharmacokinetics-Blood Protein Evaluation in Calibration Curves. Available from: [Link]

  • ResearchGate. Tuning the conformational behavior of 4-methylpiperidine analogues by... Available from: [Link]

  • ResearchGate. Significance of Protein Binding in Pharmacokinetics and Pharmacodynamics. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

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Technical Support Center: Synthesis of Difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for difluoropiperidine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable fluorinated heterocycles. The introduction of fluorine atoms into a piperidine ring can significantly modulate a molecule's physicochemical and biological properties, such as basicity (pKa), lipophilicity, and metabolic stability, making difluoropiperidines highly sought-after building blocks in medicinal chemistry.[1] However, their synthesis is often accompanied by challenges, most notably the formation of undesired byproducts.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of difluoropiperidines. The information presented here is grounded in established scientific principles and supported by peer-reviewed literature to ensure you have reliable guidance for your experimental work.

Troubleshooting Guide: Byproduct Formation

This section directly addresses specific byproduct-related issues in a question-and-answer format, offering explanations for their formation and actionable solutions.

Issue 1: Formation of Monofluorinated Elimination Products

Question: During the fluorination of my N-Boc-4-piperidone, I am observing a significant amount of a monofluorinated byproduct with a double bond. What is causing this, and how can I prevent it?

Answer:

The formation of a monofluorinated elimination product is a common side reaction, particularly when using certain fluorinating agents. This byproduct arises from an elimination reaction that competes with the desired geminal difluorination.

Causality: The mechanism often involves the formation of a carbocation intermediate after the first fluorination event. Instead of a second fluoride addition, a proton is abstracted from an adjacent carbon, leading to the formation of a double bond.

Solution: The choice of fluorinating reagent is critical. Using a reagent like trifluoro sulfenyl morpholine has been shown to result in high yields of the difluoro compound while minimizing the formation of the monofluorinated elimination byproduct.[2] This reagent is believed to favor the second fluorination step over elimination.

Experimental Protocol: Minimizing Monofluorinated Elimination Byproduct

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve N-Boc-4-piperidone in an appropriate anhydrous solvent.

  • Cooling: Cool the reaction mixture to 15-20°C using an ice water bath.[2]

  • Reagent Addition: Slowly add trifluoro sulfenyl morpholine dropwise over a period of approximately 240 minutes. The slow addition helps to control the exothermic nature of the reaction.[2]

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 10-30°C) and monitor its progress by a suitable analytical technique (e.g., GC, LC-MS) until the starting material is consumed.[2]

  • Work-up: Upon completion, cool the reaction to 0°C and quench with a saturated aqueous solution of sodium bicarbonate.[2] Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude product with minimal elimination byproduct.

Issue 2: Presence of Defluorinated and Hydrodefluorinated Byproducts

Question: My final difluoropiperidine product is contaminated with significant amounts of the corresponding monofluorinated and non-fluorinated piperidines. What leads to this loss of fluorine, and how can I suppress it?

Answer:

The formation of defluorinated and hydrodefluorinated byproducts is a frequent challenge, especially during hydrogenation reactions of fluoropyridines to produce fluoropiperidines.[3][4]

Causality: This side reaction, known as hydrodefluorination, involves the cleavage of the C-F bond and its replacement with a C-H bond. It can be promoted by certain catalysts (e.g., iridium) and reaction conditions. The presence of fluoride ions, formed as a result of this side reaction, can also poison the catalyst, leading to stalled reactions.

Solutions:

  • Catalyst Selection: The choice of catalyst is crucial. While palladium on carbon is commonly used, rhodium-based catalysts have shown high selectivity for the hydrogenation of the pyridine ring without affecting the fluoro substituent.[5]

  • Reaction Conditions: In some cases, an excess of a borane reagent like pinacol borane can reduce the amount of the undesired hydrodefluorinated side-product.[4]

  • Fluoride Scavenging: The addition of a fluoride scavenger, such as titanium(IV) isopropoxide (Ti(OiPr)4), can be highly effective. This additive sequesters fluoride ions that form during the reaction, preventing catalyst inhibition and further promoting the desired hydrogenation over hydrodefluorination.

Experimental Protocol: Suppressing Hydrodefluorination during Hydrogenation

  • Catalyst Preparation: In a glovebox, prepare the active catalyst from a suitable precursor, for example, (COD)Ru(Me-allyl)2 and a ligand like BIPHEP, in the presence of HBF4.

  • Reaction Setup: In an autoclave, combine the fluoropyridine substrate, the prepared catalyst, and a suitable solvent mixture (e.g., 2-Me-THF and MeOH).

  • Additive: Add 2 equivalents of Ti(OiPr)4 to the reaction mixture to act as a fluoride scavenger.

  • Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure and stir at the appropriate temperature until the reaction is complete.

  • Work-up and Purification: After depressurization, the reaction mixture can be worked up and the product purified, for example, by SFC (Supercritical Fluid Chromatography), to remove any remaining des-fluoro byproduct.

Issue 3: Incomplete Reduction Leading to Dihydro- and Tetrahydropyridine Byproducts

Question: I am trying to synthesize a difluoropiperidine by hydrogenating a difluoropyridine, but I am isolating significant amounts of partially hydrogenated intermediates. How can I drive the reaction to completion?

Answer:

Incomplete reduction is a common issue in the hydrogenation of aromatic heterocycles. The formation of dihydropyridine and tetrahydropyridine intermediates can be due to insufficient reaction time, mild conditions, or catalyst deactivation.[6][7]

Causality: The high stability of the aromatic pyridine ring requires forcing conditions to achieve full saturation. If the reaction conditions are not sufficiently stringent or if the catalyst loses activity, the reaction may stop at the partially hydrogenated stages.

Solutions:

  • Optimize Reaction Conditions: Increasing the hydrogen pressure (30-80 bar) and temperature (60-80 °C) can help drive the reaction to completion.[6]

  • Use Acidic Additives: The addition of an acid like HCl or acetic acid can protonate the basic nitrogen of the pyridine ring. This reduces its coordinating ability to the metal catalyst, thereby enhancing the reactivity towards hydrogenation.[6]

  • Catalyst Choice: Platinum-based catalysts (e.g., PtO2, Pt/C) are often more effective than palladium for the complete reduction of pyridines.[6]

  • Dearomatization-Hydrogenation (DAH) Process: A highly effective modern approach is the one-pot dearomatization-hydrogenation (DAH) process.[4][8] This method first uses a rhodium catalyst to dearomatize the fluoropyridine, followed by hydrogenation of the resulting intermediates. This two-stage process within a single pot is highly diastereoselective and generally proceeds to completion.[4]

Issue 4: Ring Opening Byproducts

Question: During my attempts to synthesize a substituted difluoropiperidine, I've identified byproducts that appear to be the result of ring-opening. What causes this, and how can it be prevented?

Answer:

Ring-opening of the piperidine ring is a less common but problematic side reaction that can occur under certain catalytic hydrogenation conditions.

Causality: The presence of water in the reaction mixture, in combination with certain catalysts like rhodium complexes, can promote the cleavage of the piperidine ring.[6] For substrates with certain substituents, such as 2-furyl or 2-thienyl groups, ring opening of these substituents can also occur.[7]

Solution:

  • Anhydrous Conditions: The most straightforward solution is to ensure strictly anhydrous conditions for the reaction. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.[6]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the piperidine nitrogen during synthesis?

A1: Yes, it is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen.[6] This prevents a range of side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.

Q2: My difluoropiperidine product is volatile and difficult to purify. What are some strategies to handle this?

A2: The volatility of unprotected fluorinated piperidines can indeed make purification challenging. A useful strategy is to trap the product in situ with a protecting group, such as a benzyloxycarbonyl (Cbz) group.[3] This often results in a less volatile, more easily handled solid that can be purified by standard techniques like column chromatography. The protecting group can then be removed in a final step.

Q3: Can the stereochemistry of the final difluoropiperidine be controlled?

A3: Yes, significant advances have been made in controlling the stereochemistry. The dearomatization-hydrogenation (DAH) process, for instance, provides excellent diastereoselectivity, leading to all-cis-(multi)fluorinated piperidines.[4][5] For enantioselective synthesis, chiral catalysts or auxiliaries can be employed.

Q4: What is the "fluorine gauche effect" and how does it relate to difluoropiperidines?

A4: The fluorine gauche effect refers to the tendency of fluorine to favor a gauche conformation when vicinal to an electronegative atom or a group with lone pairs. In the context of fluoropiperidines, this is one of several stereoelectronic effects, including hyperconjugation and charge-dipole interactions, that influence the conformational preference of the fluorine atoms (axial vs. equatorial).[8] Understanding these effects is crucial as the conformation can significantly impact the biological activity of the molecule.

Data Summary

IssueCommon Byproduct(s)Key Causative FactorsRecommended Solution(s)
Elimination Monofluorinated alkeneFluorinating agent, reaction mechanismUse of trifluoro sulfenyl morpholine
Defluorination Monofluoro- and non-fluoro-piperidinesCatalyst choice, fluoride ion poisoningRhodium catalyst, fluoride scavengers (e.g., Ti(OiPr)4)
Incomplete Reduction Dihydro- and tetrahydropyridinesMild conditions, catalyst deactivationIncrease pressure/temperature, use acidic additives, Pt catalysts, DAH process
Ring Opening Linear amino-alcohols/thiolsPresence of water with certain catalystsStrictly anhydrous reaction conditions

Visualizations

Byproduct Formation Pathways in Difluoropiperidine Synthesis

Byproduct_Formation cluster_start Starting Material cluster_desired Desired Reaction cluster_byproducts Common Byproducts N-Boc-4-Piperidone N-Boc-4-Piperidone N-Boc-4,4-Difluoropiperidine N-Boc-4,4-Difluoropiperidine N-Boc-4-Piperidone->N-Boc-4,4-Difluoropiperidine Geminal Difluorination Monofluoro-alkene Monofluoro-alkene N-Boc-4-Piperidone->Monofluoro-alkene Elimination (Side Reaction) Defluorinated Piperidine Defluorinated Piperidine Partially Reduced Intermediates Partially Reduced Intermediates Fluoropyridine Fluoropyridine Fluoropyridine->Defluorinated Piperidine Hydrodefluorination (Side Reaction) Fluoropyridine->Partially Reduced Intermediates Incomplete Reduction Difluoropiperidine Difluoropiperidine Fluoropyridine->Difluoropiperidine Hydrogenation

Caption: Common byproduct pathways in difluoropiperidine synthesis.

Troubleshooting Workflow for Hydrodefluorination

Caption: Troubleshooting hydrodefluorination in fluoropyridine hydrogenation.

References

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents.
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  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - NIH. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. Available at: [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. Available at: [Link]

  • Fluorination of heterocyclic compounds accompanied by molecular rearrangements. Available at: [Link]

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  • Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed. Available at: [Link]

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stability issues of (4,4-Difluoropiperidin-3-yl)methanol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for (4,4-Difluoropiperidin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address potential stability challenges, particularly under acidic conditions. This guide provides answers to frequently asked questions, in-depth troubleshooting protocols, and the scientific rationale behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent, especially in acidic mobile phases. What could be the cause?

A1: Inconsistent analytical results, such as a decreasing peak area in chromatography, often point to the degradation of this compound. The piperidine ring system, particularly when substituted, can be susceptible to degradation under various stress conditions, including acidic pH. It is crucial to perform forced degradation studies to understand the compound's stability profile in your specific experimental setup.[1][2]

Q2: What is the most probable degradation pathway for this compound under acidic conditions?

A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, based on fundamental organic chemistry principles, the most likely pathway involves the protonation of the piperidine nitrogen. This protonation can facilitate a ring-opening reaction, potentially leading to the formation of an amino-aldehyde or subsequent products. The presence of electron-withdrawing fluorine atoms at the C4 position can influence the reactivity of the ring.

Q3: How do the gem-difluoro substituents at the C4 position affect the stability of the piperidine ring?

A3: The gem-difluoro group at the C4 position is a strong electron-withdrawing group. This has a significant impact on the basicity of the piperidine nitrogen, making it less basic compared to a non-fluorinated piperidine. While this might slightly decrease the rate of initial protonation, the overall stability in acidic conditions can be complex and may be influenced by other factors.

Q4: What initial steps can I take to minimize degradation during my experiments?

A4: To minimize degradation, it is advisable to maintain the pH of your solutions as close to neutral as possible.[3][4] If acidic conditions are necessary for your experiment, consider using the mildest effective acid and keeping the exposure time and temperature to a minimum.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Observing Multiple Peaks or a Drifting Baseline During HPLC Analysis

This is a common indicator of on-column degradation or the presence of multiple degradation products.

Causality: When this compound is exposed to an acidic mobile phase for an extended period, it can degrade into several smaller, more polar compounds. These degradation products may have different retention times, leading to the appearance of multiple peaks. A drifting baseline can also occur if the degradation is ongoing during the analytical run.

Troubleshooting Protocol:

  • pH Screening: Prepare a series of mobile phases with varying pH values (e.g., pH 3, 4, 5, 6, and 7). Analyze a freshly prepared standard of this compound with each mobile phase. A stable peak shape and area at higher pH values would suggest acid-catalyzed degradation.

  • Temperature Control: Lower the column temperature. High temperatures can accelerate degradation. Try running the analysis at a lower temperature (e.g., 15-20°C) to see if the peak shape and area stabilize.

  • Method Validation: A robust, stability-indicating analytical method is essential.[4] This involves developing an HPLC method that can separate the parent compound from its degradation products.[5]

Issue 2: Low Yield or Unexpected Side Products in Acid-Mediated Reactions

If you are using this compound as a reactant in a reaction that requires acidic conditions, you may experience lower than expected yields of your desired product and the formation of unidentified side products.

Causality: The acidic reaction conditions may be causing the degradation of your starting material, this compound, in competition with your desired reaction.

Troubleshooting Protocol:

  • Acid Choice: Experiment with different Brønsted or Lewis acids. A milder acid may be sufficient to catalyze your desired reaction without causing significant degradation of the piperidine ring.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). This will help you determine the optimal reaction time to maximize the formation of your desired product while minimizing the degradation of the starting material.

  • Protecting Groups: If feasible, consider protecting the piperidine nitrogen with a suitable protecting group that is stable to the acidic conditions of your reaction. This will prevent protonation and subsequent degradation of the piperidine ring.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol outlines a systematic approach to assess the stability of this compound in an acidic environment.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Control: To 1 mL of the stock solution, add 1 mL of high-purity water.

  • Incubation: Store the vials at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Immediately before analysis, neutralize the acidic samples with an equivalent amount of NaOH. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.

Data Presentation:

The results of the forced degradation study can be summarized in a table to clearly show the extent of degradation under different conditions.

ConditionTime (hours)This compound Remaining (%)Number of Degradation Products
Control (Water) 01000
2499.50
0.1 M HCl 01000
295.21
488.72
875.13
2445.34
1 M HCl 01000
270.43
452.14
825.85
24<5>5

Note: The data in this table is hypothetical and for illustrative purposes only.

Part 4: Visualizations

Proposed Acid-Catalyzed Degradation Pathway

G cluster_0 Acid-Catalyzed Degradation A This compound B Protonated Piperidine Intermediate A->B + H+ C Ring-Opened Carbocation B->C Ring Opening D Amino-aldehyde Product C->D + H2O - H+ E Further Degradation Products D->E Oxidation/Rearrangement

Caption: Proposed degradation pathway under acidic conditions.

Workflow for Stability Assessment

G cluster_1 Stability Assessment Workflow start Start: Inconsistent Results Observed forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation develop_method Develop Stability-Indicating Analytical Method forced_degradation->develop_method identify_products Identify Degradation Products (LC-MS, NMR) develop_method->identify_products optimize_conditions Optimize Experimental Conditions (pH, Temp, Time) identify_products->optimize_conditions revalidate Re-validate Experiment/ Analysis optimize_conditions->revalidate end End: Stable & Reliable Results revalidate->end

Caption: Workflow for troubleshooting stability issues.

References

  • (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - ResearchGate. Available at: [Link]

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations - international journal of pharmaceutical research. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for (4,4-Difluoropiperidin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving the (4,4-Difluoropiperidin-3-yl)methanol building block. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of optimizing catalyst loading, ensuring efficient, reproducible, and scalable synthetic outcomes. The unique electronic properties of this fluorinated scaffold present specific challenges and opportunities in catalysis that require a nuanced approach to methods development.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding catalyst optimization for this compound.

Q1: What makes catalyst optimization for this specific substrate critical?

A: The this compound structure contains two key features that influence its reactivity. First, the secondary amine of the piperidine ring is sterically hindered. Second, the gem-difluoro group at the C4 position acts as a potent electron-withdrawing group, which reduces the nucleophilicity of the piperidine nitrogen. This makes reactions like N-arylations (e.g., Buchwald-Hartwig amination) more challenging than with non-fluorinated analogues, often requiring highly active catalyst systems.[1] Optimizing catalyst loading is crucial to drive these challenging reactions to completion while minimizing cost and downstream purification efforts related to residual catalyst.[2]

Q2: What is a typical starting catalyst loading for a new reaction with this substrate?

A: For initial screening and proof-of-concept experiments, a palladium precursor loading of 1-2 mol% is a conventional starting point.[2] This concentration is generally high enough to overcome moderate catalyst deactivation and provide a reliable indication of whether a chosen catalyst system is viable. Subsequent optimization should aim to systematically reduce this loading.

Q3: What are the primary types of catalyzed reactions performed on this molecule?

A: The most common catalyzed reactions involve the secondary amine, primarily palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination to form C-N bonds.[3][4] The primary alcohol can also be a handle for other transformations, but the N-H functionalization is a major focus in the synthesis of CNS-active agents and other complex molecules.[5]

Q4: Can I use the same catalyst system for different aryl halides in a Buchwald-Hartwig reaction?

A: Not always. The reactivity of the aryl halide (I > Br > Cl) significantly impacts the ease of oxidative addition, a key step in the catalytic cycle. While a highly active catalyst for an aryl chloride might also work for a bromide or iodide, it may not be optimal. It is often necessary to re-screen or fine-tune the catalyst system (especially the ligand) when changing the halide or the electronic properties of the coupling partner.[6]

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific problems encountered during experiments in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Conversion to the Desired Product

Question: I am running an N-arylation reaction with this compound and an aryl bromide. After 24 hours, LC-MS analysis shows mostly unreacted starting materials. What are the likely causes and how can I fix this?

Answer: Low or no conversion in a cross-coupling reaction with this challenging substrate can stem from several factors related to the catalyst's activity and the reaction conditions. A systematic evaluation is key.

Potential Cause Recommended Action & Rationale
Inactive Catalyst Action: Use a fresh batch of palladium precursor and ligand. Consider using a more air-stable pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). Ensure all reagents and the solvent are rigorously degassed. Rationale: The active Pd(0) species is highly sensitive to oxygen. Pre-catalysts are designed to generate the active Pd(0) species in situ under inert conditions, offering greater reliability.[7]
Inefficient Oxidative Addition Action: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type biaryl phosphine ligands like XPhos, SPhos, or RuPhos). Increase the reaction temperature in 10-20 °C increments. Rationale: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. Bulky, electron-donating ligands stabilize the Pd(0) center and promote this crucial step, especially with less reactive aryl halides.[6]
Inappropriate Base or Solvent Action: Screen different bases. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4] Also, ensure the chosen solvent (e.g., toluene, dioxane, CPME) can dissolve all components at the reaction temperature. Rationale: The base plays a critical role in the deprotonation of the amine and in the reductive elimination step. Poor solubility of any reactant or the base can completely halt the reaction.[7]
Ligand Poisoning Action: Ensure starting materials are pure. Some functional groups can act as inhibitors by strongly coordinating to the palladium center. Rationale: Impurities from previous steps or certain functional groups on the coupling partners can act as catalyst poisons, preventing turnover.[8]
Issue 2: Reaction Stalls After Initial Conversion

Question: My reaction proceeds to about 40-50% conversion within the first few hours but then stops, even with extended reaction times. What is causing this stall?

Answer: Reaction stalling is a classic sign of catalyst deactivation or product/byproduct inhibition. Understanding the underlying cause is essential for developing a robust process.

Potential Cause Recommended Action & Rationale
Catalyst Deactivation Action: Increase the ligand-to-metal ratio (e.g., from 1.1:1 to 2:1). Consider a slow addition of the catalyst or using a more stable pre-catalyst. Rationale: The active catalytic species may be unstable under the reaction conditions, leading to the formation of inactive palladium black or off-cycle dimeric species.[9][10] A higher ligand concentration can help stabilize the active monomeric palladium species.
Inhibition by Byproducts Action: If using an aryl iodide, iodide ions generated during the reaction can act as inhibitors. Add a silver salt (e.g., Ag₂CO₃) as a halide scavenger or ensure the base can effectively precipitate the halide salt (e.g., K₃PO₄ forming KX). Rationale: Byproducts can coordinate to the metal center more strongly than the reactants, effectively shutting down the catalytic cycle. Iodide inhibition is a well-documented deactivation pathway in palladium catalysis.[11]
Insolubility of Intermediates Action: Monitor the reaction visually for any precipitation. Try a different solvent or a co-solvent system to maintain homogeneity throughout the reaction. Rationale: As the reaction progresses, the formation of palladium-substrate complexes or the product itself may lead to precipitation from the solution, effectively removing the catalyst from the reaction medium.[7]
Issue 3: Formation of Significant Side Products

Question: My desired product is forming, but I am also seeing a significant amount of hydrodehalogenation of my aryl halide and some homocoupling of the boronic acid (in a Suzuki coupling). How can I improve selectivity?

Answer: The formation of these side products points to issues with the timing and relative rates of the elementary steps within the catalytic cycle. Adjusting the reaction parameters can favor the desired cross-coupling pathway.

Potential Cause Recommended Action & Rationale
Incorrect Ligand-to-Metal Ratio Action: Carefully control the ligand-to-metal ratio. A ratio between 1.1:1 and 2:1 is typical. Too much ligand can sometimes slow down key steps, while too little can lead to catalyst decomposition. Rationale: The number of ligands coordinated to the palladium center influences its reactivity. An optimal coordination sphere is needed to balance stability with catalytic activity.[12]
Unfavorable Reaction Kinetics Action: Lower the reaction temperature. Reduce the catalyst loading once an acceptable conversion is achieved. Rationale: Side reactions like hydrodehalogenation often have a different activation energy than the desired cross-coupling. Lowering the temperature can disproportionately slow the undesired pathway. High catalyst loadings can sometimes promote side reactions.[13]
Presence of Water or Oxygen Action: Use anhydrous solvents and rigorously degas the reaction mixture. For Suzuki reactions, ensure the boronic acid is of high quality, as boronic acid homocoupling can be promoted by oxygen. Rationale: Water can participate in undesired hydrolytic pathways, while oxygen can lead to oxidative degradation of the catalyst and reagents, promoting side reactions.

Systematic Strategy for Catalyst Loading Optimization

A one-variable-at-a-time (OVAT) approach is often inefficient for optimizing complex catalyzed reactions.[14] A more systematic, multi-variable approach is recommended, starting with a broad screening followed by fine-tuning of the most critical parameter: catalyst loading.

Workflow for Catalyst Loading Optimization

The following workflow provides a structured approach to efficiently identify the optimal catalyst loading for your specific reaction.

G start Define Reaction: Substrate, Coupling Partner, Product screen Phase 1: Catalyst System Screening (Fixed High Loading: 1.5 mol % Pd) - Screen 4-6 Ligands (e.g., XPhos, SPhos, RuPhos) - Screen 2-3 Bases (e.g., NaOtBu, LHMDS, K3PO4) - Screen 2 Solvents (e.g., Toluene, Dioxane) start->screen analyze1 Analyze Results (LC-MS / UPLC) Identify Top 1-2 Catalyst Systems (Best Conversion & Purity) screen->analyze1 optimize Phase 2: Catalyst Loading Optimization (Using Best System from Phase 1) Run parallel reactions with varying Pd mol %: 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05% analyze1->optimize Proceed with best conditions analyze2 Analyze Time Course & Endpoint - Plot Yield vs. Catalyst Loading - Plot Yield vs. Time for each loading optimize->analyze2 decision Select Optimal Loading (Lowest loading that achieves >95% yield in a reasonable time) analyze2->decision end Validated Protocol for Scale-Up decision->end Cost-effective & efficient

Caption: A systematic workflow for optimizing catalyst loading.

Visualizing the Catalytic Cycle: Buchwald-Hartwig Amination

Understanding the catalytic cycle helps in troubleshooting. For instance, if oxidative addition is slow, a more electron-rich ligand is needed. If reductive elimination is the bottleneck, a less bulky ligand might be beneficial.

G cluster_legend Key Steps pd0 LₙPd(0) complex1 LₙPd(Ar)(X) pd0->complex1 Ar-X complex2 [LₙPd(Ar)(Amine)]⁺X⁻ complex1->complex2 R₂NH complex3 LₙPd(Ar)(NR₂) complex2->complex3 Base complex3->pd0 Ar-NR₂ oa_label Oxidative Addition le_label Ligand Exchange deprot_label Deprotonation re_label Reductive Elimination key1 Ar-X = Aryl Halide key2 R₂NH = this compound key3 Ar-NR₂ = Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Parallel Screening of Catalyst Systems

Objective: To identify the most effective palladium ligand and base combination for the N-arylation of this compound with a specific aryl halide.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (1.1 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol % Pd)

  • Phosphine Ligands (e.g., XPhos, SPhos, RuPhos, cataCXium A; 3.3 mol %)

  • Bases (e.g., NaOtBu, LHMDS, K₃PO₄; 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Array of reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox, arrange and label reaction vials.

  • Vial Charging: To each vial, add the aryl halide (1.1 eq) and the selected base (2.0 eq).

  • Stock Solution 1 (Substrate): Prepare a stock solution of this compound in the chosen solvent.

  • Stock Solution 2 (Catalyst): In separate containers, prepare stock solutions for each catalyst system by pre-mixing the palladium source and the respective ligand in the solvent for 15-20 minutes.

  • Reaction Initiation: Add the substrate stock solution to each vial, followed by the appropriate catalyst stock solution.

  • Reaction Conditions: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., at 100 °C).

  • Monitoring: After a set time (e.g., 18 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute, and analyze by LC-MS to determine conversion and identify the most promising conditions.

Protocol 2: Catalyst Loading Reduction Study

Objective: Using the optimal ligand/base combination from Protocol 1, determine the minimum catalyst loading required for an efficient reaction.

Procedure:

  • Setup: Prepare a series of 6 identical reactions following the general procedure of Protocol 1, using the best-identified ligand, base, and solvent.

  • Variable Loading: Charge each reaction vial with a different amount of the palladium pre-catalyst to achieve the following final concentrations: 2.0, 1.0, 0.5, 0.25, 0.1, and 0.05 mol %. Adjust the ligand loading to maintain a constant ligand:palladium ratio (e.g., 2.2:1).

  • Time-Course Monitoring: Run the reactions under the optimized temperature. Take aliquots from each reaction at specific time points (e.g., 1h, 3h, 6h, 12h, 24h).

  • Analysis: Analyze all aliquots by a quantitative method (e.g., UPLC or HPLC with a calibrated internal standard) to plot yield versus time for each catalyst loading.

Advanced Considerations: In-Situ Monitoring and Impurity Profiling

For process development and scale-up, understanding the reaction dynamics in real-time is invaluable.

  • In-Situ Reaction Monitoring: Techniques like FT-IR spectroscopy can track the consumption of starting materials and the formation of product in real-time, providing precise kinetic data without the need for manual sampling.[16] This allows for the rapid identification of reaction stalls or changes in mechanism under different conditions.[17]

  • Impurity Profiling: A key goal of optimizing catalyst loading is to minimize impurities. This includes not only unreacted starting materials and side products but also catalyst-derived impurities.[18] Regulatory agencies have strict limits on residual heavy metals like palladium in active pharmaceutical ingredients (APIs).[19] Lowering the catalyst loading directly translates to a lower potential for metal contamination in the final product.

By adopting a systematic, data-driven approach, researchers can overcome the inherent challenges of working with electronically demanding substrates like this compound. This leads to the development of robust, efficient, and scalable chemical processes.

References

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
  • (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. MySkinRecipes.
  • In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes.
  • Developing Ligands for Palladium(II)
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PubMed Central.
  • Impurity Profiling of Chemical Reactions. Mettler Toledo.
  • Reaction profiling and kinetics.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries.
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Buchwald-Hartwig Amin
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. PubMed Central.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • Optimizing Suzuki Coupling Reactions. CovaSyn.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions.
  • Recent trends in the impurity profile of pharmaceuticals. PubMed Central.
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
  • Recent trends in the impurity profile of pharmaceuticals. PubMed.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR characterization of (4,4-difluoropiperidin-3-yl)methanol, a fluorinated building block of significant interest in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, a thorough understanding of the structural characterization of such compounds is paramount.

Here, we present a detailed comparison of the ¹H NMR spectral features of this compound with its non-fluorinated analog, (piperidin-3-yl)methanol. This guide will delve into the expected chemical shifts, coupling constants, and multiplicity patterns, supported by established principles of NMR spectroscopy and data from related structures. Furthermore, we provide a comprehensive experimental protocol for acquiring high-quality ¹H NMR spectra of fluorinated piperidine derivatives.

The Impact of Gem-Difluorination on ¹H NMR Spectra: A Comparative Analysis

The primary difference in the ¹H NMR spectra of this compound and (piperidin-3-yl)methanol arises from the strong electron-withdrawing nature of the fluorine atoms and through-space coupling effects. The two fluorine atoms at the C4 position induce significant deshielding of adjacent protons, leading to downfield shifts in their corresponding signals.

Predicted ¹H NMR Spectrum of this compound

Based on established principles, the predicted ¹H NMR spectrum of this compound would exhibit the following key features:

  • H3 Proton: The proton at the C3 position is expected to be the most affected. It will experience a significant downfield shift due to the inductive effect of the adjacent CF₂ group. Furthermore, it will exhibit coupling to the neighboring protons at C2 and C5, as well as a geminal coupling to the fluorine atoms (²JHF). This will likely result in a complex multiplet.

  • H2 and H5 Protons: The axial and equatorial protons at the C2 and C5 positions will also be deshielded, though to a lesser extent than H3. They will appear as distinct multiplets due to geminal and vicinal couplings to other protons and potentially long-range coupling to the fluorine atoms.

  • H6 Protons: The protons at the C6 position are furthest from the fluorine substitution and will be the least affected, appearing at chemical shifts closer to those observed in the non-fluorinated analog.

  • CH₂OH Protons: The methylene protons of the hydroxymethyl group will be shifted downfield due to the proximity of the electron-withdrawing piperidine ring and will likely appear as a doublet of doublets, coupling with the H3 proton.

  • NH and OH Protons: The chemical shifts of the NH and OH protons are variable and depend on the solvent, concentration, and temperature. They will likely appear as broad singlets.

Comparison with (Piperidin-3-yl)methanol

The ¹H NMR spectrum of (piperidin-3-yl)methanol serves as an excellent reference to highlight the effects of gem-difluorination. The spectrum of this non-fluorinated analog has been reported and shows a more upfield and less complex pattern for the piperidine ring protons.[1][2]

Proton Assignment (Piperidin-3-yl)methanol (Experimental, CDCl₃)[2] This compound (Predicted) Expected Changes
H2 ~2.98 ppm (doublet of doublets)~3.1 - 3.4 ppm (multiplet)Downfield shift, increased complexity due to H-F coupling.
H3 ~1.68 ppm (multiplet)~2.0 - 2.3 ppm (complex multiplet)Significant downfield shift, complex multiplet due to ²JHF and ³JHH.
H4 ~1.66 ppm (axial), ~1.47 ppm (equatorial) (multiplets)Not applicable (CF₂)Signal absent.
H5 ~2.55 ppm (doublet of triplets)~2.8 - 3.1 ppm (multiplet)Downfield shift, increased complexity.
H6 ~3.16 ppm (axial), ~2.34 ppm (equatorial) (multiplets)~3.3 - 3.6 ppm (axial), ~2.5 - 2.8 ppm (equatorial) (multiplets)Moderate downfield shift.
CH₂OH ~3.44 ppm (doublet of doublets), ~3.37 ppm (doublet of doublets)~3.6 - 3.9 ppm (multiplet)Downfield shift.
NH Variable (broad singlet)Variable (broad singlet)Minimal change expected.
OH Variable (broad singlet)Variable (broad singlet)Minimal change expected.

Note: The predicted chemical shifts for this compound are estimates and may vary depending on the solvent and other experimental conditions. The key takeaway is the expected relative downfield shift and increased complexity of the signals due to fluorination.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum of this compound requires careful attention to experimental parameters, particularly due to the presence of fluorine.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a minimal residual solvent peak in the regions of interest. Common choices include CDCl₃, DMSO-d₆, or D₂O (if the compound is a salt). Ensure the solvent is of high purity to avoid interfering signals.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used for organic solvents.[3] For D₂O, a common reference is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).

II. NMR Instrument Parameters
  • Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion and resolution, which is particularly important for analyzing complex multiplets.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient for a routine ¹H NMR spectrum.

    • Number of Scans: Depending on the sample concentration, 16 to 64 scans should be adequate to obtain a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide adequate digital resolution.

    • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

III. Special Considerations for Fluorinated Compounds
  • ¹⁹F Decoupling: To simplify the ¹H spectrum and confirm H-F couplings, a ¹H{¹⁹F} decoupling experiment can be performed. This involves irradiating the fluorine nuclei while acquiring the proton spectrum, which will cause the H-F couplings to collapse, simplifying the multiplets of the protons coupled to fluorine.

  • 2D NMR Spectroscopy: To unambiguously assign all proton signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended. A COSY spectrum will reveal proton-proton coupling networks, while an HSQC spectrum will correlate protons to their directly attached carbon atoms.

Visualizing the Structural and Spectral Comparison

The following diagrams illustrate the key structural differences between the two compounds and the expected workflow for NMR analysis.

a Piperidine Ring (CH₂ at C4) b ¹H NMR Spectrum - Simpler multiplets - Upfield chemical shifts a->b Leads to c Piperidine Ring (CF₂ at C4) d ¹H NMR Spectrum - Complex multiplets (H-F coupling) - Downfield chemical shifts c->d Leads to caption Structural and Spectral Comparison start Start: This compound Sample prep Sample Preparation - Dissolve in deuterated solvent - Add internal standard start->prep acq1H ¹H NMR Acquisition - Standard 1D experiment prep->acq1H analyze1H Analyze ¹H Spectrum - Identify chemical shifts, multiplicities acq1H->analyze1H decouple ¹H{¹⁹F} Decoupling Experiment (Optional but Recommended) analyze1H->decouple acq2D 2D NMR Acquisition - COSY, HSQC analyze1H->acq2D analyze_decoupled Analyze Decoupled Spectrum - Confirm H-F couplings decouple->analyze_decoupled analyze_decoupled->acq2D assign Complete Signal Assignment acq2D->assign report Final Report - Tabulated data, spectral images assign->report

Sources

A Senior Application Scientist's Guide to the ¹³C and ¹⁹F NMR Analysis of (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Gem-Difluoro Moiety in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern molecular design. The piperidine scaffold, a prevalent motif in numerous pharmaceuticals, is frequently targeted for fluorination to modulate key physicochemical properties. The introduction of a gem-difluoro (CF₂) group, as seen in (4,4-Difluoropiperidin-3-yl)methanol, offers a powerful tool for researchers. This modification can profoundly influence a molecule's basicity (pKa), lipophilicity (LogP), and metabolic stability by altering the local electronic environment and blocking potential sites of metabolism.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such novel fluorinated compounds. Specifically, ¹³C and ¹⁹F NMR provide an unparalleled depth of information, revealing not only the carbon skeleton but also offering a direct window into the electronic and stereochemical environment of the fluorine atoms.[2] This guide provides a comprehensive comparison and in-depth analysis of the ¹³C and ¹⁹F NMR spectra of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal relationships behind spectral features, present self-validating experimental protocols, and compare the data to non-fluorinated analogs to highlight the diagnostic power of multinuclear NMR.

Molecular Structure and Atom Numbering

To ensure clarity throughout our analysis, the following atom numbering scheme will be used for this compound.

Figure 1: Structure and atom numbering of this compound.

Part 1: ¹³C NMR Analysis — Unveiling the Carbon Skeleton

The presence of fluorine atoms dramatically influences the ¹³C NMR spectrum. The high electronegativity of fluorine leads to strong deshielding effects on adjacent carbons, and more importantly, spin-spin coupling between ¹³C and ¹⁹F nuclei (nJCF) splits the carbon signals into characteristic multiplets.[3] This coupling provides unambiguous evidence of fluorine's position in the molecule.

Experimental Protocol: ¹³C NMR Acquisition

A self-validating protocol is essential for obtaining high-quality, reproducible data.

  • Sample Preparation:

    • Dissolve 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can slightly influence chemical shifts.[4]

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Spectrometer Setup (500 MHz example):

    • Experiment: Standard ¹H-decoupled ¹³C experiment (zgpg30 or similar).

    • Frequency: Set the ¹³C observe frequency (e.g., ~125 MHz).

    • Spectral Width: A standard width of ~240 ppm (e.g., -20 to 220 ppm) is sufficient.

    • Acquisition Time: ~1.0-1.5 seconds to ensure good resolution.

    • Relaxation Delay (d1): Set to 2 seconds. While ¹³C relaxation times can be long, this is a good starting point for qualitative analysis.

    • Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as C-F coupling reduces peak height by splitting the signal.[3]

    • Decoupling: Utilize a standard proton decoupling sequence (e.g., garp, waltz16).

  • Data Processing:

    • Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Fourier transform, phase, and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like TMS (0.00 ppm).

Spectral Interpretation and Comparison

The key to understanding the spectrum of this compound is to compare it with its non-fluorinated analog, piperidin-3-yl)methanol. The introduction of the gem-difluoro group at C4 causes predictable and diagnostic changes.

Table 1: Comparative ¹³C NMR Data (Estimated for Analogs, in CDCl₃)

Carbon AtomPiperidin-3-yl)methanol (Estimated δ, ppm)This compound (Expected δ, ppm)MultiplicityCoupling Constant (JCF, Hz)Rationale for Change
C2 ~47~45t³JCF ≈ 5-10Minor shielding/deshielding effect; three-bond coupling to F.
C3 ~38~42t²JCF ≈ 20-30Deshielding (β-effect); significant two-bond coupling.
C4 ~26~118t¹JCF ≈ 240-260 Strong deshielding (α-effect); large one-bond coupling.
C5 ~26~40t²JCF ≈ 20-30Deshielding (β-effect); two-bond coupling.
C6 ~47~46s or m⁴JCF ≈ 0-3Minimal effect; four-bond coupling is often unresolved.
C7 (-CH₂OH) ~65~62t³JCF ≈ 5-10Shielding (γ-gauche effect); three-bond coupling.

Note: Estimated values for the non-fluorinated analog are based on data for piperidine and similar alcohols.[5]

Key Insights from the Comparison:

  • C4 (The Gem-Difluoro Carbon): The most dramatic change is the C4 resonance, which shifts downfield by ~90 ppm. This is a classic α-effect of fluorine substitution. The signal appears as a triplet due to coupling to two equivalent fluorine atoms (¹JCF), with a very large coupling constant of ~250 Hz.[6] This signal is unmistakable and confirms the position of the CF₂ group.

  • C3 and C5 (Adjacent Carbons): These carbons, β to the fluorines, are deshielded and shift downfield. They both appear as triplets due to two-bond coupling (²JCF) in the range of 20-30 Hz.

  • C2 and C7 (γ-Carbons): The effect on γ-carbons can be either shielding or deshielding depending on their spatial relationship to the fluorine atoms (the γ-gauche effect). Both C2 and the hydroxymethyl carbon (C7) are expected to show small three-bond couplings (³JCF), further confirming their proximity to the fluorinated center.

  • ¹⁹F Decoupling: For complex spectra, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed.[7] This would collapse all the C-F multiplets into singlets, simplifying the spectrum and confirming which carbons are coupled to fluorine.

Part 2: ¹⁹F NMR Analysis — A Direct Probe of the Fluorine Environment

¹⁹F NMR is an exceptionally powerful tool due to the nucleus's 100% natural abundance, high gyromagnetic ratio (83% of ¹H sensitivity), and a vast chemical shift range that is highly sensitive to the local electronic environment.[8][9]

Experimental Protocol: ¹⁹F NMR Acquisition

G ¹⁹F NMR Analysis Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis prep Sample Preparation (5-10 mg in 0.6 mL solvent) acq_1h Acquire ¹H Spectrum (Reference & Check) prep->acq_1h acq_19f Acquire ¹H-decoupled ¹⁹F Spectrum acq_1h->acq_19f proc Process Spectrum (FT, Phase, Baseline) acq_19f->proc ref Reference Spectrum (e.g., CFCl₃ at 0 ppm) proc->ref analyze Analyze Chemical Shifts, Couplings (JFF, JHF), and Multiplicities ref->analyze

Figure 2: Standard workflow for acquiring and analyzing a ¹⁹F NMR spectrum.

  • Sample Preparation: Use the same sample prepared for ¹³C NMR.

  • Spectrometer Setup (500 MHz example):

    • Experiment: Standard ¹H-decoupled ¹⁹F experiment.

    • Frequency: Set the ¹⁹F observe frequency (e.g., ~470 MHz).

    • Spectral Width: A width of ~250 ppm is usually sufficient for aliphatic fluorides. The typical range for -CF₂- groups is +80 to +140 ppm relative to CFCl₃, but a wider window is safe.[8][10]

    • Reference: An external reference of CFCl₃ (0 ppm) is standard.

    • Relaxation Delay (d1): 1-2 seconds is adequate.

    • Number of Scans (ns): Due to the high sensitivity of ¹⁹F, fewer scans (e.g., 64-256) are typically needed compared to ¹³C NMR.

Spectral Interpretation: Diastereotopicity and Coupling

In this compound, the chiral center at C3 renders the two fluorine atoms on C4 diastereotopic. This is a critical concept: they are chemically non-equivalent and are expected to have different chemical shifts.

  • Expected Spectrum: The two diastereotopic fluorines (Fₐ and Fᵦ) will couple to each other, resulting in a simple AX spin system. This will manifest as two distinct signals, each appearing as a doublet due to the large geminal F-F coupling (²JFF).

  • Further Coupling: Each of these doublets will be further split by coupling to nearby protons, primarily the single proton on C3 (²JHF) and the two protons on C5 (²JHF). This will result in two complex multiplets, likely appearing as two "doublets of triplets" or more complex patterns depending on the relative magnitudes of the coupling constants.

Table 2: Expected ¹⁹F NMR Data for this compound

Fluorine AtomExpected δ (ppm)MultiplicityCoupling Constants (Hz)
Fₐ ~ -90 to -110Doublet of triplets²JFF ≈ 230-250 Hz, ²JHF ≈ 10-30 Hz
Fᵦ ~ -90 to -110Doublet of triplets²JFF ≈ 230-250 Hz, ²JHF ≈ 10-30 Hz

Note: Chemical shifts are highly dependent on solvent and conformation. The large ²JFF coupling is characteristic of gem-difluoroaliphatic systems.[11]

Comparison with a Mono-fluorinated Analog:

If we were to analyze a hypothetical (4-fluoropiperidin-3-yl)methanol, its ¹⁹F NMR spectrum would be dramatically different. It would show a single multiplet (not two), and the large ²JFF coupling (~240 Hz) would be absent. The primary splitting would arise from couplings to adjacent protons (²JHF). This comparison underscores how ¹⁹F NMR can instantly distinguish between mono- and gem-difluorinated systems.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound using ¹³C and ¹⁹F NMR spectroscopy provides a clear and unambiguous structural verification. The ¹³C spectrum confirms the carbon backbone and the precise location of the gem-difluoro group through characteristic chemical shifts and large ¹JCF couplings. Concurrently, the ¹⁹F spectrum provides a highly sensitive probe of the stereochemical environment, revealing the diastereotopicity of the fluorine atoms through their distinct chemical shifts and mutual ²JFF coupling.

For researchers in drug development, mastering the interpretation of these spectra is not merely an academic exercise. It is a critical skill for validating synthetic routes, confirming the structure of novel chemical entities, and gaining insight into the conformational dynamics that will ultimately influence biological activity. By leveraging the synergistic information from both ¹³C and ¹⁹F NMR, scientists can proceed with confidence in their molecular design and development efforts.

References

  • Mehring, M. (1976). NMR: Basic Principles and Progress. Springer-Verlag. [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

  • Kobal, D., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. [Link]

  • Wenzel, T. J., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]

  • Chemical Analysis Facility, University of Reading. 19Flourine NMR. [Link]

  • ACD/Labs. (2012). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [Link]

  • PubChem. ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride. National Center for Biotechnology Information. [Link]

  • Peralta, J. E., et al. (2003). Through-Bond and Through-Space JFF Spin-Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. Journal of the American Chemical Society. [Link]

  • PubChem. 4,4-Difluoropiperidine. National Center for Biotechnology Information. [Link]

  • Li, H., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Anderson, J. E., et al. (1970). Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. Journal of the American Chemical Society. [Link]

  • Tormena, C. F., et al. (2015). Revisiting NMR Through-Space JFF Spin-Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. The Journal of Physical Chemistry A. [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • UCSB NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • EPFL. 13C NMR with 1H and 19F double decoupling. [Link]

  • Mykhailiuk, P. K., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of (4,4-Difluoropiperidin-3-yl)methanol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, fluorinated heterocyclic compounds have emerged as a cornerstone for developing novel therapeutics. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Among these valuable scaffolds, (4,4-Difluoropiperidin-3-yl)methanol stands out as a critical building block, particularly in the synthesis of agents targeting the central nervous system. Its unique structural features—a polar hydroxymethyl group, a basic nitrogen atom, and a gem-difluoro substitution—demand a robust and nuanced analytical approach for unequivocal characterization.

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for the structural elucidation of this compound. Moving beyond mere protocol recitation, we will explore the causality behind methodological choices, compare the data generated from different ionization and fragmentation techniques, and provide detailed, field-tested protocols. Our objective is to equip researchers, medicinal chemists, and analytical scientists with the expertise to confidently characterize this and similar fluorinated intermediates, ensuring data integrity from discovery to development.

Physicochemical Properties and Analytical Implications

A thorough understanding of a molecule's properties is paramount to designing an effective analytical strategy. The key characteristics of this compound directly influence the choice of mass spectrometric technique.

PropertyValue / CharacteristicImplication for Mass Spectrometry Analysis
Molecular Formula C₆H₁₁F₂NO---
Average Molecular Weight 151.16 g/mol Guides initial mass range settings.
Monoisotopic Mass 151.0808 Da[2]Critical for High-Resolution MS (HRMS). Used for accurate mass measurement and formula determination. The protonated species [M+H]⁺ will have a monoisotopic mass of 152.0887 Da.
Basicity (pKa) Estimated ~7.5-8.5The parent 4,4-difluoropiperidine has a pKa of 8.5. The electron-withdrawing fluorine atoms lower the basicity of the piperidine nitrogen. This basicity makes it an excellent candidate for positive-mode Electrospray Ionization (ESI).
Polarity HighThe presence of the hydroxyl (-OH) and amine (-NH) groups makes the molecule polar and non-volatile, favoring Liquid Chromatography (LC) over Gas Chromatography (GC) without derivatization.
Key Structural Features Gem-difluoro group, primary alcohol, secondary amineThese features dictate the primary fragmentation pathways, including neutral losses of water (H₂O) and hydrogen fluoride (HF), and characteristic ring cleavages.

Comparative Analysis of Ionization Techniques: ESI vs. EI

The choice of ionization source is the most critical decision in the mass spectrometric analysis of any compound. For this compound, the comparison narrows to Electrospray Ionization (ESI), a soft ionization technique ideal for LC-MS, and Electron Ionization (EI), a hard technique typically paired with GC-MS.

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Principle Soft ionization; ions are formed by evaporating charged droplets from a solution.Hard ionization; molecules are bombarded with high-energy electrons (70 eV) in the gas phase.[3]
Typical Platform LC-MSGC-MS
Primary Ion [M+H]⁺ (protonated molecule) M⁺• (molecular ion radical)
Fragmentation Minimal in the source; controlled fragmentation is induced in a collision cell (MS/MS).[4]Extensive and often complex fragmentation occurs in the source.[5]
Pros for this Analyte - Ideal for polar, non-volatile nature.- Preserves the molecular ion for precursor selection in MS/MS.- High sensitivity.- Creates reproducible, library-searchable spectra.- Provides highly detailed structural information through characteristic fragmentation.
Cons for this Analyte - Fragmentation is not spontaneous; requires MS/MS capability.- Susceptible to matrix effects.- Requires the analyte to be volatile and thermally stable; derivatization is likely necessary. - The molecular ion may be weak or absent.[6]

Expert Verdict: For routine identification, quantification, and structural confirmation of this compound, LC-ESI-MS/MS is the superior and recommended technique. It is directly compatible with the analyte's physicochemical properties. GC-EI-MS serves as a valuable, albeit more complex, alternative for orthogonal confirmation, provided a successful derivatization strategy is employed.

Elucidating Fragmentation Pathways

Understanding the fragmentation of this compound is key to its positive identification. Below, we propose the most probable fragmentation pathways under both ESI and EI conditions.

ESI-MS/MS Fragmentation Pathway

In positive-ion ESI, the analysis begins with the selection of the protonated molecule, [M+H]⁺ at m/z 152.1, as the precursor ion. Collision-Induced Dissociation (CID) then produces a series of product ions. The neutral loss of small molecules like water is a common fragmentation pathway for piperidine derivatives.[7][8]

G cluster_main Proposed ESI-MS/MS Fragmentation M_H [M+H]⁺ m/z 152.1 F1 [M+H - H₂O]⁺ m/z 134.1 M_H->F1 - H₂O F2 [M+H - HF]⁺ m/z 132.1 M_H->F2 - HF F3 [M+H - H₂O - C₂H₄]⁺ m/z 106.1 F1->F3 - C₂H₄ (Ring Cleavage) F4 [M+H - H₂O - HF]⁺ m/z 114.1 F1->F4 - HF F5 Immonium Ion m/z 86.1 F1->F5 - CH₂F₂

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Causality of Fragmentation:

  • Initial Protonation: The basic piperidine nitrogen is the most likely site of protonation.

  • Loss of Water (m/z 134.1): This is the most facile fragmentation. The protonated nitrogen facilitates the elimination of the adjacent hydroxymethyl group as a neutral water molecule, forming a stable carbocation or a bicyclic iminium ion.

  • Loss of Hydrogen Fluoride (m/z 132.1): Elimination of HF is a characteristic fragmentation for many fluorinated compounds and can occur directly from the precursor ion.

  • Subsequent Fragmentation (from m/z 134.1): The water-loss fragment is often the most abundant and serves as the entry point for further fragmentation, including the loss of a second HF molecule (m/z 114.1) or ring cleavage events.

EI Fragmentation Pathway

Under the high-energy conditions of EI, fragmentation is initiated by the removal of an electron to form the molecular ion (M⁺•), which is often unstable. For piperidine derivatives, fragmentation is typically driven by α-cleavage adjacent to the nitrogen atom.[5]

G cluster_main Proposed EI Fragmentation M [M]⁺• m/z 151.1 F1 [M - •CH₂OH]⁺ m/z 120.1 M->F1 α-Cleavage F2 [M - •C₂H₄F₂]⁺• m/z 83.0 M->F2 Ring Cleavage F3 [M - •H]⁺ m/z 150.1 M->F3 - •H F4 [C₄H₈N]⁺ m/z 70.1 F1->F4 - HF, -F•

Caption: Proposed EI fragmentation of this compound.

Causality of Fragmentation:

  • Molecular Ion Formation: A molecular ion at m/z 151.1 is formed, though it may have low abundance.

  • α-Cleavage (m/z 120.1): The most probable fragmentation is the cleavage of the bond between C3 and the hydroxymethyl group. This expels a •CH₂OH radical (31 Da) and leaves a stable, fluorine-containing cyclic iminium ion.

  • Ring Cleavage (m/z 83.0): Fission of the piperidine ring can lead to the loss of a neutral C₂H₄F₂ fragment, resulting in an acyclic radical cation.

Summary of Key Diagnostic Ions
Ion DescriptionESI-MS/MS (from m/z 152.1)EI-MS (from m/z 151.1)
Precursor/Molecular Ion 152.0887 ([M+H]⁺) 151.0808 ([M]⁺•)
Loss of Water 134.0781 ([M+H - H₂O]⁺)N/A
Loss of HF 132.0828 ([M+H - HF]⁺)131.0749 ([M - HF]⁺•)
α-Cleavage Product N/A120.0699 ([M - •CH₂OH]⁺)
Major Ring Fragment 106.0672 ([M+H - H₂O - C₂H₄]⁺)83.0403 ([C₄H₅N]⁺•)

Note: Masses shown are monoisotopic.

Detailed Experimental Protocols

These protocols are designed to be robust starting points for analysis on standard high-resolution LC-MS and GC-MS systems.

Protocol 1: LC-HRMS Analysis (Primary Method)

This method is optimized for accurate mass measurement and fragmentation analysis using a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

1. Sample Preparation (Self-Validating System):

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.
  • Create a working solution at 1 µg/mL by diluting the stock solution in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
  • Prepare a blank (mobile phase only) and a system suitability standard (a compound of known mass and retention time) to run before and after the sample sequence.

2. Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient:
  • 0.0 - 0.5 min: 5% B
  • 0.5 - 4.0 min: 5% to 95% B
  • 4.0 - 5.0 min: Hold at 95% B
  • 5.0 - 5.1 min: 95% to 5% B
  • 5.1 - 6.0 min: Hold at 5% B (re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Sciex ZenoTOF 7600, Thermo Scientific Orbitrap Exploris, or equivalent.
  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 450 °C.
  • Scan Mode 1 (Full Scan MS):
  • m/z Range: 50 - 300.
  • Acquisition Rate: 2 Hz.
  • Scan Mode 2 (ddMS² or Auto-MS/MS):
  • Precursor Ion: m/z 152.0887.
  • Collision Energy (CE): Ramped from 10-40 eV.
  • Product Ion m/z Range: 40 - 160.
Protocol 2: GC-MS Analysis with Derivatization (Alternative Method)

This method provides orthogonal data based on EI fragmentation but requires a chemical derivatization step to increase analyte volatility.

1. Sample Preparation and Derivatization:

  • Dry ~100 µg of the analyte under a stream of nitrogen.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (catalyst).
  • Heat the mixture at 70 °C for 30 minutes to form the di-TMS derivative (on both -OH and -NH groups).
  • Cool to room temperature and inject 1 µL into the GC-MS.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 8890, Shimadzu GC-2030, or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (20:1).
  • Carrier Gas: Helium at 1.2 mL/min.
  • Oven Program:
  • Initial Temp: 80 °C, hold for 1 min.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Single quadrupole (e.g., Agilent 5977) or TOF.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40 - 400.

A Powerful Complement: ¹⁹F-NMR Spectroscopy

While mass spectrometry provides invaluable information on molecular weight and fragmentation, it is not the only tool at our disposal. For fluorinated molecules, ¹⁹F-NMR spectroscopy offers a highly complementary and powerful alternative. [9]

Key Advantages of ¹⁹F-NMR:

  • Quantitative Power: The signal intensity in ¹⁹F-NMR is directly proportional to the number of fluorine nuclei, making it an excellent tool for purity assessment and quantification without the need for identical reference standards.[10]

  • Structural Insight: The chemical shift of the ¹⁹F signal is highly sensitive to the local electronic environment, providing confirmation of the gem-difluoro arrangement.

  • Background-Free Analysis: Since biological matrices and common solvents lack fluorine, ¹⁹F-NMR spectra are inherently clean, with no interfering background signals.[9]

A comprehensive characterization of this compound would ideally leverage both high-resolution LC-MS/MS for mass confirmation and fragmentation analysis, and ¹⁹F-NMR for orthogonal identity confirmation and quantitative purity assessment.[11]

Conclusion

The robust characterization of this compound is readily achievable through a systematic and well-reasoned analytical approach. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) using electrospray ionization stands as the premier technique, offering high sensitivity and detailed structural information that is directly compatible with the analyte's polar nature. The predictable fragmentation patterns, dominated by the neutral loss of water followed by subsequent ring cleavage or HF loss, provide a confident signature for its identification.

While GC-MS offers an alternative route for confirmation via its extensive and reproducible EI fragmentation, it necessitates a derivatization step that adds complexity. For ultimate analytical confidence, complementing mass spectrometric data with ¹⁹F-NMR provides an orthogonal and quantitative verification of structure and purity. By employing the comparative methodologies and detailed protocols within this guide, researchers can ensure the highest level of data integrity in their development of next-generation fluorinated pharmaceuticals.

References

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  • Borges, R. S., et al. (2019).
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A Comparative Guide to HPLC Purity Analysis of (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for pharmaceutical intermediates is a cornerstone of safe and effective drug development. (4,4-Difluoropiperidin-3-yl)methanol, a key building block in modern medicinal chemistry, presents unique analytical challenges due to its polar nature and the potential for chiral centers. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, impacting chromatographic behavior.[1][2] This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into the rationale behind methodological choices and presenting supporting data to aid researchers in selecting the most appropriate approach for their needs.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for separating and quantifying components in a sample.[3][4] The development of a robust and reliable HPLC method is crucial for ensuring the quality and consistency of active pharmaceutical ingredients (APIs) and their intermediates.[5][6]

This guide will explore two primary HPLC approaches: a Reversed-Phase (RP-HPLC) method, the workhorse of many analytical labs, and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, a powerful alternative for polar compounds.[7][8][9] The objective is to provide a clear, data-driven comparison to empower scientists to make informed decisions for their analytical workflows.

The Analytical Challenge: this compound

This compound is a polar compound containing a secondary amine, a primary alcohol, and two geminal fluorine atoms. This combination of functional groups can lead to challenging chromatographic behavior, including:

  • Poor Retention in Reversed-Phase HPLC: The high polarity of the molecule can result in little to no retention on traditional non-polar stationary phases (like C18), causing it to elute in or near the solvent front.[10][11]

  • Peak Tailing: The basic nature of the piperidine nitrogen can interact with residual silanols on the silica-based stationary phase, leading to asymmetrical peak shapes.

  • Potential for Enantiomers: The molecule possesses a chiral center at the 3-position of the piperidine ring, necessitating consideration of chiral separation if the stereoisomeric purity is critical.

A robust analytical method must overcome these challenges to accurately quantify the main component and any potential impurities.

Method 1: Robust Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a common starting point for method development due to its versatility and the wide range of available column chemistries.[7][9] In this approach, a non-polar stationary phase is used with a polar mobile phase.[7] To address the challenges of analyzing this compound, a polar-embedded column is employed. These columns incorporate a polar group near the silica surface, which helps to shield the analyte from interacting with residual silanols and improves the retention of polar compounds.[12]

Experimental Protocol: RP-HPLC

Objective: To develop a robust and reproducible RP-HPLC method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Rationale for Method Parameters:

  • Polar-Embedded C18 Column: This stationary phase is chosen to enhance the retention of the polar analyte and to mitigate peak tailing by shielding the basic amine from interacting with surface silanols.

  • Trifluoroacetic Acid (TFA): TFA serves as an ion-pairing agent, masking the charge on the protonated amine and improving peak shape. It also acidifies the mobile phase, which can enhance retention in reversed-phase chromatography.

  • Gradient Elution: A gradient is necessary to elute any less polar impurities that may be present in the sample and to ensure the column is adequately cleaned between injections.

  • Low UV Wavelength (210 nm): The analyte lacks a strong chromophore, so a low wavelength is used to achieve adequate sensitivity.

Data and Performance
ParameterResult
Retention Time~ 4.5 min
Tailing Factor1.2
Theoretical Plates> 5000
Resolution (from nearest impurity)> 2.0

This method provides good peak shape and resolution for the main component and potential process-related impurities. It is a reliable and robust method suitable for routine quality control.

Method 2: Enhanced Retention and Alternative Selectivity with HILIC

For highly polar compounds that are poorly retained even on polar-embedded reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative.[13][14][15] HILIC utilizes a polar stationary phase (such as bare silica or an amino-bonded phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[8][14][16]

Experimental Protocol: HILIC

Objective: To develop a HILIC method for improved retention and alternative selectivity in the purity analysis of this compound.

Instrumentation:

  • HPLC system with UV detector

Chromatographic Conditions:

  • Column: HILIC Silica Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient: 0% to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 0% B and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in 90:10 acetonitrile:water to a final concentration of 1 mg/mL.

Rationale for Method Parameters:

  • HILIC Silica Column: A polar stationary phase is used to retain the polar analyte through a partitioning mechanism involving a water-enriched layer on the surface of the stationary phase.

  • High Organic Mobile Phase: The high concentration of acetonitrile in the mobile phase is crucial for achieving retention in HILIC mode.

  • Ammonium Formate Buffer: A buffer is necessary to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times. The formate buffer is volatile, making this method compatible with mass spectrometry if needed.

  • Elevated Temperature: A slightly elevated temperature can improve peak shape and reduce mobile phase viscosity.

  • Longer Equilibration: HILIC columns often require longer equilibration times between injections to ensure reproducible retention.

Data and Performance
ParameterResult
Retention Time~ 8.2 min
Tailing Factor1.1
Theoretical Plates> 7000
Resolution (from nearest impurity)> 3.0

The HILIC method demonstrates significantly longer retention for the main peak, which can be advantageous for resolving it from very early eluting, highly polar impurities. The selectivity is also different from the RP-HPLC method, potentially revealing impurities that might co-elute in the reversed-phase system.

Comparative Analysis: RP-HPLC vs. HILIC

FeatureRP-HPLC with Polar-Embedded ColumnHILIC
Retention of Main Peak ModerateStrong
Selectivity Based on hydrophobicityBased on hydrophilicity/polarity
Robustness Generally high, less sensitive to mobile phase compositionCan be more sensitive to water content and buffer concentration
Equilibration Time ShorterLonger
MS Compatibility Good with TFA (ion suppression may occur)Excellent with volatile buffers (e.g., ammonium formate)
Best For Routine QC, samples with a mix of polar and non-polar impuritiesHighly polar analytes, resolving polar impurities, LC-MS applications

Self-Validating Systems and Method Validation

For any analytical method to be considered trustworthy, it must be validated to demonstrate its suitability for its intended purpose.[4][17] This process is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[18][19][20]

A key component of ensuring the ongoing performance of a method is the implementation of a System Suitability Test (SST) . The SST is performed before any sample analysis to confirm that the chromatographic system is performing adequately.[21][22]

Typical SST Parameters:

  • Tailing Factor: Ensures peak symmetry (typically ≤ 2.0).

  • Theoretical Plates (Efficiency): Measures column performance (e.g., ≥ 2000).

  • Repeatability: The precision of replicate injections of a standard solution (e.g., %RSD ≤ 2.0%).

  • Resolution: The separation between the main peak and the closest eluting peak (typically ≥ 1.5).

By defining and meeting these SST criteria before each run, the analytical system is self-validating, providing confidence in the accuracy and reliability of the generated data.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for HPLC purity analysis, from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard SST System Suitability Test (SST) Dissolve_Standard->SST SST Solution Inject_Standard Inject Standard(s) SST->Inject_Standard SST Passed Inject_Sample Inject Sample(s) Integrate Integrate Chromatograms Inject_Sample->Integrate Inject_Standard->Inject_Sample Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Logical Approach to Method Selection

The choice between RP-HPLC and HILIC depends on the specific analytical needs. The following diagram outlines a logical decision-making process.

Caption: Decision tree for selecting an appropriate HPLC method.

Conclusion and Recommendations

Both the Reversed-Phase HPLC method using a polar-embedded column and the HILIC method are viable for the purity analysis of this compound.

  • The RP-HPLC method is recommended for routine quality control applications where robustness and shorter run times are a priority. Its straightforward mobile phase preparation and faster equilibration make it well-suited for high-throughput environments.

  • The HILIC method is the preferred choice when enhanced retention of the main analyte is necessary to resolve it from early-eluting polar impurities. It also offers orthogonal selectivity, making it an excellent confirmatory method or a primary method when developing an LC-MS procedure.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the impurity profile of the sample and the intended use of the data. For comprehensive characterization, employing both methods can provide a more complete picture of the sample's purity. All methods must be properly validated according to regulatory guidelines to ensure data integrity.[20][23]

References

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  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. [Link]

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  • PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. [Link]

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A Tale of Two Scaffolds: A Comparative Guide to 3,3- and 4,4-Difluoropiperidines in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug-like properties. The piperidine ring, a ubiquitous motif in pharmaceuticals, is a frequent target for such modifications. Among the various fluorination strategies, the introduction of a gem-difluoro group offers a unique combination of steric and electronic effects. This guide provides an in-depth, objective comparison of two key positional isomers: 3,3-difluoropiperidine and 4,4-difluoropiperidine. By examining their distinct physicochemical properties, conformational preferences, and impact on structure-activity relationships (SAR), this document aims to equip researchers with the insights needed to make informed decisions in scaffold selection for drug design.

The Subtle Shift with Profound Consequences: Understanding the Isomeric Difference

The seemingly minor shift of the gem-difluoro group from the 3- to the 4-position of the piperidine ring imparts surprisingly distinct characteristics to the scaffold. These differences can be leveraged to fine-tune a molecule's interaction with its biological target and improve its pharmacokinetic profile.

Physicochemical Properties: A Head-to-Head Comparison

The positioning of the highly electronegative fluorine atoms directly influences the electron distribution within the piperidine ring, most notably affecting the basicity (pKa) of the nitrogen atom. This, in turn, can have a cascade of effects on a compound's solubility, lipophilicity, and potential for off-target interactions.

Property3,3-Difluoropiperidine4,4-DifluoropiperidineRationale for the Difference
pKa 7.4[1]8.5[2]The gem-difluoro group at the 3-position exerts a stronger electron-withdrawing inductive effect on the nitrogen atom due to its closer proximity (two carbons away) compared to the 4-position (three carbons away). This reduces the electron density on the nitrogen, making it a weaker base and thus lowering its pKa.
Calculated logP (cLogP) Generally higher than the 4,4-isomer in analogous compounds[3]Generally lower than the 3,3-isomer in analogous compounds[3]The lower pKa of the 3,3-difluoropiperidine derivative means it will be less protonated at physiological pH (7.4) compared to the 4,4-isomer. A lower degree of ionization leads to increased lipophilicity and a higher logP value.
Dipole Moment The positioning of the C-F bonds closer to the nitrogen can lead to a different overall molecular dipole moment compared to the 4,4-isomer.The more symmetrical arrangement of the C-F bonds relative to the nitrogen atom can influence the dipole moment.The vector sum of the individual bond dipoles determines the overall molecular dipole moment. The different spatial arrangement of the highly polar C-F bonds in the two isomers results in distinct dipole moments, which can affect interactions with polar environments and target proteins.

Key Insight for the Medicinal Chemist: The choice between a 3,3- and 4,4-difluoropiperidine scaffold can be a strategic tool to modulate the basicity of the piperidine nitrogen. If a lower pKa is desired to, for instance, mitigate hERG liability or improve oral absorption, the 3,3-isomer may be the superior choice. Conversely, if a higher pKa is needed to maintain a key salt-bridge interaction with the target, the 4,4-isomer would be more suitable.

Conformational Landscape: The Influence of Fluorine's Electronic Nature

The introduction of fluorine atoms also has a significant impact on the conformational preferences of the piperidine ring. While piperidine itself exists in a rapid equilibrium between two chair conformations, fluorination can bias this equilibrium.

Computational and experimental studies have shown that fluorinated piperidines often exhibit a preference for an axial orientation of the fluorine atom. This phenomenon is attributed to a combination of stereoelectronic effects, including:

  • Hyperconjugation: Donation of electron density from an anti-periplanar C-H or C-C bond into the antibonding σ* orbital of the C-F bond can stabilize the axial conformation.

  • Charge-Dipole Interactions: In the protonated state, an attractive interaction between the positive charge on the nitrogen and the negative end of the C-F dipole can favor the axial conformer[4][5][6].

While both isomers will experience these effects, the proximity of the gem-difluoro group to the nitrogen in the 3,3-isomer can lead to more pronounced stereoelectronic interactions, potentially resulting in a more rigid and defined conformational preference compared to the 4,4-isomer.

SAR in Action: A Case Study of Dopamine D4 Receptor Antagonists

A compelling example of the differential impact of these scaffolds comes from the development of Dopamine D4 (D4R) receptor antagonists. A study directly compared a series of compounds containing either a 3,3-difluoropiperidine or a 4,4-difluoropiperidine core[3].

Workflow for Comparative SAR Analysis

cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Interpretation A Start with a common pharmacophore for D4R antagonism B Synthesize two series of analogs: - Series 1: Incorporating 3,3-difluoropiperidine - Series 2: Incorporating 4,4-difluoropiperidine A->B C Determine binding affinity (Ki) for D4R via radioligand binding assay B->C D Assess physicochemical properties: - Calculate logP (cLogP) - Measure pKa B->D E Evaluate metabolic stability in liver microsomes or hepatocytes B->E F Compare Ki values between the two series C->F G Correlate changes in activity with physicochemical properties (pKa, cLogP) D->G H Analyze metabolic stability data E->H I Draw conclusions on the impact of fluorine positioning on SAR F->I G->I H->I

Figure 1: A generalized workflow for the comparative SAR study of 3,3- vs 4,4-difluoropiperidine scaffolds.

Key Findings from the D4R Antagonist Study:

The study revealed that the 4,4-difluoropiperidine analogs consistently exhibited significantly higher binding affinity for the D4 receptor compared to their 3,3-difluoropiperidine counterparts[3].

ScaffoldRepresentative Compound Ki (nM) for D4RGeneral Trend
3,3-Difluoropiperidine 140 - 320Modest to low activity
4,4-Difluoropiperidine 5.5 - 13High activity

Data extracted from a study on D4 receptor antagonists[3].

Interpretation of the SAR:

The researchers attributed the lower potency of the 3,3-difluoropiperidine series to the reduced basicity of the piperidine nitrogen[3]. It is hypothesized that a protonated nitrogen is crucial for a key ionic interaction with an acidic residue (e.g., Aspartate) in the D4 receptor binding pocket. The lower pKa of the 3,3-isomer (7.4) results in a smaller proportion of protonated molecules at physiological pH, leading to a weaker interaction and reduced binding affinity. In contrast, the higher pKa of the 4,4-isomer (8.5) ensures a greater population of the protonated species, facilitating a stronger salt-bridge interaction and higher potency[3].

This case study underscores the critical importance of considering the electronic effects of fluorine placement in relation to the key pharmacophoric interactions.

Experimental Protocols

To aid researchers in their own comparative studies, detailed, self-validating protocols for key experiments are provided below.

Synthesis of Difluoropiperidine Scaffolds

The synthesis of both 3,3- and 4,4-difluoropiperidines often starts from the corresponding piperidone. Deoxofluorination is a common strategy.

Protocol 1: General Procedure for Deoxofluorination of a Piperidone

  • Dissolution: Dissolve the N-protected piperidone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Fluorinating Agent: Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a more modern equivalent like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), (1.1-1.5 equivalents) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired N-protected difluoropiperidine.

  • Deprotection: The N-protecting group (e.g., Boc) can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final difluoropiperidine scaffold.

Diagram of Synthetic Workflow

A N-Protected Piperidone B Deoxofluorination (e.g., DAST, Deoxo-Fluor®) A->B 1. Dissolve, Cool 2. Add Reagent C N-Protected Difluoropiperidine B->C 3. React, Monitor D Deprotection (e.g., TFA or HCl) C->D 4. Quench, Extract, Purify E Difluoropiperidine Scaffold D->E 5. Final Product

Figure 2: General synthetic workflow for the preparation of difluoropiperidine scaffolds from piperidones.

In Vitro Pharmacological Evaluation

Protocol 2: Radioligand Binding Assay for GPCRs (Competition Assay)

This protocol is designed to determine the inhibitory constant (Ki) of a test compound.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Mixture Preparation: In a 96-well plate, add the following in order:

    • Binding buffer

    • A fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D4R)

    • Varying concentrations of the unlabeled test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M)

    • Cell membrane preparation

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well of the filter plate and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation Mixture Preparation: In a 96-well plate, pre-warm the following mixture at 37°C for 10 minutes:

    • Phosphate buffer

    • Human liver microsomes

    • Test compound (final concentration typically 1 µM)

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

Conclusion: Making the Strategic Choice

The decision to employ a 3,3- or 4,4-difluoropiperidine scaffold is a nuanced one that requires a deep understanding of the SAR of the target of interest and the desired physicochemical properties of the final compound.

  • The 3,3-difluoropiperidine scaffold offers a means to significantly reduce the basicity of the piperidine nitrogen. This can be advantageous for improving oral bioavailability, reducing off-target effects associated with high basicity, and potentially enhancing membrane permeability due to increased lipophilicity. However, this reduced basicity may be detrimental if a key ionic interaction with the target is required for potency.

  • The 4,4-difluoropiperidine scaffold provides a more modest reduction in basicity compared to the 3,3-isomer, while still benefiting from the metabolic stability and conformational constraints imparted by the gem-difluoro group. This makes it a valuable option when a higher pKa is necessary to maintain crucial interactions with the biological target.

Ultimately, the optimal choice is context-dependent. By carefully considering the electronic and conformational consequences of fluorine placement, medicinal chemists can strategically utilize these powerful building blocks to accelerate the discovery of novel therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource to inform such strategic decisions, empowering researchers to navigate the subtle yet significant differences between these two valuable scaffolds.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry (Weinheim an der Bergstrasse, Germany), 26(28), 6141–6146.
  • Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202500298.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • ResearchGate. (2020). The conformational preferences of 3‐fluoropiperidine (1) and...[Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology, 7(2), 207-214.
  • Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of organic chemistry, 75(3), 929–932.
  • PubChem. (n.d.). 3,3-Difluoropiperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. [Link]

  • Lankin, D. C., Chandrakumar, N. S., Rao, S. N., Spangler, D. P., & Snyder, J. P. (1993). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 115(8), 3356-3357.
  • PubChem. (n.d.). 4,4-Difluoropiperidine. National Center for Biotechnology Information. [Link]

  • Scott, J. S., O'Dowd, H., O'Connell, J., & Brown, A. D. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & biomolecular chemistry, 20(41), 8151–8157.
  • Scott, J. S., O'Dowd, H., O'Connell, J., & Brown, A. D. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & biomolecular chemistry, 20(41), 8151–8157.
  • Frontiers in Chemistry. (2024). New strategies to enhance the efficiency and precision of drug discovery. [Link]

  • Sharma, S., Kumar, A., & Singh, B. (2010). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][4][7]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(2), 676–680.

  • Perreault, C., Bouthillier, G., & Sabat, M. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry letters, 21(6), 1810–1814.
  • ResearchGate. (2003). p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. [Link]

  • Kim, D., & Kim, D. (2015). Three-Dimensional Compound Comparison Methods and Their Application in Drug Discovery. Molecules (Basel, Switzerland), 20(7), 12842–12861.
  • ChemRxiv. (2025). A precise comparison of molecular target prediction methods. [Link]

  • Bisenieks, E., Duburs, G., & Velena, A. (2020). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. Molecules (Basel, Switzerland), 25(7), 1533.
  • Khan, I., Zaib, S., & Iqbal, J. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific reports, 14(1), 23157.

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A Comparative Guide to the Biological Activity of (4,4-Difluoropiperidin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The (4,4-Difluoropiperidin-3-yl)methanol moiety has emerged as a privileged scaffold, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. The gem-difluoro substitution on the piperidine ring is not merely an isomorphic replacement for a methylene group; it imparts unique conformational constraints and electronic properties that can profoundly influence binding affinity, selectivity, and metabolic stability.

This guide provides a comparative analysis of the biological activity of this compound derivatives, with a primary focus on their potent antagonism of the dopamine D4 receptor. We will delve into the structure-activity relationships (SAR), compare their performance against alternative scaffolds, and provide detailed experimental protocols for their evaluation.

The Rationale for Gem-Difluorination in Piperidine Scaffolds

The introduction of a gem-difluoro group at the 4-position of a piperidine ring is a deliberate design choice aimed at overcoming common challenges in drug development.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the fluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for improving oral bioavailability and reducing off-target effects, such as hERG channel binding.

  • Conformational Restriction: The bulky fluorine atoms can restrict the conformational flexibility of the piperidine ring, locking it into a bioactive conformation that enhances binding to the target receptor.

Comparative Analysis of Biological Targets

The this compound scaffold has proven to be a versatile starting point for the development of potent ligands for multiple CNS targets. Below, we compare its application in two key areas.

Dopamine D4 Receptor Antagonism

A significant body of research has focused on this compound ether derivatives as highly potent and selective antagonists of the dopamine D4 receptor (D4R).[1] The D4R is implicated in the pathophysiology of various neuropsychiatric disorders, including schizophrenia and L-DOPA-induced dyskinesias in Parkinson's disease.

Extensive SAR studies have revealed key structural features that govern the potency of these derivatives.[2] The general structure consists of the this compound core, an ether linkage, and a terminal aromatic or heteroaromatic moiety.

One of the most potent compounds identified from this series is compound 14a , which exhibits exceptional binding affinity for the D4R with a Ki of 0.3 nM and over 2000-fold selectivity against other dopamine receptor subtypes.[3]

CompoundR Group (Phenoxy Moiety)D4R Ki (nM)[2][4]
9j 4-cyanophenoxy1.7
9k 3,4-difluorophenoxy2.7
9cc 3,4-difluorophenyl2.6
9t 4-cyano-3-fluorophenoxy3.8
9y 3,4-difluoro (with N-methylbenzimidazole)4.8
8b 3,4-difluorophenyl5.5
9dd 3-fluorophenyl5.5
9l 4-fluoro-3-methylphenoxy6.5
9v 4-cyanophenoxy (with N-methylindazole)8.9
9w 3,4-difluorophenoxy (with N-methylindazole)10.8
7a p-fluoro140-320
7b 3,4-difluoro140-320
7c 4-fluoro-3-methyl140-320

Key SAR Insights:

  • Ether Moiety: Electron-withdrawing groups on the phenoxy ring, such as cyano and fluoro groups, are generally favorable for high affinity. The position of these substituents is also critical.

  • Southern Moiety: The aromatic group attached to the piperidine nitrogen also significantly influences potency. Imidazo[1,5-a]pyridine and N-methylindazole moieties have been shown to be particularly effective.[2]

  • Comparison to 3,3-difluoro analogs: The 4,4-difluoro substitution pattern generally leads to higher potency compared to the corresponding 3,3-difluoro analogs.[4]

While the this compound scaffold is highly effective, other structural classes of D4R antagonists exist. For comparison, non-piperidine-based antagonists often rely on different pharmacophoric arrangements to achieve selectivity.

Alternative Scaffold ExampleTargetReported Affinity (Ki)
L-745,870 (pyrrolopyrimidine)D4R0.46 nM
FAUC 365 (piperazine)D4R1.2 nM
A-412997 (piperidine acetamide)D4R4.3 nM[5]

The data indicates that the optimized this compound derivatives are among the most potent D4R antagonists reported to date.

Orexin Receptor Antagonism

Derivatives of 4,4-difluoropiperidine have also been explored as antagonists of orexin receptors (OX1R and OX2R).[3] The orexin system is a key regulator of sleep and wakefulness, and dual orexin receptor antagonists (DORAs) like suvorexant are approved for the treatment of insomnia.

CompoundTargetIC50 (nM)
Suvorexant OX1R / OX2R147 / 126[6]
Lemborexant OX1R / OX2R6.1 / 2.6
Daridorexant OX1R / OX2R0.5 / 0.9
Fazamorexant OX1R / OX2R32 / 41[6]

The exploration of the this compound scaffold for orexin antagonism represents a promising avenue for the development of novel sleep disorder therapeutics.

Pharmacokinetic Profile: A Point of Caution

Despite their exceptional potency and selectivity, the reported this compound ether derivatives exhibit some undesirable pharmacokinetic properties, namely poor microsomal stability and high plasma protein binding.[3][7] These characteristics can limit a compound's in vivo efficacy and bioavailability.

  • Microsomal Instability: This suggests that despite the gem-difluoro group, other parts of the molecule are susceptible to rapid metabolism.

  • High Plasma Protein Binding: This reduces the free concentration of the drug available to cross the blood-brain barrier and interact with the D4R.

These findings underscore the importance of multiparameter optimization in drug discovery. Future work on this scaffold will need to address these liabilities to translate the high in vitro potency into in vivo efficacy.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential.

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a convergent approach.

G cluster_0 Core Synthesis cluster_1 Final Derivatization A Commercially available N-Boc-(4,4-difluoropiperidin-3-yl)methanol B Activation of hydroxyl group (e.g., mesylation) A->B C Nucleophilic substitution with desired phenol B->C D N-Boc deprotection (e.g., TFA or HCl) C->D E Core Intermediate: (4,4-Difluoropiperidin-3-yl)phenoxymethyl D->E F Reductive amination with aldehyde or ketone E->F Method 1 G N-alkylation with alkyl halide E->G Method 2 H Final Derivative F->H G->H G cluster_0 Assay Workflow A Incubate test compound with liver microsomes and NADPH at 37°C B Take samples at multiple time points A->B C Quench reaction with cold acetonitrile B->C D Centrifuge to remove protein C->D E Analyze supernatant by LC-MS/MS D->E F Calculate half-life and intrinsic clearance E->F

Caption: Workflow for a typical microsomal stability assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the design of potent and selective dopamine D4 receptor antagonists. The strategic use of gem-difluorination imparts favorable properties that contribute to high binding affinity. However, the challenges of poor metabolic stability and high plasma protein binding highlight the multifaceted nature of drug design.

Future research in this area should focus on:

  • Improving Pharmacokinetics: Modifications to the ether and "southern" moieties should be explored to reduce metabolic lability and plasma protein binding, without sacrificing potency.

  • Broadening the Target Scope: Further investigation into the utility of this scaffold for other CNS targets, such as orexin receptors, is warranted.

  • In Vivo Evaluation: Promising compounds with improved pharmacokinetic profiles should be advanced to in vivo models to assess their therapeutic potential for neuropsychiatric and sleep disorders.

By addressing these challenges, the full therapeutic potential of this promising chemical series can be realized.

References

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. PubMed. [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Pharmacokinetics, Pharmacodynamic, Safety and Tolerability of Fazamorexant, a Novel Dual Orexin Receptor Antagonist: Report of the First-in-Human Study. PubMed Central. [Link]

  • Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. ACS Publications. [Link]

Sources

The 4,4-Difluoropiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. Among the various fluorinated motifs, the 4,4-difluoropiperidine unit has emerged as a privileged structure, offering a unique combination of physicochemical and pharmacological advantages. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 4,4-difluoropiperidine analogs, drawing upon experimental data to illuminate the nuanced effects of this scaffold on target engagement, selectivity, and pharmacokinetic properties.

The Rationale Behind the Rise of 4,4-Difluoropiperidine

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, particularly in central nervous system (CNS) drug discovery. However, its basic nitrogen can lead to undesirable properties such as high pKa, leading to extensive ionization at physiological pH, which can hinder blood-brain barrier penetration and increase off-target interactions. The introduction of a gem-difluoro group at the 4-position of the piperidine ring is a strategic modification designed to mitigate these challenges.

The electron-withdrawing nature of the two fluorine atoms exerts a significant inductive effect, lowering the pKa of the piperidine nitrogen. This modulation of basicity can be critical for optimizing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the C-F bond is highly stable and can block potential sites of metabolism, thereby enhancing the metabolic stability of the drug candidate. This guide will explore these principles through concrete examples and experimental data.

Case Study 1: Dopamine D4 Receptor Antagonists - A Deep Dive into SAR

A compelling illustration of the utility of the 4,4-difluoropiperidine scaffold is found in the development of selective Dopamine D4 (D4) receptor antagonists. The D4 receptor is a G-protein coupled receptor implicated in various neuropsychiatric disorders, making it an attractive therapeutic target.

Comparative Analysis: 4,4-Difluoropiperidine vs. 3,3-Difluoropiperidine Analogs

A systematic study of a series of 4,4-difluoropiperidine ether-based D4 receptor antagonists revealed significant insights into the SAR of this scaffold, particularly when compared to their 3,3-difluoropiperidine counterparts.

Key Observations:

  • Impact on Physicochemical Properties: The position of the gem-difluoro group has a pronounced effect on the calculated logarithm of the partition coefficient (cLogP) and the Central Nervous System Multiparameter Optimization (CNS MPO) score. Moving the difluoro group from the 3- to the 4-position, one carbon further from the basic nitrogen, resulted in a distinct improvement in cLogP values, often by a full log unit. This change, reflective of a modification in pKa, led to a general enhancement of the CNS MPO scores, a key metric for predicting CNS drug-likeness.[1]

  • Potency and Structure-Activity Relationships: The 4,4-difluoropiperidine scaffold proved to be a viable backbone for potent D4 receptor antagonists. Structure-activity relationship studies, where various aryl ethers and southern nitrogen substituents were explored, led to the identification of compounds with exceptional binding affinity. For instance, compound 14a from a reported series displayed a Ki of 0.3 nM for the D4 receptor and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes (D1, D2, D3, and D5).[1]

Table 1: Comparative SAR Data of 3,3- and 4,4-Difluoropiperidine Analogs as D4 Receptor Antagonists

Compound IDScaffoldR Group (Aryl Ether)Ki (nM) for D4 ReceptorcLogPCNS MPO Score
7a 3,3-Difluoropiperidine4-Fluorophenyl1405.213.3
7b 3,3-Difluoropiperidine3,4-Difluorophenyl2105.283.1
8a 4,4-Difluoropiperidine4-Fluorophenyl2203.923.3
8b 4,4-Difluoropiperidine3,4-Difluorophenyl5.53.993.1
8c 4,4-Difluoropiperidine3-Methylphenyl134.423.2

Data synthesized from Saeedi et al., ChemMedChem, 2025.[1]

The data clearly indicates that while both scaffolds can yield active compounds, the 4,4-difluoropiperidine series offered a more promising trajectory for achieving high potency, as exemplified by the significant jump in affinity with the 3,4-difluorophenyl substitution (8b ).

Logical Flow of SAR Exploration

The systematic exploration of the SAR for these D4 antagonists followed a logical progression, as depicted in the workflow below:

SAR_Workflow cluster_0 Scaffold Selection & Initial Synthesis cluster_1 Initial SAR of Aryl Ether Moiety cluster_2 Comparative Analysis & Scaffold Prioritization cluster_3 Extended SAR of Southern Moiety A Synthesize 3,3- and 4,4- Difluoropiperidine Scaffolds B Vary Aryl Ether Substituents (e.g., 4-F, 3,4-diF) A->B C Evaluate D4 Receptor Binding (Ki) B->C D Compare Potency and Physicochemical Properties of 3,3- vs. 4,4- analogs C->D E Prioritize 4,4-Difluoropiperidine Scaffold for Further Optimization D->E F Systematically Vary Southern Nitrogen Substituents E->F G Determine Ki and Selectivity Profile F->G H Identification of Potent and Selective Lead Compounds G->H

Caption: Logical workflow for the SAR exploration of difluoropiperidine-based D4 receptor antagonists.

Case Study 2: Broader Applications in Kinase and CNS Drug Discovery

While the data for D4 antagonists is particularly well-defined, the 4,4-difluoropiperidine scaffold has also been incorporated into inhibitors for other target classes, underscoring its versatility.

Kinase Inhibitors
  • Blocking Metabolic Hotspots: The gem-difluoro group can act as a bioisostere for a methylene group that is susceptible to oxidative metabolism.

  • Modulating Lipophilicity and Solubility: As seen with the D4 antagonists, the 4,4-difluoro substitution can fine-tune lipophilicity to achieve a better balance of potency and pharmacokinetic properties.

  • Conformational Rigidity: The introduction of the difluoro group can influence the conformational preference of the piperidine ring, which may be beneficial for optimal binding to the kinase active site.

Other CNS Targets

Beyond the dopaminergic system, the 4,4-difluoropiperidine moiety is an attractive building block for various CNS drug discovery programs. Its ability to lower pKa is particularly advantageous for improving brain penetration. The hydrochloride salt of 4,4-difluoropiperidine is a commercially available and versatile intermediate for the synthesis of a wide range of CNS-active compounds, including those targeting histamine-3 receptors.

Impact on Physicochemical and Pharmacokinetic Properties: A Closer Look

The decision to incorporate a 4,4-difluoropiperidine scaffold into a drug candidate is often driven by its predictable effects on key molecular properties.

Table 2: General Impact of 4,4-Difluoropiperidine Moiety on Drug-like Properties

PropertyEffect of 4,4-DifluoropiperidineRationale
pKa Lowered compared to non-fluorinated piperidineInductive electron-withdrawing effect of the gem-difluoro group reduces the basicity of the piperidine nitrogen.
Lipophilicity (LogP/LogD) Context-dependent; can be increased or decreasedThe effect is a complex interplay of the reduced basicity and the inherent lipophilicity of the fluorine atoms.
Metabolic Stability Generally increasedThe C-F bond is highly stable, and the difluoro group can block metabolically labile positions.
Conformation Can influence ring conformationThe steric and electronic effects of the fluorine atoms can alter the equilibrium between axial and equatorial conformers.

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of any SAR study hinges on the robustness of its experimental methodologies. Below are detailed, step-by-step protocols for two key assays used in the characterization of 4,4-difluoropiperidine analogs.

Protocol 1: Competitive Radioligand Binding Assay for Ki Determination

This assay is fundamental for determining the binding affinity of a test compound for its target receptor.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation and Quantification cluster_3 Data Analysis A Prepare cell membranes expressing the target receptor (e.g., HEK293-hD4) C Incubate membranes with a fixed concentration of radioligand and varying concentrations of the test compound A->C B Prepare assay buffer, radioligand (e.g., [3H]N-methylspiperone), and test compounds B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify the amount of bound radioactivity using liquid scintillation counting E->F G Generate a dose-response curve and determine the IC50 value F->G H Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) G->H

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw cell membranes expressing the human D4 receptor on ice.

    • Prepare a series of dilutions of the 4,4-difluoropiperidine analog test compounds in the assay buffer.

    • Prepare the radioligand solution (e.g., [3H]N-methylspiperone) at a concentration close to its Kd.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or a saturating concentration of a known D4 antagonist (for non-specific binding).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Protocol 2: Microsomal Stability Assay

This assay provides an early indication of a compound's metabolic stability, a critical parameter for predicting its in vivo half-life.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a solution of the test compound in a suitable solvent.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and the test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Conclusion: A Privileged Scaffold with Tunable Properties

The 4,4-difluoropiperidine scaffold represents a valuable tool in the medicinal chemist's arsenal. Its defining feature—the gem-difluoro substitution at the 4-position—provides a reliable and predictable means of modulating the physicochemical properties of piperidine-containing compounds. As demonstrated in the case of D4 receptor antagonists, this strategic fluorination can lead to significant improvements in potency and CNS drug-likeness. While its application in other target classes is still evolving, the underlying principles of pKa modulation, metabolic blocking, and conformational influence suggest that the 4,4-difluoropiperidine motif will continue to be a privileged scaffold in the design of novel therapeutics for a wide range of diseases. The experimental data and protocols presented in this guide provide a solid foundation for researchers to leverage the unique advantages of this versatile chemical entity in their own drug discovery endeavors.

References

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]

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A Comparative Guide to the Potency of (4,4-Difluoropiperidin-3-yl)methanol-Based Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of selective dopamine D4 receptor (D4R) antagonists, the (4,4-difluoropiperidin-3-yl)methanol scaffold has emerged as a promising foundation for potent and selective ligands. The strategic incorporation of fluorine atoms into the piperidine ring can significantly enhance metabolic stability and binding affinity, key attributes for successful therapeutic agents.[1] This guide provides an in-depth, objective comparison of the potency of a series of this compound-based antagonists, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Significance of the this compound Scaffold

The piperidine moiety is a common feature in many centrally active pharmaceuticals. The introduction of gem-difluoro substituents onto this ring system is a strategic medicinal chemistry approach to modulate the physicochemical properties of the molecule. Specifically, the 4,4-difluoro substitution can influence the pKa of the piperidine nitrogen, impacting its charge state at physiological pH and, consequently, its interaction with the target receptor. This modification can also block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound. The adjacent hydroxymethyl group at the 3-position provides a crucial anchor point for further chemical modifications, allowing for the exploration of a wide range of substituents to optimize potency and selectivity.

This guide will focus on a series of novel 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists, which have been synthesized and characterized for their potential in treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[2]

Comparative Potency Analysis

The potency of a receptor antagonist is a critical measure of its therapeutic potential, with higher potency often translating to lower required doses and potentially fewer off-target effects. The binding affinity, commonly expressed as the inhibition constant (Ki), is a key determinant of potency. A lower Ki value indicates a higher binding affinity of the antagonist for the receptor.

The following table summarizes the in vitro binding affinities (Ki) of a selection of this compound-based antagonists for the human dopamine D4 receptor. These compounds share a common this compound core and differ in the nature of the aromatic group attached via an ether linkage.

Compound IDAromatic SubstituentD4R Ki (nM)
8a 4-Fluorophenyl140
8b 3,4-Difluorophenyl5.5
9j 4-Cyanophenoxy (linked to 1-imidazo[1,5-a]pyridine)1.7
9k 3,4-Difluorophenoxy (linked to 1-imidazo[1,5-a]pyridine)2.7
14a Not specified in provided text0.3

Data extracted from "Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds".[2]

From this data, several structure-activity relationships (SAR) can be elucidated:

  • Influence of Phenyl Ring Substitution: A simple 4-fluorophenyl substituent (Compound 8a ) results in modest potency. However, the addition of a second fluorine atom at the 3-position (Compound 8b ) leads to a significant increase in binding affinity, with the Ki value dropping from 140 nM to 5.5 nM.[3] This suggests that the electronic properties and/or the conformational constraints imposed by the 3,4-difluoro substitution pattern are favorable for binding to the D4 receptor.

  • Impact of Heterocyclic Moieties: The introduction of a more complex heterocyclic system, such as the 1-imidazo[1,5-a]pyridine linked to a substituted phenoxy group, can further enhance potency. Compound 9j , featuring a 4-cyanophenoxy group, and Compound 9k , with a 3,4-difluorophenoxy group, exhibit very high affinities with Ki values of 1.7 nM and 2.7 nM, respectively.[2]

  • Exceptional Potency: Compound 14a stands out with an exceptional binding affinity of 0.3 nM, highlighting the potential for achieving sub-nanomolar potency with this scaffold.[2] While the specific structure of 14a is not detailed in the provided search results, its high potency underscores the value of continued optimization of this chemical series.

It is important to note that while these compounds exhibit high potency, the initial study also identified challenges with poor microsomal stability and high plasma protein binding, which are critical factors to address in further drug development efforts.[2]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed methodologies for the key experiments used to determine the potency and pharmacokinetic properties of these antagonists.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone or another suitable radioligand.

  • Test compounds (e.g., 8a, 8b, 9j, 9k).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding determinator (e.g., 10 µM haloperidol).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_cells Prepare cell membranes from D4R-expressing HEK293 cells incubate Incubate cell membranes, radioligand, and test compound/buffer/non-specific ligand prep_cells->incubate prep_ligand Prepare radioligand solution ([³H]-Spiperone) prep_ligand->incubate prep_compounds Prepare serial dilutions of test compounds prep_compounds->incubate filter Rapidly filter the incubation mixture through glass fiber filters incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Measure radioactivity on filters using a scintillation counter wash->count calc_binding Calculate specific binding count->calc_binding gen_curve Generate competition binding curves calc_binding->gen_curve calc_ki Calculate IC50 and Ki values gen_curve->calc_ki caption Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay

Procedure:

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the D4 receptor and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-Spiperone, and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of an unlabeled D4 antagonist like haloperidol.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Microsomal Stability Assay

This assay provides an early indication of the metabolic stability of a compound.

Objective: To assess the metabolic stability of the this compound-based antagonists in liver microsomes.

Materials:

  • Liver microsomes (human, rat, or other species of interest).

  • Test compounds.

  • NADPH regenerating system (cofactor for many metabolic enzymes).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (to stop the reaction).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Initiate Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.[4]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From the slope of the natural logarithm of the remaining compound concentration, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to proteins in the plasma, which can affect its distribution and availability to reach the target site.

Objective: To determine the percentage of the test compounds bound to plasma proteins.

Method: Rapid Equilibrium Dialysis (RED) is a common and reliable method.[5]

Materials:

  • RED device.

  • Plasma from the species of interest (e.g., human, rat).

  • Test compounds.

  • Phosphate buffered saline (PBS), pH 7.4.

  • LC-MS/MS system for analysis.

Procedure:

  • Sample Preparation: Spike the test compound into plasma at a known concentration.

  • RED Device Setup: Add the plasma containing the test compound to one chamber of the RED device and PBS to the other chamber. The two chambers are separated by a semi-permeable membrane that allows the free (unbound) drug to pass through but retains the larger plasma proteins and the protein-bound drug.

  • Incubation: Incubate the RED device at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • LC-MS/MS Analysis: Analyze the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) x 100%.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[6] Upon binding of an agonist like dopamine, the D4 receptor undergoes a conformational change that allows it to couple to and activate inhibitory G proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][7] Antagonists, such as the this compound derivatives discussed here, bind to the D4 receptor but do not induce this conformational change, thereby blocking the receptor from being activated by dopamine.

Signaling Pathway Diagram:

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor Dopamine->D4R Binds and Activates Antagonist This compound Antagonist Antagonist->D4R Binds and Blocks Gi_o Gi/o Protein D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Downstream Cellular Response (e.g., modulation of gene expression, ion channel activity) PKA->CellularResponse Phosphorylates Targets caption Dopamine D4 Receptor Signaling Pathway

Caption: Dopamine D4 Receptor Signaling Pathway

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of dopamine D4 receptor antagonists. The structure-activity relationships highlighted in this guide demonstrate that significant gains in potency can be achieved through strategic modifications of the aromatic portion of the molecule. While the initial lead compounds show promise with high in vitro potency, further optimization is required to address challenges related to metabolic stability and plasma protein binding. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of novel antagonists based on this and other promising scaffolds. This in-depth understanding is crucial for advancing the development of selective D4R antagonists as potential therapeutics for a range of neurological and psychiatric disorders.

References

  • Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • The dopamine D4 receptor: biochemical and signalling properties. PMC - PubMed Central. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. PubChem. [Link]

  • Dopamine receptor D4 - Wikipedia. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • Schematic representation of dopamine signaling pathway. ResearchGate. [Link]

  • (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. MySkinRecipes. [Link]

Sources

A Comparative Guide to the X-ray Crystallography of (4,4-Difluoropiperidin-3-yl)methanol Derivatives: A Structural and Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of the structural and conformational properties of (4,4-difluoropiperidin-3-yl)methanol derivatives. In the absence of a publicly available crystal structure for the parent molecule, this guide leverages extensive data from Nuclear Magnetic Resonance (NMR) spectroscopy, computational modeling, and X-ray crystallography of analogous structures to elucidate the profound impact of gem-difluorination on the piperidine scaffold. We will explore the underlying stereoelectronic effects that govern conformational preferences and provide detailed, field-proven experimental protocols for synthesis, crystallization, and crystallographic analysis, offering a holistic view for researchers in medicinal chemistry and drug discovery.

Introduction: The Piperidine Scaffold and the Power of Fluorine

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for molecular recognition and biological activity. However, the conformational flexibility of the piperidine ring can be a double-edged sword, potentially leading to off-target effects and reduced potency.

The introduction of fluorine into drug candidates has become a powerful strategy to fine-tune their physicochemical and pharmacokinetic properties.[1] The high electronegativity and small size of fluorine can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation.[1]

  • Modulation of Basicity (pKa): Fluorine's electron-withdrawing nature can lower the basicity of nearby nitrogen atoms, which can be crucial for improving oral absorption and reducing hERG liability.[2]

  • Increased Lipophilicity: Fluorination can enhance membrane permeability and brain penetration.

  • Conformational Control: The introduction of fluorine can create strong stereoelectronic effects that favor specific ring conformations, effectively locking the molecule into a bioactive shape.[1][3]

The this compound scaffold is of particular interest as it combines the benefits of the piperidine core with the unique properties of a gem-difluoro group. This guide will delve into the structural consequences of this substitution pattern, comparing it with non-fluorinated and mono-fluorinated analogs.

Part 1: Conformational Analysis in Solution and In Silico

While a crystal structure provides a definitive view of a molecule in the solid state, NMR spectroscopy and computational chemistry offer invaluable insights into its behavior in solution, which is often more relevant to its biological activity.

The Chair Conformation and the Axial Preference of Fluorine

The piperidine ring predominantly adopts a low-energy chair conformation. For a substituted piperidine, substituents can occupy either an axial or equatorial position. In many fluorinated piperidines, there is a notable preference for the fluorine atom to occupy the axial position, a phenomenon that can be attributed to a combination of stereoelectronic effects.[1][3]

A comprehensive study on a range of fluorinated piperidine derivatives, analyzed through NMR spectroscopy and Density Functional Theory (DFT) computations, revealed that the conformational preferences are governed by an interplay of several factors:

  • Charge-Dipole Interactions: Favorable interactions between the C-F bond dipole and a protonated nitrogen (N+-H) can stabilize the axial conformer.[4]

  • Hyperconjugation: An anomeric effect involving the donation of electron density from an axial C-H bond into the antibonding orbital of the C-F bond (σC-H → σ*C-F) can stabilize the axial conformation.

  • Dipole Minimization: In polar solvents, the conformation with the larger dipole moment may be favored.[1][3]

  • Steric Repulsion: Standard steric hindrance can disfavor bulky groups in the axial position.[1][3]

For 3-fluoropiperidine and 3,5-difluoropiperidine derivatives, both experimental NMR data and computational analyses consistently show a strong preference for the axial conformation of the fluorine atoms.[1][3] This preference is also influenced by the solvent polarity, with more polar solvents further stabilizing the axial conformer.[1][3]

Logical Relationship: Factors Influencing Fluorine Conformation

A Fluorine Conformation (Axial vs. Equatorial) B Charge-Dipole Interactions A->B stabilizes axial C Hyperconjugation (Anomeric Effect) A->C stabilizes axial D Dipole Moment & Solvent Polarity A->D can favor either E Steric Hindrance A->E disfavors axial

Caption: Interplay of forces governing the conformational preference of fluorine on a piperidine ring.

Part 2: The Solid-State Perspective - Insights from X-ray Crystallography

X-ray crystallography provides an atomic-resolution snapshot of a molecule's structure in the solid state. This technique is the gold standard for unambiguously determining stereochemistry, bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available in the public domain, we can examine a related structure to understand the principles and the type of data obtained. For instance, the crystal structure of methanol reveals key features of a substituted piperidinemethanol in the solid state.[5][6]

In this example, the piperidine ring adopts a clear chair conformation.[5][6] The crystal packing is stabilized by a network of hydrogen bonds, including O-H···O, N-H···O, and C-H···F interactions.[5][6] This highlights a crucial aspect of crystallography: the conformation observed in the solid state is a result of both intramolecular forces (like the stereoelectronic effects discussed above) and intermolecular forces (crystal packing and hydrogen bonding).

It is not uncommon for the lowest energy conformation in solution to differ from the conformation observed in a crystal. Crystal packing forces can sometimes trap a higher energy conformer. Therefore, a comprehensive structural analysis ideally involves both solution-phase (NMR) and solid-state (X-ray) data.

Comparative Data: Conformational Preferences
Compound/DerivativeMethodKey FindingReference
3-FluoropiperidineNMR & DFTStrong preference for axial fluorine conformation.[1][3]
3,5-DifluoropiperidineNMR & DFTExclusive axial orientation of fluorine atoms.[1][3]
4,4-Difluoropiperidine EthersSARGem-difluoro group at C4 improves CNS MPO scores compared to C3.[7]
Substituted PiperidinemethanolX-ray DiffractionPiperidine ring adopts a chair conformation in the solid state.[5][6]

Part 3: Experimental Protocols

The following protocols are provided as a guide for researchers. They are based on established methodologies in the field and should be adapted as necessary for specific derivatives.

Protocol 1: Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.[7]

  • Starting Material: Commercially available tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate.

  • Mesylation:

    • Dissolve the starting material in dichloromethane (CH2Cl2) at 0 °C.

    • Add triethylamine (Et3N) (1.5 equivalents).

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) and extract the product with CH2Cl2.

    • Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Nucleophilic Substitution (Example with a Phenol):

    • To a solution of the desired phenol (1.5 equivalents) in dimethylformamide (DMF), add cesium carbonate (Cs2CO3) (2.0 equivalents).

    • Add the crude mesylate dissolved in DMF.

    • Heat the reaction to 75 °C and stir for 5-12 hours, monitoring by LC-MS.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected product in a solution of 4M HCl in dioxane or 15% trifluoroacetic acid (TFA) in CH2Cl2.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to yield the desired hydrochloride or TFA salt.

Protocol 2: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is often a trial-and-error process. Here is a general workflow.

  • Material Purity: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.

  • Solvent Selection:

    • Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water).

    • An ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial. Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble) that is miscible with the good solvent. The slow diffusion of the poor solvent's vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle and immediately coat them in a cryoprotectant (e.g., Paratone-N oil) before flash-cooling in liquid nitrogen for data collection.

Workflow: From Synthesis to Structure

A Synthesis of Derivative B Purification (Chromatography) A->B C Crystallization (e.g., Slow Evaporation) B->C D Single Crystal Selection C->D E X-ray Data Collection D->E F Structure Solution & Refinement E->F G Final Crystal Structure F->G

Caption: A typical experimental workflow for obtaining a single-crystal X-ray structure.

Conclusion

The this compound scaffold represents a valuable building block in modern drug discovery. While a definitive solid-state structure via X-ray crystallography remains to be published, a wealth of data from NMR and computational studies provides a clear picture of the conformational behavior of this and related fluorinated piperidines. The gem-difluoro substitution at the 4-position has profound stereoelectronic consequences, influencing the chair conformation of the piperidine ring and the overall physicochemical properties of the molecule. A combined approach, utilizing both solution-phase and solid-state analytical techniques, is essential for a thorough understanding of these complex molecules, ultimately guiding the rational design of new and more effective therapeutics.

References

  • Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. (2025). PubMed. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(33), 7357-7361. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(26), 10464-10468. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ChemMedChem. [Link]

  • Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. (2025). ResearchGate. [Link]

  • Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]

  • The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2025). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4,4-Difluoropiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (4,4-Difluoropiperidin-3-yl)methanol, a fluorinated piperidine derivative. The procedures outlined here are grounded in established safety protocols for handling halogenated organic compounds and piperidine derivatives, ensuring the protection of laboratory personnel and the environment.

Pre-Disposal Considerations: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment is crucial. Based on the known hazards of similar piperidine compounds, it is essential to handle this compound with appropriate personal protective equipment (PPE).

Recommended PPE:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, double-glovedTo prevent skin contact with the potentially harmful compound.
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and potential eye irritation.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of any potential vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste procedure. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically resistant container for the collection of this compound waste. The container should be labeled as "Hazardous Waste: Halogenated Organic Compound" and should list the full chemical name.

  • Compatibility: Ensure that the waste container is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to pressure buildup, fire, or the release of toxic gases.

2. Handling of Pure Compound and Concentrated Solutions:

  • Solid Waste: If the compound is in solid form, carefully transfer it to the designated hazardous waste container using a dedicated spatula or scoop.

  • Liquid Waste: If it is a liquid or in solution, transfer it to the designated liquid hazardous waste container using a funnel to prevent spills.

  • Minimize Exposure: All handling should be performed in a chemical fume hood to minimize inhalation exposure[2].

3. Decontamination of Labware:

  • Rinsing: Glassware and other equipment that have come into contact with this compound should be triple-rinsed with a suitable organic solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from the decontamination process is also considered hazardous waste and must be collected in the designated halogenated organic waste container[3].

  • Final Cleaning: After triple rinsing, the labware can be washed with soap and water.

4. Spill Management:

  • Small Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial absorbent pad[4][5][6][7].

  • Collection of Spill Debris: The absorbent material containing the spilled chemical should be collected into a sealed, labeled hazardous waste container[4][5][6][7][8].

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup[4][5].

  • Large Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

5. Final Disposal:

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal company[9].

  • Professional Disposal: The ultimate disposal of this compound must be carried out by a certified hazardous waste management service. These services have the facilities to incinerate or otherwise treat halogenated organic compounds in an environmentally sound manner.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify this compound for Disposal assess_hazards Assess Hazards (Based on similar compounds) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe waste_type Determine Waste Type don_ppe->waste_type solid_waste Solid Compound waste_type->solid_waste Solid liquid_waste Liquid/Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware/Spill Debris waste_type->contaminated_materials Contaminated Items collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse with Solvent contaminated_materials->decontaminate Labware collect_spill Collect Spill Debris in Labeled Container contaminated_materials->collect_spill Spill Debris store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate in Liquid Waste Container decontaminate->collect_rinsate collect_rinsate->store_waste collect_spill->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like this compound, a conservative approach based on the known hazards of structurally related chemicals is essential. By adhering to the detailed procedures outlined in this guide, researchers can ensure the safe and compliant disposal of this and other similar chemical entities, thereby fostering a culture of safety and responsibility within the scientific community.

References

  • PubChem. 4,4-Difluoropiperidine. National Center for Biotechnology Information. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol D4. [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. [Link]

  • PENTA. Piperidine - SAFETY DATA SHEET. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • MySkinRecipes. (3,3-Difluoropiperidin-4-yl)methanol hydrochloride. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.